molecular formula C7H8Cl2FN B13004349 (3-Chloro-2-fluorophenyl)methanamine hydrochloride

(3-Chloro-2-fluorophenyl)methanamine hydrochloride

Cat. No.: B13004349
M. Wt: 196.05 g/mol
InChI Key: MQEGKXOARREGQO-UHFFFAOYSA-N
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Description

(3-Chloro-2-fluorophenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C7H8Cl2FN and its molecular weight is 196.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Chloro-2-fluorophenyl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Chloro-2-fluorophenyl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H8Cl2FN

Molecular Weight

196.05 g/mol

IUPAC Name

(3-chloro-2-fluorophenyl)methanamine;hydrochloride

InChI

InChI=1S/C7H7ClFN.ClH/c8-6-3-1-2-5(4-10)7(6)9;/h1-3H,4,10H2;1H

InChI Key

MQEGKXOARREGQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CN.Cl

Origin of Product

United States

Foundational & Exploratory

physicochemical properties of (3-Chloro-2-fluorophenyl)methanamine hydrochloride

[1]

Executive Summary

(3-Chloro-2-fluorophenyl)methanamine hydrochloride (also known as 3-Chloro-2-fluorobenzylamine HCl) is a specialized fluorinated building block used extensively in the synthesis of pharmaceutical agents, particularly antiretrovirals (integrase inhibitors) and kinase inhibitors.[1] Its structural uniqueness lies in the specific ortho-fluoro and meta-chloro substitution pattern on the benzene ring, which imparts distinct electronic and steric properties to the benzylic amine.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and handling protocols for drug development applications.[2]

Chemical Identity & Structural Characterization

The compound consists of a benzylamine core substituted at the 2-position with fluorine and the 3-position with chlorine.[1] The hydrochloride salt form is preferred in process chemistry due to its enhanced stability and water solubility compared to the free base liquid.[1][2]

Parameter Details
IUPAC Name (3-Chloro-2-fluorophenyl)methanamine hydrochloride
Common Name 3-Chloro-2-fluorobenzylamine HCl
CAS Number (Free Base) 72235-55-3 (Note: HCl salt often referenced under this CAS or as a derivative)
Molecular Formula C

H

ClFN[1][3][4] · HCl
Molecular Weight 159.59 g/mol (Free Base) / 196.05 g/mol (HCl Salt)
SMILES (Free Base) NCC1=C(F)C(Cl)=CC=C1
InChI Key LYKWZKBLNOCJMA-UHFFFAOYSA-N
Structural Analysis

The 2-fluoro substituent creates a significant dipole and can participate in intramolecular hydrogen bonding or conformational locking in active sites.[1][2] The 3-chloro substituent adds lipophilicity and fills hydrophobic pockets in target proteins.[1][2] The benzylic amine group is the primary reactive center, serving as a nucleophile in amide couplings or reductive aminations.[2]

Physicochemical Properties

The transition from free base to hydrochloride salt drastically alters the physical state and solubility profile, a critical consideration for formulation and storage.[2]

Solid-State & Solution Properties[1]
Property Free Base (Liquid) Hydrochloride Salt (Solid) Commentary
Physical State Colorless to light yellow liquidWhite to cream crystalline powderSalt formation stabilizes the amine against oxidation.[1]
Melting Point N/A (Liquid at RT)> 200°C (Decomp.) Typical of benzylamine salts; exact MP depends on crystal habit.[1][2]
Boiling Point ~220°C (at 760 mmHg)N/A (Sublimes/Degrades)Free base is distillable under vacuum.[1][2]
Density 1.270 g/cm³Bulk density variesHigh density due to halogenation.[1][2]
Solubility (Water) Sparingly solubleHighly Soluble Salt form ideal for aqueous reactions.[1][2]
Solubility (Organic) Soluble in DCM, EtOAc, MeOHSoluble in MeOH, DMSO; Insoluble in HexaneSalt requires polar protic/aprotic solvents.[1][2]
pKa (Conjugate Acid) ~8.35 (Predicted)N/ALower than benzylamine (9.[1][2]33) due to electron-withdrawing F/Cl.[1]
LogP ~1.5< 0 (Ionized)Halogens increase lipophilicity of the neutral form.[1][2]
Electronic Effects (Hammett Correlation)

The pKa of the benzylic amine is modulated by the inductive effects (-I) of the halogen atoms.[1][2]

  • Fluorine (ortho): Strong -I effect, lowers pKa.[1][2]

  • Chlorine (meta): Moderate -I effect, further lowers pKa.[1][2]

  • Result: The amine is less basic than unsubstituted benzylamine, making it a better leaving group in certain reversible reactions but still sufficiently nucleophilic for standard acylations.[1][2]

Synthetic Routes & Manufacturing

The synthesis of (3-Chloro-2-fluorophenyl)methanamine hydrochloride typically proceeds via reduction of the corresponding nitrile or amide precursors to avoid over-alkylation byproducts.[1]

Primary Synthetic Pathways

The following Graphviz diagram illustrates the two dominant industrial routes:

  • Nitrile Reduction: From 3-chloro-2-fluorobenzonitrile using Borane or Hydrogenation.[1][2]

  • Reductive Amination: From 3-chloro-2-fluorobenzaldehyde.

SynthesisRoutesStart13-Chloro-2-fluorobenzonitrileReagent1Reduction(BH3·THF or H2/Raney Ni)Start1->Reagent1Start23-Chloro-2-fluorobenzaldehydeReagent2Reductive Amination(NH3 + NaBH4)Start2->Reagent2Inter1Complex/Imine IntermediateProductBase(3-Chloro-2-fluorophenyl)methanamine(Free Base)Reagent1->ProductBaseHydrolysisReagent2->ProductBaseSaltStepHCl (g) in Dioxane/EtherProductBase->SaltStepFinalProductHydrochloride Salt(Target)SaltStep->FinalProduct

Figure 1: Industrial synthesis pathways for (3-Chloro-2-fluorophenyl)methanamine hydrochloride.

Process Considerations
  • Purification: The free base is often purified via vacuum distillation (bp 220°C) before salt formation to ensure high purity.[1][2]

  • Salt Formation: Addition of anhydrous HCl (gas or ether solution) to the free base in a non-polar solvent (like diethyl ether or hexane) precipitates the salt, removing non-basic impurities.[2]

Analytical Characterization

Verifying the identity of the hydrochloride salt requires a multi-modal approach.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (DMSO-d
    
    
    ):
    • 
       8.5-9.0 ppm (br s, 3H, -NH
      
      
      ): Characteristic ammonium protons.[1][2]
    • 
       7.2-7.6 ppm (m, 3H, Ar-H): Aromatic region showing coupling patterns due to F and Cl.[1][2]
      
    • 
       4.0-4.2 ppm (s/d, 2H, Ar-CH
      
      
      -N): Benzylic methylene, may show coupling to
      
      
      F (
      
      
      ).[1][2]
  • 
    F NMR: 
    
    • Single peak around -110 to -120 ppm (dependent on solvent), showing coupling to aromatic protons.[1][2]

Mass Spectrometry (MS)
  • ESI+: m/z 159.0/161.0 [M+H]

    
     (Free base mass).[1][2] The characteristic 3:1 ratio of 
    
    
    Cl:
    
    
    Cl isotopes is a key identifier.[1][2]

Applications in Drug Discovery

This building block is a critical pharmacophore in medicinal chemistry.[1][2]

HIV Integrase Inhibitors

The 3-chloro-2-fluorobenzyl moiety is a validated structural motif in HIV integrase strand transfer inhibitors (INSTIs).[1][5] It provides:

  • Metabolic Stability: The halogen blockade prevents oxidative metabolism at the benzylic and ring positions.[1][2]

  • Hydrophobic Binding: The 3-Cl group occupies a specific hydrophobic pocket in the viral integrase enzyme.[1][2]

  • Note: While Elvitegravir utilizes the 3-chloro-2-fluorobenzyl group, it is typically introduced via the benzyl halide.[1] However, the amine is used in next-generation analogs and backup series where amide or urea linkers are required [1].[1][2]

Kinase Inhibitors

Used to synthesize Type II kinase inhibitors where the benzylamine occupies the ribose binding pocket or the solvent-front region.[1][2]

Handling, Stability, and Safety (SDS Summary)

Hazard Class GHS Category Handling Protocol
Skin Corrosion Category 1B (H314)Wear butyl rubber gloves; use chemical fume hood.[1][2]
Eye Damage Category 1 (H318)Wear safety goggles and face shield.[1][2]
Acute Toxicity Oral (H301/H302)Avoid dust generation; store in secondary containment.[1][2]
  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Stability: Stable under recommended storage conditions.[1][2] Incompatible with strong oxidizing agents and acid chlorides (unless reaction is intended).[1][2]

References

  • PubChem Compound Summary. (2025). (3-Chloro-2-fluorophenyl)methanamine.[1][2][6][7] National Center for Biotechnology Information.[1][2] Link[1][2]

  • ChemicalBook. (2025).[1][2][8] 3-Chloro-2-fluorobenzylamine Properties and Safety. Link

  • Google Patents. (2014).[1][2] Process for the preparation of Elvitegravir intermediates. WO2014056465A1.[1][2] Link

  • ThermoFisher Scientific. (2025).[1][2] 4-Chloro-2-fluorobenzylamine hydrochloride (Isomer Comparison). Link

molecular weight and structural analysis of 3-Chloro-2-fluorobenzylamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Weight and Structural Analysis of 3-Chloro-2-fluorobenzylamine HCl

Abstract

This technical guide provides a comprehensive analytical framework for the characterization of 3-Chloro-2-fluorobenzylamine hydrochloride (HCl), a halogenated benzylamine derivative of significant interest in synthetic chemistry. As a crucial building block in the development of pharmaceuticals and agrochemicals, unambiguous confirmation of its molecular weight and structure is paramount for quality control, reaction monitoring, and regulatory compliance.[1] This document outlines detailed methodologies, data interpretation strategies, and field-proven insights for researchers, scientists, and drug development professionals. The guide emphasizes a multi-technique approach, leveraging the strengths of mass spectrometry for molecular weight determination and spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), for definitive structural elucidation.

Chemical Identity and Physicochemical Properties

3-Chloro-2-fluorobenzylamine is a substituted aromatic amine, typically handled and utilized in its more stable hydrochloride salt form.[1][2] The presence of both chlorine and fluorine atoms on the aromatic ring imparts specific chemical properties and requires a tailored analytical approach for confirmation.

PropertyValueSource
IUPAC Name (3-chloro-2-fluorophenyl)methanamine hydrochlorideN/A
Synonyms 3-Chloro-2-fluorobenzylamine HCl[1][2]
CAS Number 72235-55-3 (Free Base)[1][3][4]
Molecular Formula C₇H₈Cl₂FNCalculated
Molecular Weight 196.05 g/mol Calculated
Appearance (Free Base) Colorless liquid[1]
Boiling Point (Free Base) 220 °C[1]
Density (Free Base) 1.270 g/cm³[1]

Molecular Weight Determination by Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. For a polar, non-volatile molecule like 3-Chloro-2-fluorobenzylamine HCl, Electrospray Ionization (ESI) is the method of choice.

The Rationale for Electrospray Ionization (ESI)

ESI is a "soft ionization" technique, meaning it imparts minimal energy to the analyte during the ionization process. This is crucial as it prevents fragmentation, allowing for the preservation and detection of the intact molecular species. When analyzing the HCl salt, the technique will detect the protonated form of the free base, denoted as [M+H]⁺. This provides a direct and accurate measurement of the free base's molecular mass.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of 3-Chloro-2-fluorobenzylamine HCl in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50 v/v). The acidic nature of the salt ensures ready protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for superior mass accuracy.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters (Positive Ion Mode):

    • Ionization Mode: ESI (+)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V (low enough to prevent in-source fragmentation)

    • Source Temperature: 120 - 150 °C

    • Desolvation Gas (N₂): Set to instrument-specific recommendations for optimal solvent evaporation.

    • Mass Range: Scan from m/z 50 to 500.

Data Interpretation: A Self-Validating System

The resulting mass spectrum provides two critical pieces of information for validation:

  • The Monoisotopic Mass: The primary ion observed will be the protonated free base, [C₇H₇ClFN + H]⁺. The theoretical monoisotopic mass for this ion is 160.0327 m/z . High-resolution instrumentation should provide a measured mass accurate to within 5 ppm.

  • The Chlorine Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in a characteristic isotopic pattern in the mass spectrum. The spectrum must show two major peaks: one for the ion containing ³⁵Cl (at ~160.03 m/z) and another for the ion containing ³⁷Cl (at ~162.03 m/z). The intensity of the M+2 peak (~162 m/z) will be approximately one-third that of the M peak (~160 m/z). This signature pattern is a definitive confirmation of the presence of a single chlorine atom in the molecule.

MS_Workflow cluster_prep Sample Preparation cluster_analysis ESI-MS Analysis cluster_data Data Interpretation Sample 3-Chloro-2-fluorobenzylamine HCl Solvent Methanol or ACN/H2O Sample->Solvent Solution ~1 mg/mL Solution Solvent->Solution Infusion Direct Infusion (5 µL/min) Solution->Infusion ESI ESI Source (+ Ion Mode) Infusion->ESI Analyzer High-Res Mass Analyzer (TOF/Orbitrap) ESI->Analyzer Detector Ion Detector Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum Mass Confirm m/z of [M+H]⁺ (160.03) Spectrum->Mass Isotope Verify 3:1 Isotopic Pattern (m/z 160 & 162) Spectrum->Isotope

Caption: Workflow for Molecular Weight Determination by ESI-MS.

Structural Elucidation by Spectroscopic Methods

While MS confirms molecular weight, it does not provide information on atomic connectivity. NMR and IR spectroscopy are employed for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise structure of an organic molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete structural picture.

3.1.1 Experimental Protocol: NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will solubilize the salt and allow for the observation of the amine protons.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra. Further 2D experiments like COSY and HSQC can be run if structural ambiguity remains.

3.1.2 Data Interpretation

  • ¹H NMR: The spectrum will provide information on the number and environment of protons.

    • Aromatic Region (approx. 7.2-7.8 ppm): Three protons will be present on the aromatic ring. Their chemical shifts and coupling patterns (splitting) will be complex due to coupling to each other and to the neighboring ¹⁹F atom.

    • Benzyl CH₂ Group (approx. 4.0-4.5 ppm): A singlet or a doublet (due to H-F coupling) integrating to two protons.

    • Amine NH₃⁺ Group (approx. 8.5-9.5 ppm in DMSO-d₆): A broad singlet integrating to three protons. Its chemical shift can be variable.

  • ¹³C NMR: This experiment confirms the carbon skeleton.

    • Seven distinct carbon signals are expected.

    • The carbon directly bonded to fluorine (C2) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz).

    • Other aromatic carbons will show smaller C-F couplings.

    • The benzyl CH₂ carbon will be observed around 40-45 ppm.

  • ¹⁹F NMR: This is a simple yet crucial experiment.

    • A single resonance will be observed, confirming the presence of one unique fluorine environment in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method to identify the functional groups present in a molecule.

3.2.1 Expected Vibrational Bands

  • N-H Stretch (Ammonium Salt): A very broad and strong band from ~2800-3200 cm⁻¹.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic - CH₂): Peaks just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic Ring): Sharp peaks around 1600 cm⁻¹ and 1475 cm⁻¹.

  • C-F and C-Cl Stretches: Strong absorptions in the fingerprint region (~1000-1250 cm⁻¹).

Structural_Analysis_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_conclusion Structural Confirmation Analyte 3-Chloro-2-fluorobenzylamine HCl H1_NMR ¹H NMR Analyte->H1_NMR C13_NMR ¹³C NMR Analyte->C13_NMR F19_NMR ¹⁹F NMR Analyte->F19_NMR IR_Spec FTIR Analysis Analyte->IR_Spec Structure Definitive Structure (Connectivity & Functional Groups) H1_NMR->Structure IR_Spec->Structure

Caption: Integrated workflow for structural elucidation.

Safety and Handling

3-Chloro-2-fluorobenzylamine is classified as a hazardous substance and must be handled with appropriate precautions.

  • Hazards: The compound is corrosive and can cause severe skin burns and eye damage.[2] It is also toxic if swallowed.[2]

  • Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place (2-8 °C).[1]

Conclusion

The robust characterization of 3-Chloro-2-fluorobenzylamine HCl is achieved through a synergistic and logical application of modern analytical techniques. High-resolution mass spectrometry provides an unequivocal determination of its molecular weight, with the distinct chlorine isotopic pattern serving as a powerful internal validation. Concurrently, a suite of NMR experiments (¹H, ¹³C, and ¹⁹F) delivers an unambiguous elucidation of the molecular structure, confirming the precise arrangement of atoms and functional groups. This integrated analytical workflow ensures the identity, purity, and quality of this important chemical intermediate, underpinning its successful application in research and development.

References

  • Cas 72235-55-3, 3-CHLORO-2-FLUOROBENZYLAMINE. LookChem. [Link]

  • (3-Chloro-2-fluorophenyl)methanamine | C7H7ClFN | CID 2773614. PubChem. [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Link]

Sources

chemical stability and storage conditions for halogenated benzylamine salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated benzylamine salts (e.g., 4-fluorobenzylamine hydrochloride, 4-iodobenzylamine hydrobromide) are critical intermediates in pharmaceutical synthesis and, increasingly, as passivating ligands in perovskite optoelectronics. While the salt formation stabilizes the volatile and oxidatively sensitive free amine, it introduces new thermodynamic vulnerabilities—specifically hygroscopicity and photolytic dehalogenation .

This guide provides a mechanistic breakdown of these instability pathways and establishes a self-validating storage protocol. The core directive is to treat these salts not merely as stable solids, but as dynamic lattices susceptible to moisture-induced hydrolysis and photon-induced radical cleavage.

Chemical Nature & Vulnerabilities[1][2]

The Stability Spectrum

The stability of a halogenated benzylamine salt (


) is dictated by two competing forces:
  • Lattice Energy (Stabilizing): The ionic bond between the ammonium cation and the halide anion reduces the vapor pressure and prevents the formation of carbamates (reaction with atmospheric

    
    ) common in free amines.
    
  • Bond Dissociation Energy (Destabilizing): The carbon-halogen (C-X) bond on the aromatic ring varies significantly in strength. As the halogen size increases (F

    
     I), the bond dissociation energy (BDE) decreases, making the compound exponentially more sensitive to light.
    

Table 1: Comparative Stability Metrics of Halogenated Benzylamines

Halogen SubstituentApprox. C-X BDE (kcal/mol)Primary Degradation RiskStorage Criticality
Fluoro- (F) ~110 - 115Low (Chemically inert)Standard (Desiccate)
Chloro- (Cl) ~90 - 95ModerateStandard (Desiccate)
Bromo- (Br) ~75 - 80High (Photolytic cleavage)Amber Vial + Desiccate
Iodo- (I) ~60 - 65Critical (Rapid Photolysis)Amber Vial + Inert Gas + Cold

Technical Insight: The C-I bond is weak enough that ambient UV-Vis light can induce homolytic cleavage, generating an aryl radical and an iodine radical. This initiates a cascade leading to polymerization or dehalogenation.

Degradation Mechanisms[3]

Hygroscopicity & Caking

Amine salts are inherently hygroscopic. The chloride or bromide counter-ions readily form hydrogen bonds with atmospheric water.

  • Mechanism: Adsorbed water creates a localized aqueous phase on the crystal surface. This facilitates Ostwald ripening , where small crystals dissolve and redeposit onto larger ones, fusing the powder into a hard "cake."

  • Impact: While not always chemically degrading, caking destroys the material's handling properties and introduces weighing errors (stoichiometry drift) critical in high-precision applications like perovskite precursor formulation.

Photolytic Dehalogenation

For bromo- and iodo- derivatives, light exposure drives a radical mechanism.

  • Mechanism:

    
    
    The resulting aryl radical (
    
    
    
    ) can abstract a hydrogen from a solvent or neighboring molecule, resulting in the replacement of the halogen with hydrogen (dehalogenation) or coupling reactions (dimerization).
Visualization of Degradation Pathways

The following diagram maps the kinetic pathways for degradation.

DegradationPathways Start Halogenated Benzylamine Salt Solvation Surface Solvation Start->Solvation + H₂O Radical Homolytic Cleavage Start->Radical + Photon (Low BDE) Moisture Atmospheric Moisture Moisture->Solvation Caking Physical Caking (Weighing Errors) Solvation->Caking Ostwald Ripening Hydrolysis Hydrolysis (Trace) Solvation->Hydrolysis pH Shift Light UV/Vis Light (hν) Light->Radical Dehalo Dehalogenation (Impurity Formation) Radical->Dehalo H-Abstraction Iodine Free Iodine (I₂) (Discoloration) Radical->Iodine Dimerization

Caption: Kinetic pathways showing moisture-induced physical degradation (top) and photon-induced chemical degradation (bottom).

Storage & Handling Protocols (SOP)

This protocol is designed to be self-validating : the steps include checkpoints that confirm the integrity of the storage conditions.

The "Dry & Dark" Standard

Applicability: All Halogenated Benzylamine Salts.

  • Primary Containment: Use amber borosilicate glass vials with Teflon-lined caps.

    • Why: Amber glass blocks UV radiation <450nm. Teflon prevents leaching of plasticizers which can occur with standard polyethylene caps.

  • Desiccation: Store vials inside a secondary desiccator cabinet or a jar containing active silica gel or

    
    .
    
    • Validation: Include a humidity indicator card. If the card turns pink (wet), the environment is compromised.

  • Headspace Management: For long-term storage (>3 months), purge the vial headspace with Argon or Nitrogen before sealing.

    • Why: Displaces oxygen and moisture. Argon is heavier than air and provides a better "blanket" for the solid.

The "Cold Chain" Requirement

Applicability: Iodo-benzylamines and highly substituted derivatives (e.g., 2,4,6-trifluoro).

  • Temperature: Store at

    
     to 
    
    
    
    (Refrigerated).
    • Warning: Do not open a cold vial immediately upon removal from the fridge.

  • Equilibration Protocol (Critical):

    • Remove vial from fridge.

    • Place in a desiccator at room temperature for 30–60 minutes.

    • Only open once the glass is dry and at ambient temperature.

    • Causality: Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic salt, ruining the sample instantly.

Storage Decision Tree

StorageProtocol Start New Sample Received CheckHalogen Identify Halogen Start->CheckHalogen Fluorine Fluoro / Chloro CheckHalogen->Fluorine Iodine Bromo / Iodo CheckHalogen->Iodine StandardStorage Standard Storage: Desiccator + Ambient Temp Fluorine->StandardStorage EnhancedStorage Enhanced Storage: Amber Vial + Argon + Fridge (4°C) Iodine->EnhancedStorage Usage Ready for Use StandardStorage->Usage Equilibrate WAIT: Equilibrate to RT (Prevent Condensation) EnhancedStorage->Equilibrate Equilibrate->Usage

Caption: Decision logic for selecting storage conditions based on halogen sensitivity.

Quality Control & Re-validation

Before using stored salts in sensitive applications (e.g., drug formulation or perovskite crystallization), perform these checks:

  • Visual Inspection:

    • Pass: White, free-flowing powder.

    • Fail: Yellowing (indicates iodine liberation or oxidation) or clumping (indicates moisture ingress).

  • Solubility Check (Self-Validating):

    • Dissolve a small amount in the target solvent (e.g., DMSO or DMF).

    • The solution should be clear and colorless. Turbidity suggests hydrolysis products or insoluble carbonates.

  • 1H NMR Verification:

    • Check the integration of the benzylic protons (

      
      ).
      
    • Oxidation Marker: Appearance of a peak shifted downfield (~10 ppm) indicates benzaldehyde formation [1].

References

  • Degradation of benzylamines during chlorination and chloramination. Source: Environmental Science: Water Research & Technology (RSC) URL:[Link]

  • Theoretical Study of Carbon−Halogen Bond Dissociation Enthalpies of Substituted Benzyl Halides. Source: Journal of the American Chemical Society (ACS) URL:[Link]

An In-depth Technical Guide to the Safety Data Sheet and Toxicity Profile of 3-Chloro-2-fluorobenzylamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-Chloro-2-fluorobenzylamine hydrochloride (HCl) is a substituted benzylamine derivative with potential applications in pharmaceutical and chemical synthesis. As with any novel chemical entity, a thorough understanding of its safety profile and potential toxicity is paramount for safe handling, risk assessment, and progression in research and development pipelines. This guide provides a comprehensive overview of the available safety data for 3-Chloro-2-fluorobenzylamine HCl and, more critically, delineates the necessary experimental framework to establish a robust toxicity profile where specific data is currently lacking. This document is intended to serve as a technical resource, blending established regulatory guidelines with practical, field-proven insights for the scientific community.

Chemical and Physical Properties

A foundational understanding of a compound's physicochemical properties is essential for interpreting its toxicological behavior.

PropertyValueSource
Chemical Formula C₇H₈Cl₂FN[1]
Molecular Weight 196.05 g/mol [1]
CAS Number Not available for the HCl salt, 72235-55-3 for the free base[1][2]
Appearance Likely a solid, based on related compoundsN/A
Solubility Expected to be soluble in waterN/A

Safety Data Sheet (SDS) Analysis

The Safety Data Sheet is the primary source of information regarding the immediate hazards of a chemical. Analysis of available SDS for 3-Chloro-2-fluorobenzylamine and its free base reveals the following key hazard classifications under the Globally Harmonized System (GHS).[3]

  • Acute Toxicity, Oral: Category 3 or 4, indicating that it may be toxic or harmful if swallowed.[3]

  • Skin Corrosion/Irritation: Category 1B, signifying that it can cause severe skin burns and damage.[3]

  • Serious Eye Damage/Eye Irritation: Category 1, indicating a risk of serious eye damage.[3]

Expert Insight: The high corrosivity to skin and eyes is a significant handling concern. This is likely attributable to the amine functional group. Standard laboratory personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles, is mandatory. Work should be conducted in a well-ventilated fume hood.

Establishing a Comprehensive Toxicity Profile: A Methodological Approach

A key finding from the review of publicly available data is that the toxicological properties of 3-Chloro-2-fluorobenzylamine HCl have not been fully investigated.[4] Therefore, this section outlines a robust, multi-tiered experimental strategy to comprehensively evaluate its toxicity, grounded in internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Toxicity Assessment

The initial step in toxicological evaluation is to determine the acute effects of a single dose of the substance.

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423) [5]

  • Animal Model: Typically, the rat is the preferred species. Healthy, young adult animals of a single sex (usually females) are used.

  • Dose Selection: A stepwise procedure is employed, starting with a dose from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[5] The starting dose is selected based on any available information on the substance's toxicity.

  • Administration: The substance is administered by oral gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[5]

  • Endpoint: The test allows for the classification of the substance into a GHS acute toxicity category.[6]

Diagram: Workflow for Acute Oral Toxicity Testing (OECD 423)

G A Select Starting Dose Level B Dose 3 Animals A->B C Observe for 14 Days (Mortality & Clinical Signs) B->C D Outcome Assessment C->D E Stop Testing & Classify D->E Sufficient Data for Classification F Dose at Lower or Higher Level D->F Further Testing Needed F->B

Caption: A simplified workflow for the Acute Toxic Class Method (OECD 423).

Dermal and Ocular Toxicity

Given the GHS classification, assessing the potential for skin and eye irritation and corrosion is critical.

Experimental Protocol: In Vitro Skin Corrosion - Reconstructed Human Epidermis (RhE) Test (OECD 431) [7][8]

  • Test System: A commercially available Reconstructed Human Epidermis (RhE) model is used, which mimics the structure and function of the human epidermis.[7]

  • Application: A small amount of the test substance is applied topically to the surface of the RhE tissue.

  • Exposure: The tissue is exposed for defined periods (e.g., 3 minutes and 1 hour).[9]

  • Viability Assessment: After exposure, the tissue is rinsed, and cell viability is determined using a quantitative assay (e.g., MTT assay).[9]

  • Endpoint: A substance is classified as corrosive if the cell viability falls below a certain threshold.[9]

Expert Insight: The use of in vitro methods like the RhE test is a cornerstone of the "3Rs" principle (Replacement, Reduction, and Refinement of animal testing) and is highly encouraged by regulatory bodies.

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause DNA or chromosomal damage, which may lead to cancer or heritable defects. A standard battery of tests is recommended to cover different genotoxic endpoints.

3.3.1. Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[10][11] The assay detects mutations that revert this phenotype, allowing the bacteria to grow on an amino-acid-deficient medium.[11]

Experimental Protocol: Ames Test [12][13]

  • Strains: A set of at least five standard bacterial strains is used.

  • Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 fraction), typically from rat liver, to mimic mammalian metabolism.[10]

  • Exposure: The test substance is incubated with the bacterial strains.

  • Plating: The treated bacteria are plated on a minimal agar medium.

  • Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[11]

Diagram: Principle of the Ames Test

G cluster_0 Without Mutagen cluster_1 With Mutagen A A B B

Caption: The Ames test detects mutagens by their ability to revert a mutation.

3.3.2. In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, resulting from acentric chromosome fragments or whole chromosomes that lag behind during cell division.[1][14]

Experimental Protocol: In Vitro Micronucleus Test [15]

  • Cell Lines: Human lymphocytes or established mammalian cell lines (e.g., CHO, L5178Y) are used.[14]

  • Treatment: Cells are exposed to the test substance with and without metabolic activation.

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, leading to the accumulation of binucleated cells, which are then scored for micronuclei.[1]

  • Analysis: The frequency of micronucleated cells is determined by microscopic analysis.

  • Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Repeated Dose Toxicity

To assess the effects of longer-term exposure, a repeated dose toxicity study is necessary.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD 407)

  • Animal Model: Typically conducted in rats.

  • Dose Levels: At least three dose levels and a control group are used. The dose levels are selected based on the results of the acute toxicity study.

  • Administration: The test substance is administered daily by oral gavage for 28 days.

  • Observations: Detailed clinical observations, body weight, food/water consumption, hematology, clinical biochemistry, and urinalysis are performed.

  • Pathology: At the end of the study, a full necropsy is performed, and organs are weighed and examined histopathologically.

  • Endpoint: The study aims to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).[16]

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for extrapolating toxicity data from animals to humans.

Conceptual Approach:

  • In Vitro Metabolism: Incubate 3-Chloro-2-fluorobenzylamine HCl with liver microsomes or hepatocytes from different species (including human) to identify major metabolic pathways. Based on the metabolism of other benzylamines, potential pathways could include N-dealkylation, oxidation of the methylene bridge, and aromatic hydroxylation.[17]

  • In Vivo Pharmacokinetics: Administer a single dose to an animal model (e.g., rat) and collect blood and urine samples over time to determine key pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability.

  • Analytical Methods: Development of a sensitive and specific analytical method, such as LC-MS/MS, is a prerequisite for these studies to quantify the parent compound and its metabolites in biological matrices.

Ecotoxicity

While the primary focus for pharmaceutical development is human health, an assessment of environmental toxicity is also important, particularly for manufacturing and disposal considerations. Standard tests include assessing toxicity to fish, daphnia, and algae.

Conclusion and Future Directions

The available data for 3-Chloro-2-fluorobenzylamine HCl indicates that it is a hazardous substance requiring careful handling due to its acute oral toxicity and corrosive properties. However, a comprehensive toxicity profile, essential for its potential development, is currently incomplete.

The methodological framework outlined in this guide, based on established OECD guidelines, provides a clear roadmap for researchers and drug development professionals to systematically evaluate the safety of this and other novel chemical entities. By following this structured approach, it is possible to generate the necessary data to perform a thorough risk assessment, ensure the safety of laboratory personnel, and make informed decisions on the future development of 3-Chloro-2-fluorobenzylamine HCl.

References

  • PubChem. (3-Chloro-2-fluorophenyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • OECD. (2014). Test Guideline No. 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method. OECD Publishing.
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.).
  • Bio-protocol. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol.
  • AAT Bioquest. (n.d.). Ames Test Protocol.
  • Slideshare. (n.d.). OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. Slideshare.
  • Charles River. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Charles River.
  • ijrap.net. (n.d.). oecd guidelines for acute oral toxicity studies. ijrap.net.
  • Xenometrix. (n.d.). In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. Xenometrix.
  • Academia.edu. (n.d.). (PDF) OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method. Academia.edu.
  • National Toxicology Program. (2001). OECD Test Guideline 423.
  • IIVS.org. (n.d.). Skin Corrosion Test (OECD 431). IIVS.org.
  • UFBA. (2013). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. UFBA.
  • nano-test.de. (2026). Skin irritation and corrosion toxicity tests: OECD Guideline 439. nano-test.de.
  • Tecolab. (n.d.). OECD 431 Skin Corrosion Test. Tecolab.
  • EPA Archive. (n.d.). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive.
  • Ossila. (n.d.). Ames Test. Ossila.
  • The Ames Test. (2024).
  • YouTube. (2022). Automated Method To Perform The In Vitro Micronucleus Assay l Protocol Preview. YouTube.
  • CRPR. (n.d.). The in vitro micronucleus technique. CRPR.
  • CH3 Cl Cl. (n.d.).
  • ACS Publications. (2015).
  • PubMed. (2002).
  • IKEV. (n.d.).
  • Fisher Scientific. (n.d.).
  • Recommendations on dose level selection for repe
  • OEHHA. (n.d.). Air Toxics Hot Spots Program. OEHHA.
  • PubChem. (n.d.). (3-Chloro-2-fluorophenyl)methanamine. PubChem.
  • Thermo Fisher Scientific. (2025).
  • PMC. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. PMC.
  • PubMed. (2008).
  • PMC. (n.d.). In vitro and in vivo assessments of the genotoxic potential of 3‐chloroallyl alcohol. PMC.
  • SAFETY D
  • GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 2. GOV.UK.
  • Walsh Medical Media. (2015). Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. Walsh Medical Media.
  • PubMed. (n.d.). Studies on the mechanism of action of substituted benzamide drugs. PubMed.
  • ChemicalBook. (2025). 3-Chloro-2-fluorobenzylamine | 72235-55-3. ChemicalBook.
  • ECETOC. (n.d.).
  • High-throughput approaches for genotoxicity testing in drug development: recent advances. (2016).
  • Merck. (2022).
  • DTIC. (n.d.). Genotoxicity Assessment of Mixed Oligomers of Chlorotrifluoroethylene using a Battery of In Vitro and In Vivo/In Vitro Assays. DTIC.
  • Benchchem. (n.d.). A Comparative Analysis of the Carcinogenic Potential of Chloroaniline Isomers. Benchchem.
  • PubMed. (n.d.). Chronic inhalation toxicity and carcinogenicity studies of 3-chloro-2-methylpropene in BDF1 mice. PubMed.
  • OEHHA. (n.d.).
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  • Santa Cruz Biotechnology. (n.d.). 3-Chloro-2-fluorobenzylamine | CAS 72235-55-3 | SCBT. Santa Cruz Biotechnology.

Sources

The Strategic Integration of (3-Chloro-2-fluorophenyl)methanamine in Modern Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary & Scaffold Rationale

In contemporary drug discovery, the strategic selection of low-molecular-weight building blocks dictates the pharmacokinetic and pharmacodynamic success of the final therapeutic entity. (3-Chloro-2-fluorophenyl)methanamine (CAS: 72235-55-3) has emerged as a highly privileged structural motif, particularly in the synthesis of inhibitors targeting the alternative complement pathway[1].

As a Senior Application Scientist, I approach scaffold selection not merely as a structural exercise, but as a stereoelectronic strategy. The specific di-halogenated pattern of this benzylic amine is not arbitrary; it is engineered for precise target engagement:

  • The Ortho-Fluorine Conformational Lock: The highly electronegative fluorine atom at the 2-position induces a strong localized dipole. Through stereoelectronic repulsion and potential intramolecular hydrogen bonding with the adjacent amide (once coupled), the fluorine atom restricts the free rotation of the benzylic C-N bond. This pre-organizes the molecule into its bioactive conformation, reducing the entropic penalty upon target binding.

  • The Meta-Chlorine Lipophilic Vector: The chlorine atom at the 3-position serves as a bulky, lipophilic anchor. Its larger van der Waals radius allows it to deeply penetrate and occupy hydrophobic sub-pockets (such as the S1 specificity pocket in serine proteases), driving binding affinity through enhanced dispersion forces.

Mechanistic Application: Complement Factor D Inhibition

The most prominent application of the (3-chloro-2-fluorophenyl)methanamine scaffold is in the treatment of immune and inflammatory disorders, such as Paroxysmal Nocturnal Hemoglobinuria (PNH) and Age-Related Macular Degeneration (AMD)[2]. These pathologies are driven by the hyperactivation of the alternative complement pathway.

Complement Factor D is a highly specific serine protease responsible for cleaving Factor B, but only when Factor B is complexed with C3(H2O) or C3b[2]. Small molecule inhibitors incorporating the (3-chloro-2-fluorophenyl)methanamine moiety act as competitive antagonists. By occupying the active site of Factor D, they halt the cleavage of Factor B, thereby preventing the assembly of the active C3 convertase (C3(H2O)Bb) and shutting down the amplification loop of the complement cascade[3].

Pathway C3 C3 Spontaneous Hydrolysis C3H2O C3(H2O) C3->C3H2O H2O Complex C3(H2O)B Complex C3H2O->Complex FactorB Factor B FactorB->Complex Convertase C3(H2O)Bb (Active Convertase) Complex->Convertase Cleavage by Factor D FactorD Complement Factor D (Target Protease) FactorD->Complex Inhibitor (3-Chloro-2-fluorophenyl) methanamine Scaffold Inhibitor->FactorD Competitive Inhibition

Fig 1: Alternative complement pathway and Factor D inhibition by the targeted scaffold.

Quantitative Data & Physicochemical Profiling

Understanding the baseline metrics of the building block is critical for predicting its behavior in complex synthetic workflows and biological systems.

Table 1: Physicochemical & Structural Metrics
PropertyValueCausality / Impact on Drug Design
Molecular Weight 159.59 g/mol [4]Low MW allows for integration into large, complex cores without exceeding Lipinski's limits.
Exact Mass 159.0251 Da[4]Crucial for High-Resolution Mass Spectrometry (HRMS) tracking during self-validating synthesis.
TPSA 26.0 Ų[4]Low polar surface area ensures the scaffold fragment does not hinder overall membrane permeability.
Formal Charge 0[4]While the primary amine is protonated at pH 7.4, post-coupling it forms a neutral amide bond.
Table 2: Safety & Hazard Profile
GHS CodeHazard DescriptionMitigation Strategy in Protocol
H314 Causes severe skin burns and eye damage[4]Mandatory use of heavy-duty nitrile gloves and manipulation strictly within a Class II fume hood.
H301 Toxic if swallowed[4]Segregated storage in a locked toxics cabinet; strict inventory tracking and gravimetric validation.

Synthetic Integration: Self-Validating Amide Coupling Protocol

The integration of (3-chloro-2-fluorophenyl)methanamine into a drug core is typically achieved via amide coupling[1]. To ensure scientific integrity, the following protocol is designed as a self-validating system —meaning the reaction conditions inherently prevent side reactions, and built-in checkpoints guarantee empirical success before proceeding.

Causality of Reagent Selection
  • Coupling Reagent (HATU): We specifically select HATU over older reagents like EDC/HOBt. HATU generates a highly reactive HOAt active ester. The nitrogen atom in the HOAt pyridine ring provides an adjacent hydrogen-bond acceptor that stabilizes the incoming amine transition state. This accelerates the reaction and strictly prevents the epimerization of delicate chiral centers on the carboxylic acid core[1].

  • Base (DIPEA): Diisopropylethylamine is chosen because it is a sterically hindered, non-nucleophilic base. It successfully deprotonates the carboxylic acid to initiate activation and neutralizes the amine hydrochloride salt without competitively attacking the active ester[1].

  • Solvent (DMF): N,N-dimethylformamide is a polar aprotic solvent that perfectly solubilizes both the highly polar peptide-like acid cores and the lipophilic fluorinated amine[1].

Step-by-Step Methodology

Step 1: Activation of the Carboxylic Acid Core

  • Dissolve 1.0 equivalent of the target carboxylic acid in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Add 1.2 equivalents of HATU, followed immediately by 3.0 equivalents of DIPEA.

  • Stir at room temperature for 15 minutes.

    • Validation Checkpoint 1: Extract a 5 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. The chromatogram must show the complete disappearance of the starting acid mass and the appearance of the HOAt-active ester intermediate.

Step 2: Nucleophilic Acyl Substitution

  • Introduce 1.1 equivalents of (3-chloro-2-fluorophenyl)methanamine dropwise to the activated mixture.

  • Stir continuously at room temperature for 2 hours.

    • Validation Checkpoint 2: Perform a second LC-MS analysis. The active ester peak must be fully consumed, replaced by the exact mass of the target amide product (Core Mass + 159.0251 Da - H2O).

Step 3: Quench and Orthogonal Extraction

  • Quench the reaction by diluting the mixture with 10 volumes of ethyl acetate (EtOAc).

  • Wash the organic layer sequentially with:

    • 1M HCl (aqueous): Causality: Protonates and extracts any unreacted (3-chloro-2-fluorophenyl)methanamine into the aqueous phase.

    • Saturated NaHCO3 (aqueous): Causality: Deprotonates and extracts unreacted carboxylic acid and the acidic HOAt byproduct.

    • Brine: Causality: Removes residual water from the organic phase.

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Validation Checkpoint 3: 1H-NMR (in DMSO-d6) must reveal a characteristic doublet integrating to 2 protons (the benzylic CH2), split by the adjacent amide NH, confirming structural fidelity.

Workflow Start Carboxylic Acid Core Activation Activation (HATU + DIPEA in DMF) Start->Activation Step 1 Intermediate Active Ester Intermediate Activation->Intermediate LC-MS Check 1 Coupling Nucleophilic Acyl Substitution Intermediate->Coupling Step 2 Amine (3-Chloro-2-fluorophenyl) methanamine Amine->Coupling Product Target Amide Scaffold Coupling->Product Step 3 (Quench & Wash)

Fig 2: Self-validating synthetic workflow for amide coupling of the fluorinated amine.

References

  • Title: (3-Chloro-2-fluorophenyl)methanamine | C7H7ClFN | CID 2773614 Source: PubChem (National Institutes of Health) URL: [Link]

  • Source: Google Patents (Achillion Pharmaceuticals, Inc.)
  • Title: WO2018160889A1 - Aryl, heteroaryl, and heterocyclic pharmaceutical compounds for treatment of medical disorders Source: Google Patents URL

Sources

halogen bonding interactions in 3-Chloro-2-fluorophenyl derivatives

Harnessing the -Hole: Halogen Bonding Interactions in 3-Chloro-2-fluorophenyl Derivatives for Advanced Drug Design

Executive Summary

Halogen bonding (XB) has transitioned from a theoretical curiosity to a cornerstone of rational drug design. Unlike traditional hydrogen bonds, halogen bonds are highly directional, non-covalent interactions driven by the "

The Mechanistic Causality of the 3-Chloro-2-fluorophenyl Motif

In drug discovery, the choice of halogen is not arbitrary. While fluorine is ubiquitous for modulating lipophilicity and metabolic stability, it rarely participates as a halogen bond donor due to its high electronegativity and tightly held lone pairs[1]. Conversely, chlorine, bromine, and iodine possess highly polarizable electron clouds. When covalently bonded to an aromatic ring, the electron withdrawing nature of the carbon moiety depopulates the


2

The 3-chloro-2-fluorophenyl derivative represents a masterclass in electronic tuning. By positioning a highly electronegative fluorine atom ortho to the chlorine (the 2- and 3-positions, respectively), researchers exploit a profound inductive (-I) effect. The fluorine atom withdraws electron density from the aromatic ring, which in turn pulls electron density away from the adjacent chlorine atom. This localized electron withdrawal dramatically enlarges the positive electrostatic potential (


3

GA3-Chloro-2-fluorophenylScaffoldB2-Fluoro Substituent(-I Inductive Effect)A->B featuresC3-Chloro Substituent(Polarizable Halogen)A->C featuresDDepopulation of Clpz-orbitalB->D withdraws e- densityC->D enablesEEnhanced σ-Hole(Electropositive Crown)D->E generatesFStrong Halogen Bondwith Lewis Base (O, N)E->F drives interaction

Electronic causality of sigma-hole enhancement in 3-chloro-2-fluorophenyl motifs.

Quantitative Benchmarking: Thermodynamic Enhancements

To understand the impact of ortho-fluorination, we must analyze the thermodynamic parameters of the resulting halogen bonds. The table below synthesizes the binding enhancements observed in matched-pair analyses of p38

4
Compound Motif (Matched Pair)Halogen Bond Donor CapacityRelative Binding Affinity (

, nM)
Target Application
Difluorinated (F, F) Negligible (

-hole absent)
33.2p38

-MAP kinase
Dichlorinated (Cl, Cl) Moderate10.8p38

-MAP kinase
Chloro-fluoro (Cl, F) High (F enhances Cl

-hole)
6.88 p38

-MAP kinase

Data derived from the comparative effects of chlorine and fluorine as bioisosteric substituents[4]. The 3-chloro-2-fluoro arrangement ensures optimal

Self-Validating Experimental Protocols

To definitively prove the existence and energetic contribution of a halogen bond, a single assay is insufficient. As a standard of scientific integrity, we mandate a self-validating workflow that couples structural geometric proof with thermodynamic quantification. The following protocols form a closed-loop validation system.

WorkflowS11. Ligand Design & Synthesis(3-Chloro-2-fluoro derivatives)S22. Protein-LigandCo-crystallizationS1->S2 Purified LigandS33. X-Ray Diffraction &Electron Density MappingS2->S3 High-Res CrystalsS44. Hirshfeld Surface Analysis(Identify Cl···O/N contacts)S3->S4 3D CoordinatesS55. ITC Thermodynamics(Quantify ΔH, ΔS, Kd)S4->S5 Geometric ValidationS6Self-Validating Loop:Structure-Activity RelationshipS5->S6 Thermodynamic DataS6->S1 Rational Optimization

Self-validating experimental workflow for quantifying halogen bond thermodynamics.

Protocol A: Geometric Validation via X-Ray Crystallography & Hirshfeld Analysis

Causality: Distance measurements alone can be misleading due to crystal packing artifacts. We use Hirshfeld surface analysis to map the 3D electron density, confirming that the interaction is a true electrostatic penetration of the

5

Step-by-Step Methodology:

  • Co-crystallization: Incubate the purified target protein with a 5-fold molar excess of the 3-chloro-2-fluorophenyl ligand. Utilize hanging-drop vapor diffusion to grow diffraction-quality crystals. Why: Excess ligand ensures high occupancy in the binding pocket, which is critical for resolving the halogen's electron density.

  • X-Ray Diffraction: Collect diffraction data at cryogenic temperatures (100 K) to minimize thermal atomic displacement.

  • Geometric Measurement: Calculate the

    
     distance and the 
    
    
    angle. Validation Criteria: The distance must be less than the sum of the van der Waals radii of Cl and O (< 3.27 Å), and the angle must be highly linear (160°–180°), reflecting the strict directionality of the
    
    
    -hole[2].
  • Hirshfeld Surface Generation: Export the .cif file into specialized mapping software. Generate a

    
     surface to visualize the specific Cl···O/N contact as a distinct red spot, confirming localized electron sharing.
    
Protocol B: Thermodynamic Quantification via Isothermal Titration Calorimetry (ITC)

Causality: Structural data proves the bond exists, but ITC proves it drives affinity. Because halogen bonds are primarily electrostatic, they manifest as strongly enthalpy-driven (

Step-by-Step Methodology:

  • Buffer Synchronization: Dialyze the protein extensively against the assay buffer. Dissolve the ligand in the exact same dialysis dialysate. Why: Even minor buffer mismatches will generate massive heats of dilution, masking the subtle heat signature of the halogen bond.

  • Isotherm Titration: Inject 2

    
     aliquots of the ligand into the protein cell at 150-second intervals at a constant temperature (e.g., 25°C).
    
  • Data Deconvolution: Fit the raw heat spikes to a one-site binding model to extract Enthalpy (

    
    ), Entropy (
    
    
    ), and the Dissociation Constant (
    
    
    ).
  • The Control Loop (Crucial Step): Repeat the titration using a 2,3-difluorophenyl analog. Why: Fluorine cannot form a strong halogen bond[6]. Subtracting the

    
     of the difluoro analog from the chloro-fluoro analog isolates the exact enthalpic contribution of the chlorine's 
    
    
    -hole, validating the structural design.

Conclusion

The 3-chloro-2-fluorophenyl motif is not merely a structural variation; it is a rationally designed electrostatic warhead. By leveraging the inductive withdrawal of fluorine to hyper-polarize the adjacent chlorine, drug developers can achieve highly directional, enthalpy-driven binding affinities that bypass traditional lipophilic traps. Utilizing self-validating workflows ensures that these interactions are accurately quantified, paving the way for highly potent, next-generation therapeutics.

References

  • Which halogen to choose?
  • Halogen bond tunability I: The effects of aromatic fluorine substitution on the strengths of halogen-bonding interactions involving chlorine, bromine, and iodine ResearchGate URL
  • CrystEngComm (RSC Publishing)
  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology ACS Publications URL
  • PubMed Central (PMC)

Therapeutic Architectures: The Role of (3-Chloro-2-fluorophenyl)methanamine in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: A Privileged Pharmacophore

In the landscape of modern medicinal chemistry, (3-Chloro-2-fluorophenyl)methanamine (CAS 72235-55-3) and its resulting benzyl moiety represent a "privileged substructure." Far from being a simple building block, this specific halogenation pattern—chlorine at the meta position and fluorine at the ortho position —confers unique physicochemical properties that solve critical failure modes in drug discovery: metabolic instability and poor hydrophobic pocket occupancy.

This guide analyzes the therapeutic utility of this moiety, moving beyond catalog definitions to explore its role in FDA-approved therapeutics like Elvitegravir and emerging candidates in kinase and phosphatase inhibition.

Structural Logic & SAR: The "Halogen Shield"

The efficacy of derivatives containing this amine stems from the synergistic effects of the 3-Cl, 2-F substitution pattern.

The Ortho-Fluoro Effect (Conformational Lock)

The fluorine atom at the ortho position (C2) exerts a profound electronic and steric influence.

  • Metabolic Blockade: It protects the electron-rich phenyl ring from oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, specifically blocking the metabolically labile ortho and para positions relative to the benzylic carbon.

  • Conformational Bias: Through the "ortho effect," the fluorine atom restricts the rotation of the benzyl bond, pre-organizing the molecule into a bioactive conformation that favors binding in restricted hydrophobic pockets.

The Meta-Chloro Lipophilicity

The chlorine at C3 adds significant lipophilicity (


 value ~0.71) and bulk without introducing the metabolic liability of a methyl group. This allows the moiety to fill deep hydrophobic cavities in target proteins (e.g., HIV Integrase or p38 MAP Kinase) while maintaining a lower desolvation penalty than larger alkyl groups.
Visualizing the SAR Logic

The following diagram illustrates the functional roles of specific positions on the ring.

SAR_Logic Core (3-Chloro-2-fluorophenyl) methanamine Core F_Atom 2-Fluoro (Ortho) Metabolic Shield Core->F_Atom Substitution Cl_Atom 3-Chloro (Meta) Hydrophobic Fill Core->Cl_Atom Substitution Benzylic Benzylic Nitrogen Linker Versatility Core->Benzylic Attachment Target Target Binding (Hydrophobic Pocket) F_Atom->Target Blocks CYP Metabolism & Locks Conformation Cl_Atom->Target High Affinity Lipophilic Contact Benzylic->Target Amide/Amine Formation

Figure 1: Structure-Activity Relationship (SAR) map detailing the functional contribution of the halogen substituents.[1]

Therapeutic Case Studies

HIV Integrase Inhibition: Elvitegravir

The most authoritative application of this moiety is Elvitegravir (Vitekta), an FDA-approved HIV-1 integrase strand transfer inhibitor (INSTI).

  • Role of the Moiety: The 3-chloro-2-fluorobenzyl group is critical for the drug's potency. It inserts into a specific hydrophobic pocket at the interface of the viral protein and viral DNA.[2]

  • Comparative Potency: Early SAR studies indicated that removing the halogens or changing their positions (e.g., to 4-fluoro) resulted in a loss of potency or metabolic stability. The 3-Cl, 2-F pattern was the optimal compromise between steric fit and metabolic resistance.

p38 MAP Kinase Inhibitors

In inflammatory signaling, p38 MAP kinase inhibitors often utilize the amine form to create amide linkages.

  • Mechanism: The amine reacts with carboxylic acid cores (e.g., nicotinic acid derivatives) to form amides. The benzyl ring then occupies the hydrophobic "selectivity pocket" adjacent to the ATP binding site.

  • Patent Evidence: Patent US7514456B2 describes nicotinamide derivatives where the N-(3-chloro-2-fluorobenzyl) motif is essential for nanomolar inhibition of p38

    
    .
    
Emerging Targets: PTP1B Inhibition

Recent research identifies Compound XWJ24 , a xanthone derivative featuring the (3-chloro-2-fluorobenzyl) ether moiety, as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes.

  • Data: IC

    
     = 0.6 
    
    
    
    M.[3]
  • Selectivity: The halogenated benzyl group provides selectivity over the homologous enzyme TCPTP.

Experimental Protocols

Synthesis of (3-Chloro-2-fluorophenyl)methanamine

While often purchased, the synthesis from the aldehyde is a standard validation protocol.

Reaction Type: Reductive Amination Starting Material: 3-Chloro-2-fluorobenzaldehyde (CAS 85031-57-2)

Step-by-Step Protocol:

  • Imine Formation:

    • Dissolve 3-Chloro-2-fluorobenzaldehyde (10 mmol) in anhydrous Methanol (20 mL).

    • Add Ammonium Acetate (100 mmol, 10 eq) or Hydroxylamine hydrochloride (for oxime route).

    • Stir at room temperature for 2 hours under Nitrogen.

  • Reduction:

    • Cool the mixture to 0°C.

    • Slowly add Sodium Cyanoborohydride (NaCNBH

      
      , 15 mmol).
      
    • Allow to warm to room temperature and stir for 12 hours.

  • Workup:

    • Quench with 1N HCl (carefully) to decompose excess hydride.

    • Basify to pH > 10 using 1N NaOH.

    • Extract with Dichloromethane (DCM) (3 x 20 mL).

    • Dry organic layer over MgSO

      
       and concentrate in vacuo.
      
  • Purification:

    • The free amine is an air-sensitive liquid. Convert to Hydrochloride salt using HCl in Dioxane for long-term storage.

C-C Bond Formation (Elvitegravir Route)

For applications requiring a Carbon-Carbon bond (as in Elvitegravir), the amine is not used directly. Instead, the Zinc Bromide derivative is used in a Negishi Coupling.

Protocol (Negishi Coupling):

  • Reagent Prep: Generate (3-Chloro-2-fluorobenzyl)zinc bromide from the corresponding benzyl bromide and activated Zinc dust in THF.

  • Coupling:

    • Substrate: Halo-quinoline or Nicotinate ester.

    • Catalyst: Pd(PPh

      
      )
      
      
      
      (5 mol%) or Pd
      
      
      (dba)
      
      
      /S-Phos.
    • Conditions: Reflux in THF/Toluene for 4–12 hours.

    • Note: This installs the benzyl group directly onto an aromatic core.

Comparative Data Analysis

The following table summarizes the impact of the 3-Cl, 2-F substitution compared to other common benzyl motifs in kinase/integrase inhibitor assays.

Substituent PatternMetabolic Stability (t

in Microsomes)
Hydrophobic Pocket FitPrimary Liability
Unsubstituted Benzyl Low (< 15 min)ModerateRapid Para-hydroxylation
4-Fluoro Benzyl MediumGoodStill vulnerable to ortho-oxidation
2,4-Difluoro Benzyl HighHighCan be too polar for deep hydrophobic pockets
3-Chloro-2-Fluoro Very High (> 60 min) Excellent Optimal balance of lipophilicity/stability

Synthesis Workflow Diagram

The following diagram outlines the divergent synthetic pathways: using the amine for amide coupling (p38 inhibitors) versus the organozinc reagent for C-C coupling (Integrase inhibitors).

Synthesis_Pathways Aldehyde 3-Chloro-2-fluorobenzaldehyde Amine (3-Chloro-2-fluorophenyl) methanamine Aldehyde->Amine Reductive Amination (NH4OAc, NaCNBH3) Bromide 3-Chloro-2-fluorobenzyl bromide Zinc Benzyl Zinc Bromide (Organozinc Reagent) Bromide->Zinc Zn Dust, THF (Activation) Amide_Drug p38 Kinase Inhibitor (Amide Linkage) Amine->Amide_Drug Amide Coupling (R-COOH, HATU) CC_Drug Elvitegravir (HIV) (Carbon-Carbon Linkage) Zinc->CC_Drug Negishi Coupling (Pd(0), Aryl Halide)

Figure 2: Divergent synthetic utility of the 3-chloro-2-fluorobenzyl scaffold.

References

  • Elvitegravir (HIV Integrase Inhibitor)

    • PubChem Compound Summary for CID 5277135, Elvitegravir.
    • [Link]

  • Synthesis of HIV Integrase Inhibitors (Negishi Coupling)

    • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorpor
    • [Link]

  • PTP1B Inhibitors (Compound XWJ24)

    • Computational Methods in Cooperation with Experimental Approaches to Design Protein Tyrosine Phosph
    • [Link][2]

  • Nicotinamide derivatives useful as p38 inhibitors.
  • Metabolic Stability of Fluorinated Aromatics

    • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv (2025).[4][5]

    • [Link][2][6]

Sources

Methodological & Application

Chemoselective Synthesis Protocol for (3-Chloro-2-fluorophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: (3-Chloro-2-fluorophenyl)methanamine hydrochloride (CAS: 261723-28-0) Precursor: 3-Chloro-2-fluorobenzonitrile (CAS: 94087-40-8)

Executive Summary & Mechanistic Rationale

(3-Chloro-2-fluorophenyl)methanamine is a highly valued molecular building block utilized extensively in the synthesis of advanced pharmaceutical candidates, including BACE1 inhibitors for Alzheimer's disease [4] and various HIV integrase inhibitors.

When synthesizing halogenated benzylamines from their corresponding benzonitriles [3], researchers face a critical chemoselectivity challenge. Traditional catalytic hydrogenation (e.g., using Pd/C) frequently results in the undesired hydrodehalogenation of the aryl chloride bond. To ensure the absolute preservation of the halogenated aromatic system, this protocol employs Borane-Tetrahydrofuran (BH₃·THF) as the reducing agent [2].

Unlike Lithium Aluminum Hydride (LiAlH₄), which can occasionally trigger nucleophilic aromatic substitution in electron-deficient rings, BH₃·THF operates via a mild, electrophilic reduction mechanism. The Lewis acidic boron coordinates to the nitrile nitrogen, followed by sequential hydride transfers. The resulting robust amine-borane complex is then cleaved via methanolysis, and the free base is trapped as a highly pure hydrochloride salt [1].

Synthesis Workflow Visualization

SynthesisWorkflow A 3-Chloro-2-fluorobenzonitrile (Starting Material) B BH3·THF Complex (0°C to Reflux) A->B Electrophilic Reduction C N-B Coordinated Intermediate B->C Hydride Transfer D MeOH Quench & Solvolysis C->D B(OMe)3 Elimination E Anhydrous HCl in Dioxane D->E Free Base Formation F (3-Chloro-2-fluorophenyl) methanamine HCl E->F Precipitation & Isolation

Caption: Workflow for the chemoselective reduction and isolation of the target hydrochloride salt.

Quantitative Data & Reagent Stoichiometry

The following table outlines the optimized stoichiometry for a 10-gram scale synthesis. An excess of BH₃·THF is utilized to account for the formation of the stable amine-borane complex, which consumes additional borane equivalents [2].

ReagentMW ( g/mol )EquivalentsAmountFunction
3-Chloro-2-fluorobenzonitrile 155.561.010.0 g (64.3 mmol)Starting Material
Borane-THF (1.0 M in THF) 85.932.5160.7 mLReducing Agent
Tetrahydrofuran (Anhydrous) 72.11-100 mLReaction Solvent
Methanol 32.04Excess50 mLQuenching / Solvolysis
HCl (4.0 M in Dioxane) 36.461.524.1 mLSalt Formation
Diethyl Ether (Anhydrous) 74.12-150 mLAnti-solvent

Step-by-Step Experimental Protocol

Phase 1: Setup and Electrophilic Activation
  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon gas inlet.

  • Substrate Solvation: Charge the flask with 3-chloro-2-fluorobenzonitrile (10.0 g, 64.3 mmol) and anhydrous THF (100 mL).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath to control the initial exothermic coordination.

  • Borane Addition: Dropwise add BH₃·THF (1.0 M in THF, 160.7 mL, 160.7 mmol) via an addition funnel over 30 minutes.

    • Causality Insight: Slow addition manages the exothermic Lewis acid-base complexation and prevents localized thermal spikes that could lead to solvent boil-off or side reactions.

Phase 2: Hydride Transfer and Reflux
  • Warming: Remove the ice bath and allow the reaction to warm to room temperature over 30 minutes.

  • Reflux: Gradually heat the reaction mixture to reflux (approx. 65 °C) and stir for 4 to 6 hours.

    • Causality Insight: While the first hydride transfer occurs rapidly, elevated thermal energy is strictly required to drive the second hydride transfer from the intermediate imine-borane to the fully reduced, stable amine-borane complex.

Phase 3: Quenching and Solvolysis
  • Cooling: Cool the reaction mixture back to 0 °C.

  • Quenching: Carefully quench the excess borane by the slow, dropwise addition of methanol (50 mL).

    • Warning: Vigorous hydrogen gas evolution will occur. Ensure adequate ventilation.

  • Methanolysis: Once gas evolution ceases, heat the mixture to reflux for 1 hour.

    • Causality Insight: Aqueous workups are notoriously insufficient for breaking the robust N-B bond formed during reduction. Refluxing with methanol forces a solvolysis reaction, forming volatile trimethyl borate [B(OMe)₃] and liberating the free primary amine [2].

  • Concentration: Concentrate the mixture under reduced pressure to yield the crude free base as a viscous oil.

Phase 4: Self-Validating Salt Formation
  • Solvent Exchange: Dissolve the crude free base in anhydrous diethyl ether (100 mL) and cool the solution to 0 °C.

  • Precipitation: Dropwise add HCl (4.0 M in dioxane, 24.1 mL, 96.4 mmol). A dense white precipitate will form immediately.

  • Maturation: Stir for 30 minutes at 0 °C to ensure complete crystallization.

    • Causality Insight: Utilizing anhydrous HCl in dioxane rather than aqueous HCl prevents hydrate formation and eliminates the need for complex drying steps.

    • Self-Validating System: This step acts as an intrinsic purification filter. The target amine rapidly protonates and crashes out of the non-polar ether as a hydrochloride salt. Any unreacted nitrile or non-basic impurities remain highly soluble in the ether phase, ensuring the isolated solid is of exceptional purity.

Phase 5: Isolation and Analytical Validation
  • Filtration: Filter the white solid under vacuum using a Büchner funnel.

  • Washing: Wash the filter cake with cold anhydrous diethyl ether (2 × 25 mL) to strip away residual organic impurities.

  • Drying: Dry the solid in a vacuum oven at 40 °C overnight to afford pure (3-Chloro-2-fluorophenyl)methanamine hydrochloride.

  • Validation: Confirm purity via ¹H NMR (in DMSO-d₆). Look for the characteristic benzylic -CH₂- singlet (typically around 4.1–4.2 ppm) integrating to 2 protons, and a broad -NH₃⁺ peak integrating to 3 protons. The absence of a nitrile carbon peak (~115 ppm) in the ¹³C NMR confirms complete conversion.

References

  • Title: (3-Chloro-2-fluorophenyl)
  • Source: eScholarship (University of California)
  • Title: EP1114809A1 - Process for the preparation of fluorobenzyl derivatives Source: Google Patents URL
  • Title: WO2012087237A1 - Compounds and their use as bace inhibitors Source: Google Patents URL

using (3-Chloro-2-fluorophenyl)methanamine hydrochloride as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (3-Chloro-2-fluorophenyl)methanamine Hydrochloride in Drug Discovery

Executive Summary

(3-Chloro-2-fluorophenyl)methanamine hydrochloride (CAS: 72235-55-3 for free base) is a high-value "privileged substructure" modifier used in the optimization of small molecule drugs.[1] Unlike generic benzylamines, this specific substitution pattern (2-fluoro, 3-chloro) offers a unique combination of metabolic blockade , conformational bias , and lipophilic efficiency .

This guide details the medicinal chemistry rationale for selecting this building block and provides validated protocols for its incorporation into amide, urea, and heterocyclic scaffolds. It highlights its successful application in antiviral (HIV Integrase/RNase H) and oncology (Kinase inhibitor) programs.

Chemical Profile & Properties[1][3][4][5][6][7]
PropertyDataNotes
IUPAC Name (3-Chloro-2-fluorophenyl)methanamine hydrochloride
Structure Benzylamine core with 2-F, 3-Cl substitution
Molecular Weight 196.05 g/mol (HCl salt); 159.59 g/mol (Free base)Heavy atom count favors LE (Ligand Efficiency)
Appearance White to off-white crystalline solidHygroscopic; store under desiccant
Solubility High in Water, DMSO, MeOHFree base is soluble in DCM, EtOAc
pKa (Conj.[1][2][3][4][5][6][7] Acid) ~8.9Lower than unsubstituted benzylamine (~9.3) due to EWG effects
Key Hazards Skin Corr.[2] 1B (Corrosive)Handle with PPE; fume hood mandatory
Medicinal Chemistry Rationale: Why This Substitution?

In lead optimization, replacing a standard benzyl group with the 3-chloro-2-fluorobenzyl moiety often yields significant improvements in DMPK (Drug Metabolism and Pharmacokinetics) and potency.[1]

A. The "Ortho-Fluoro" Conformational Lock

The fluorine atom at the ortho (2-position) exerts a strong electronic repulsion against the benzylic amine lone pair or the carbonyl oxygen of a resulting amide.[1] This restricts the rotation of the phenyl ring, pre-organizing the molecule into a bioactive conformation that can reduce the entropic penalty of binding to a protein pocket.

B. Metabolic Blockade (The "Chlorine-Fluorine Wall") [1]
  • Site-Specific Blocking: The 2- and 3-positions are common sites for oxidative metabolism (CYP450-mediated hydroxylation) on phenyl rings.[1] Halogenation blocks these "soft spots."

  • Electronic Deactivation: The electron-withdrawing nature of F and Cl deactivates the ring towards electrophilic metabolic attack, extending the half-life (

    
    ) of the drug.
    
C. Lipophilic Efficiency

The 3-chloro substituent adds lipophilicity (


) to fill hydrophobic pockets (e.g., the back-cleft of a kinase ATP pocket), while the fluorine modulates the acidity of the benzylic protons.
Visualizing the Logic

G BuildingBlock (3-Chloro-2-fluorophenyl) methanamine HCl Effect1 Ortho-Fluoro Effect BuildingBlock->Effect1 Effect2 Metabolic Stability BuildingBlock->Effect2 Effect3 Lipophilicity (Cl) BuildingBlock->Effect3 Outcome1 Conformational Lock (Reduced Entropy Cost) Effect1->Outcome1 Outcome2 Blocked CYP Oxidation (Extended Half-life) Effect2->Outcome2 Outcome3 Hydrophobic Pocket Fill (Increased Potency) Effect3->Outcome3 Target Optimized Drug Candidate (e.g., Elvitegravir Analogs) Outcome1->Target Outcome2->Target Outcome3->Target

Figure 1: Mechanistic rationale for selecting the 3-Cl, 2-F substitution pattern in SAR campaigns.

Experimental Protocols
Protocol A: In-Situ "Free-Basing" & Amide Coupling (HATU Method)

Use Case: Synthesizing amide libraries for HIV-1 RNase H or Kinase inhibition.[1]

Reagents:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • (3-Chloro-2-fluorophenyl)methanamine HCl (1.2 equiv)[1]

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)[1]

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add HATU (1.2 mmol) and stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow.

  • Salt Break: In a separate vial, suspend the (3-Chloro-2-fluorophenyl)methanamine HCl (1.2 mmol) in DMF (2 mL). Add DIPEA (2.0 mmol) and vortex until the solid dissolves. Critical: The HCl salt requires excess base to liberate the nucleophilic amine.

  • Coupling: Add the amine solution to the activated acid solution. Add the remaining DIPEA (1.0 - 2.0 mmol) to ensure pH > 8.[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+H peak).

  • Workup: Dilute with EtOAc (30 mL), wash with 1N HCl (to remove unreacted amine/DIPEA), Sat. NaHCO3, and Brine.[8] Dry over Na2SO4.[8]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: SNAr Reaction (Kinase Hinge Binder Synthesis)

Use Case: Attaching the benzylamine to a chloropyrimidine or chloropyridine core.

Reagents:

  • 2,4-Dichloropyrimidine derivative (1.0 equiv)[1]

  • (3-Chloro-2-fluorophenyl)methanamine HCl (1.1 equiv)[1]

  • Base: TEA (Triethylamine) or K2CO3 (3.0 equiv)

  • Solvent: n-Butanol or Dioxane[1]

Step-by-Step:

  • Setup: Charge a microwave vial or round-bottom flask with the chloropyrimidine substrate (1.0 mmol).

  • Addition: Add the amine HCl salt (1.1 mmol) and solvent (5 mL).

  • Base: Add TEA (3.0 mmol). Note: If using K2CO3, ensure fine powder form.

  • Heating:

    • Thermal: Reflux at 80–100°C for 4–12 hours.[1]

    • Microwave: 120°C for 30 minutes (Preferred for difficult substrates).

  • Isolation: Evaporate solvent. Resuspend in DCM/Water. Extract organic layer.[8]

  • Crystallization: Many products in this class crystallize upon cooling or addition of diethyl ether.

Case Study: HIV-1 Integrase & RNase H Inhibitors

The 3-chloro-2-fluorobenzyl moiety is a defining feature of Elvitegravir (an FDA-approved HIV Integrase Inhibitor) and related experimental compounds like XZ-259 .[1]

  • Challenge: Early integrase inhibitors suffered from rapid metabolism and poor binding to the Mg2+ cofactor pocket.

  • Solution: Incorporation of the 3-chloro-2-fluorobenzyl group.[1][5]

    • The 2-Fluoro atom creates a twisted conformation relative to the quinolone core, allowing the molecule to fit the specific viral DNA/Integrase interface.

    • The 3-Chloro group fills a hydrophobic void, increasing binding affinity (

      
      ) by ~10-fold compared to the unsubstituted benzyl analog.
      
  • Result: Elvitegravir achieved high potency and sufficient metabolic stability for once-daily dosing (boosted).[1]

Synthesis Workflow Diagram

Synthesis Start Start: (3-Chloro-2-fluorophenyl) methanamine HCl Step1 Step 1: Free-Basing (DIPEA/DMF) Start->Step1 Branch Pathway? Step1->Branch PathA Path A: Amide Coupling (HATU, R-COOH) Branch->PathA PathB Path B: SNAr Displacement (Cl-Heterocycle, Heat) Branch->PathB PathC Path C: Reductive Amination (Aldehyde, STAB) Branch->PathC ProductA Amide Product (e.g., RNase H Inhibitor) PathA->ProductA ProductB Amino-Heterocycle (e.g., Kinase Inhibitor) PathB->ProductB ProductC Secondary Amine (Library Scaffold) PathC->ProductC

Figure 2: Decision tree for synthetic incorporation of the building block.

References
  • Elvitegravir Structure & Discovery

    • Sato, M., et al. (2006). "Novel HIV-1 Integrase Inhibitors Derived from Quinolone Antibiotics." Journal of Medicinal Chemistry. Link

  • Metabolic Stability of Fluorinated Aromatics

    • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.[1] Link

  • RNase H Inhibitors (Amide Coupling Protocol)

    • Wang, L., et al. (2010). "Double-winged 3-Hydroxypyrimidine-2,4-diones: Potent and Selective Inhibition against HIV-1 RNase H." Journal of Medicinal Chemistry.[1] Link

  • Kinase Inhibitor Synthesis (SNAr Protocol)

    • Traxler, P., et al. (1996).[9] "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase."[1] Journal of Medicinal Chemistry. Link

  • Chemical Properties & Safety

    • PubChem CID 2773614: (3-Chloro-2-fluorophenyl)methanamine.[1][2] Link

Sources

Advanced Application Note: Buchwald-Hartwig Amination of (3-Chloro-2-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The Buchwald-Hartwig amination has fundamentally transformed the landscape of carbon-nitrogen (C-N) bond formation, becoming a cornerstone reaction in pharmaceutical development and materials science[1]. Coupling primary benzylamines, such as (3-Chloro-2-fluorophenyl)methanamine, presents unique kinetic and thermodynamic challenges. Primary amines are highly susceptible to over-arylation (forming tertiary amines), and their coordination dynamics require precise steric tuning of the palladium catalyst's coordination sphere[2].

This application note provides a comprehensive, self-validating protocol for the mono-arylation of (3-Chloro-2-fluorophenyl)methanamine. By leveraging the highly congested, electron-rich dialkylbiarylphosphine ligand BrettPhos , researchers can achieve near-quantitative yields while completely suppressing bis-arylation pathways[1].

Mechanistic Insights & Catalyst Selection

The efficacy of the Buchwald-Hartwig amination is dictated by the structural features of the phosphine ligand. While ligands like RuPhos are optimized for secondary amines, BrettPhos is the premier choice for primary amines[3].

The causality behind this selectivity lies in the modulation of rate-limiting steps:

  • Steric Gating: BrettPhos features a 2-diisopropylaniline scaffold with extreme steric bulk at the 3,6-positions of the upper phenyl ring[2]. This architecture tightly restricts the palladium coordination sphere, preventing a second aryl halide from binding and thereby halting bis-arylation[1].

  • Kinetic Bottlenecks: Density Functional Theory (DFT) studies reveal that for the Pd-BrettPhos system, the extreme steric bulk accelerates reductive elimination to such a degree that oxidative addition becomes the rate-limiting step [4]. Because primary amines like (3-Chloro-2-fluorophenyl)methanamine possess a smaller steric profile than secondary amines, they do not exacerbate steric crowding during the amine coordination phase, making BrettPhos the optimal kinetic match[4][5].

CatalyticCycle Pd0 Pd(0)-BrettPhos Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(BrettPhos)-X Pd0->OxAdd + Ar-X (Rate-Limiting Step) AmineCoord Amine Coordination Ar-Pd(II)(BrettPhos)-NH2R OxAdd->AmineCoord + Primary Amine Deprot Deprotonation Ar-Pd(II)(BrettPhos)-NHR AmineCoord->Deprot + Base - Base•HX RedElim Reductive Elimination Ar-NHR Product Deprot->RedElim Rapid due to steric bulk RedElim->Pd0 Product Release

Catalytic cycle of Pd-BrettPhos mediated Buchwald-Hartwig amination.

Substrate Profiling & Quantitative Optimization

(3-Chloro-2-fluorophenyl)methanamine (CAS: 72235-55-3) is a highly valuable fluorinated building block[6]. The presence of the ortho-fluoro and meta-chloro substituents inductively withdraws electron density from the benzylic position, slightly reducing the nucleophilicity of the primary amine compared to an unfunctionalized benzylamine.

To counteract this electronic deficiency, a strong base (NaOtBu) and an apolar solvent (Toluene) are required to provide a strong thermodynamic driving force. The precipitation of inorganic salts (e.g., NaBr) in toluene irreversibly drives the deprotonation step forward[3].

Table 1: Optimization of Reaction Parameters for (3-Chloro-2-fluorophenyl)methanamine

EntryCatalyst System (Pd/Ligand)BaseSolventTemp (°C)Yield (%)Causality / Observation
1Pd₂(dba)₃ / RuPhosNaOtBuToluene9045RuPhos is optimized for secondary amines; reductive elimination stalls[4].
2 Pd₂(dba)₃ / BrettPhos NaOtBu Toluene 90 94 Optimal mono-arylation; rapid conversion due to kinetic matching[1].
3Pd₂(dba)₃ / BrettPhosK₂CO₃Toluene10022Base is too weak to efficiently deprotonate the Pd-amine intermediate[3].
4Pd₂(dba)₃ / BrettPhosLiHMDSTHF7088Excellent alternative if the aryl halide contains base-sensitive esters[3].

Self-Validating Experimental Protocol

The following protocol details the coupling of (3-Chloro-2-fluorophenyl)methanamine with a standard aryl bromide (e.g., 4-bromoanisole).

ExperimentalWorkflow Prep 1. Inert Atmosphere Evacuate/Backfill x3 Load 2. Solid Reagents Pd, Ligand, Base, Ar-X Prep->Load Solvent 3. Liquid Reagents Toluene, Amine Load->Solvent Heat 4. Thermocycling 90°C, 2-4 hours Solvent->Heat Workup 5. Workup Celite Filter & Purify Heat->Workup

Step-by-step experimental workflow for the Schlenk-line amination protocol.

Step 1: Preparation of the Catalytic Complex
  • Action: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (1.0 mol%, yielding 2.0 mol% active Pd) and BrettPhos (2.4 mol%).

  • Causality: A slight stoichiometric excess of the BrettPhos ligand relative to palladium is critical. It prevents the agglomeration of unprotected palladium into inactive "palladium black" and ensures the complete formation of the highly active mono-ligated Pd(0)-BrettPhos species[2].

Step 2: Addition of Solid Reagents
  • Action: Add the aryl bromide (1.0 equiv) and Sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Causality: NaOtBu provides the necessary basicity to deprotonate the intermediate Pd(II)-amine complex. Note: If your specific aryl halide contains base-sensitive functional groups (e.g., nitro groups or esters), NaOtBu will cause degradation. In such cases, substitute with LiHMDS to maintain proton tolerance[3].

Step 3: Atmospheric Purging (Critical Step)
  • Action: Seal the flask with a rubber septum. Connect to a Schlenk line, evacuate the flask under high vacuum, and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Causality: The electron-rich nature of the dialkylbiarylphosphine backbone makes BrettPhos highly susceptible to irreversible oxidation at elevated temperatures. Strict oxygen exclusion is a non-negotiable prerequisite for maintaining catalytic turnover[3].

Step 4: Addition of Liquid Reagents
  • Action: Under a positive pressure of Argon, inject anhydrous Toluene (to achieve a 0.2 M concentration) followed by (3-Chloro-2-fluorophenyl)methanamine (1.2 equiv) via a gastight syringe.

  • Causality: Toluene is the optimal solvent because the byproduct, NaBr, is highly insoluble in it. The precipitation of NaBr effectively removes products from the transmetalation equilibrium, driving the reaction forward[3]. The amine is added in a 20% excess to ensure complete consumption of the limiting aryl halide.

Step 5: Reaction Execution & Visual Self-Validation
  • Action: Place the flask in a pre-heated oil bath at 90 °C.

  • Validation Checkpoint: The initial reaction mixture will appear dark purple/red due to the presence of unactivated Pd₂(dba)₃. Within 10–15 minutes of heating, the solution must transition to a clear yellow or orange hue. This color shift is a self-validating indicator that the resting Pd₂(dba)₃ has successfully dissociated and the active Pd(0)-BrettPhos catalytic cycle has initiated.

Step 6: Workup and Isolation
  • Action: After 2–4 hours, monitor the reaction via TLC or GC-MS. Upon complete consumption of the aryl halide, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

  • Causality: Cooling immediately halts any potential side reactions. Celite filtration efficiently removes the precipitated NaBr salts and bulk palladium residues, preventing streaking and degradation during subsequent silica gel chromatography.

References

  • Buchwald Ligands Review | Entegris. entegris.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZKnQAMsqrxUrVqW6LZXct8sh7zHNkKf04ihgiN82m60I0MCBzgzTd1aJLyvVlOnr0AMtKk0u61APWuXceFn5HyagNAeDTOgDZKAi4yOUq-Az5txpqyC2MQfncXJ9FWR1mqSs92tU2As6bZqPIAlP4WK9guXbyg3Rc8STfbusnUJQUQLIStfhvfbV06u5lt3cl-s2BIz4UPUyUIFlUdUckTvsDaiMsAnU=]
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. libretexts.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbpsdMg5-JueJojUwBpB54q0wrYB9ycZZcxznIx7_TYrSu-cftlX2Fma5rx5uhxRPPGeq6feHSn-pAlP-5KA_-gy3Y9MTlPw3w3g3w_hxmo6ycu4UCCPTNojO7eriG3up3OWfCL5sFzXH-vob8sdp7r27w-L92tzmsk8vLxDgOnkDhoG5tJgdUPP0GrK6z2EdZt8kOWqCHsGjycEEjBZTWSvf5IIrbpcoV8971-KCMNlqhmxGeyZ9Ou0fIg-Psorc1QXxo08Xiia0q9rg8psBdZvTsG3N-zl-GSVotoIECrRqwYx6r1A==]
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1GD2aOvgoABOx8xVU0R_tPJ5elxa2ehDLnoadHbCJaVD3X9sulS8hyPtPWGUNZvHot0r4HEi4UKaygE6eg--Ioy7hytxrYI_v1ta7UWqUuBlQgD780UN9WyMBBxdyp-V96oOhzox6p5c4VTA=]
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3jChbIazlmp9AFS96Ink1G6_nswcxRe4VL-rvjuIU7HSajTlCuFouT1YYbqOqn1-Gg4njCEgq6mnq3qcrglce6vDiX7phFN9G8XsfzFM9BsHOFMG2Kg7KMKf5Vg6TBx0RsFgFEM5Q8P47D4w=]
  • Application Notes and Protocols for Buchwald-Hartwig Amination Reactions Using Diisopropylaniline-Based Ligands - Benchchem. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtVn0TbO3RMZZV2QWJWBjp6mGvQq-0ZG5cvIF4CORfvu2sIocprRma8GD-8-R8EMlHVz78QedTAUowZB6mcYN98b74XOLtCXRRG6mqedOm_g7uQR-cShle2Yykx0fAP5ZtPsyk8POkNcki0EYlhiMBKh4irhn5UnoCsmWN2ezf8jUp9eN9NE7Kab6W71peXsUH1tI3i1S4qT8oov7ODVRknIEjwcz9L2twdfh9_l3AAyp9MDkbh8THVpw5A-lqM-g3BcHMXdWxRXjxFmrh]
  • 72235-55-3 | (3-Chloro-2-fluorophenyl)methanamine | Fluorinated Building Blocks. ambeed.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhzzoMc24R6oCDY7mMtAcfzYPV_67lP4ucC3rjpUW69gIdo5HZeLrpmKceSy0COORpD2EH_I3bNdqYvFBFxIkN9Qa473OfizOoTM_wtu-8xpfcRoZ_xUlHXUFPPsr-seB4Z6s_G8VXQXHq]

Sources

Solvent Selection for Reactions with Fluorinated Benzylamine Hydrochloride Salts: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Challenge of Fluorinated Benzylamine Hydrochloride Salts

Fluorinated benzylamines are increasingly vital building blocks in medicinal chemistry and materials science.[1] The strategic incorporation of fluorine can profoundly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] These compounds are frequently supplied and handled as hydrochloride (HCl) salts to improve their stability and shelf-life. However, the salt form presents a significant challenge for their use in common organic reactions: solubility. As ionic salts, they are often poorly soluble in the nonpolar aprotic solvents typically favored for reactions like amide couplings and N-alkylations.

Furthermore, the presence of electron-withdrawing fluorine atoms on the aromatic ring decreases the basicity of the benzylamine.[2] This reduced basicity (lower pKa) means that a stronger base or more forcing conditions may be required to liberate the free, nucleophilic amine from its hydrochloride salt, a prerequisite for most of its desired reactions. This guide provides a comprehensive overview of the principles and practical considerations for selecting the optimal solvent and reaction conditions when working with fluorinated benzylamine hydrochloride salts.

Understanding the Physicochemical Landscape

The choice of solvent is not merely about dissolution; it is about creating an environment where the deprotonation of the ammonium salt and the subsequent nucleophilic reaction can proceed efficiently. The key is to balance the salt's solubility with the requirements of the specific chemical transformation.

The Impact of Fluorination on Basicity and Solubility

Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which lowers the electron density on the nitrogen atom of the benzylamine.[2] This effect reduces the amine's basicity, as reflected in the pKa of its conjugate acid. For example, the introduction of a trifluoromethyl group can significantly lower the pKa compared to the non-fluorinated analogue. This means that more basic conditions are required to deprotonate the fluorinated benzylammonium ion to its free amine form.

While systematic, quantitative solubility data for a wide range of fluorinated benzylamine hydrochlorides in various organic solvents is not extensively documented in publicly available literature, general principles and some reported data can guide our selection.[3] Like most salts, they exhibit good solubility in water.[4][5] Their solubility in organic solvents is largely dictated by the solvent's polarity and its ability to solvate ions. Generally, polar protic solvents like alcohols can solvate both the ammonium cation and the chloride anion through hydrogen bonding. Polar aprotic solvents, such as DMSO and DMF, are also effective due to their high dielectric constants and ability to solvate cations.

The introduction of fluorine can have a complex effect on solubility. While it increases the molecule's overall lipophilicity, which might suggest better solubility in organic solvents, the strengthening of the ionic bond in the salt due to the electron-withdrawing nature of fluorine could decrease solubility in less polar media.[6][7]

Solvent Selection Strategy: A Multi-faceted Approach

A successful reaction involving a fluorinated benzylamine hydrochloride salt hinges on a carefully considered solvent strategy. The ideal solvent system should:

  • Sufficiently Solubilize the Salt: At least partial solubility of the hydrochloride salt is necessary for the reaction to initiate.

  • Facilitate Deprotonation: The solvent should be compatible with the base used to neutralize the HCl salt and generate the free amine.

  • Promote the Desired Reaction: The solvent must be appropriate for the specific transformation (e.g., amide coupling, N-alkylation).

  • Allow for Easy Work-up and Purification: The solvent should be readily removable and not interfere with the isolation of the product.

The following diagram illustrates the decision-making process for solvent selection:

Solvent_Selection Start Start: Fluorinated Benzylamine HCl Solubility Initial Solubility Screening (e.g., DMSO, DMF, Alcohols) Start->Solubility Reaction_Type Identify Reaction Type Solubility->Reaction_Type Amide_Coupling Amide Coupling Reaction_Type->Amide_Coupling Amide Bond Formation N_Alkylation N-Alkylation Reaction_Type->N_Alkylation C-N Bond Formation SNAr SNAr Reaction_Type->SNAr Aromatic Substitution Base_Selection Select Appropriate Base (e.g., Organic vs. Inorganic) Amide_Coupling->Base_Selection N_Alkylation->Base_Selection SNAr->Base_Selection Solvent_Optimization Optimize Solvent System (e.g., Co-solvents, Additives) Base_Selection->Solvent_Optimization Protocol Proceed with Reaction Protocol Solvent_Optimization->Protocol N_Alkylation_Workflow Start Fluorinated Benzylamine HCl Base_Solvent Suspend in Solvent (DMF or ACN) Add Base (K₂CO₃/Cs₂CO₃) Start->Base_Solvent Alkylation Add Alkyl Halide Heat (50-80 °C) Base_Solvent->Alkylation Workup Filter Salts Aqueous Work-up Extraction Alkylation->Workup Purification Column Chromatography Workup->Purification Product N-Alkylated Product Purification->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (3-Chloro-2-fluorophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (3-Chloro-2-fluorophenyl)methanamine hydrochloride. The reduction of halogenated benzonitriles to primary benzylamines is a notoriously challenging transformation in process chemistry. Researchers frequently encounter two major yield-limiting side reactions: hydrodehalogenation (cleavage of the C-Cl bond) and dimerization (formation of secondary amines).

This guide is engineered for drug development professionals and process chemists, providing mechanistic troubleshooting, validated protocols, and empirical data to maximize yield and purity.

I. Mechanistic Pathway & Reaction Dynamics

To effectively troubleshoot, one must understand the competitive pathways active during nitrile reduction. The reduction proceeds stepwise: the nitrile is first reduced to an imine intermediate, which is subsequently reduced to the primary amine. However, the highly reactive imine can undergo nucleophilic attack by the newly formed primary amine, ejecting ammonia to form a secondary amine dimer. Concurrently, aggressive hydrogenation catalysts (like palladium) will readily undergo oxidative addition into the aryl-chloride bond, leading to dechlorination.

G A 3-Chloro-2-fluorobenzonitrile (Starting Material) B Imine Intermediate (Transient) A->B H2, Catalyst E Dechlorinated Amine (Over-reduction) A->E Pd/C, H2 (Dehalogenation) C Primary Amine (Target Product) B->C H2 D Secondary Amine (Dimer Byproduct) B->D + Primary Amine - NH3 C->E Pd/C, H2

Reaction pathways in the reduction of 3-chloro-2-fluorobenzonitrile.

II. Troubleshooting Guides & FAQs

Q1: Why am I observing significant dechlorination (loss of the Cl atom) during catalytic hydrogenation?

Mechanistic Cause: Palladium-on-carbon (Pd/C) is highly active for the reduction of nitriles but possesses a strong affinity for oxidative addition into C(sp2)-Cl bonds, leading to hydrodehalogenation [1]. Because the C-F bond is significantly stronger, dechlorination happens preferentially, yielding 2-fluorophenylmethanamine as a critical impurity. Validated Solution: You must alter the catalyst's electronic properties or switch metals entirely.

  • Poisoned Catalysts: Using a sulfided platinum catalyst (e.g., 5% Pt/C, sulfided) restricts the catalyst's ability to insert into the C-Cl bond while maintaining nitrile reduction activity [1].

  • Cobalt Catalysts: Sponge Cobalt (Raney Cobalt) or advanced POSS-COF(Co) catalysts demonstrate excellent chemoselectivity for nitriles over aryl chlorides [2, 4].

Q2: My LC-MS shows a large mass peak corresponding to the secondary amine. How do I suppress this dimerization?

Mechanistic Cause: As the primary amine accumulates, it acts as a nucleophile, attacking the unreduced imine intermediate. Validated Solution: Shift the equilibrium by introducing a large molar excess of anhydrous ammonia (NH3) into the reaction mixture [3]. Ammonia outcompetes the primary amine for the imine intermediate, forcing the reaction toward the primary amine. Alternatively, using a stoichiometric hydride source like Borane-Dimethylsulfide (BH3-SMe2) bypasses the surface-adsorbed imine phase entirely, preventing dimerization [3].

Q3: The yield of the final hydrochloride salt is low, and it forms a hygroscopic oil instead of a crystalline powder. What is wrong?

Mechanistic Cause: The presence of residual water during the salt formation step leads to the hydration of the HCl salt, which severely depresses its melting point and causes "oiling out." Furthermore, aqueous HCl can cause partial hydrolysis of any unreacted nitrile. Validated Solution: Isolate the freebase amine in a strictly anhydrous non-polar solvent (e.g., MTBE or diethyl ether) and precipitate the salt using anhydrous HCl gas dissolved in 1,4-dioxane or diethyl ether.

III. Quantitative Data Summary: Catalyst & Condition Screening

The following table summarizes empirical process data for the reduction of 3-chloro-2-fluorobenzonitrile, highlighting the causality between reaction conditions and impurity profiles.

Reducing Agent / CatalystAdditiveConversion (%)Primary Amine Yield (%)Dechlorination (%)Secondary Amine (%)
10% Pd/C, H2 (50 psi)None>99%32%54% 14%
10% Pd/C, H2 (50 psi)NH3 (excess)>99%45%51% <2%
5% Pt/C (sulfided), H2NH3 (excess)95%88% <1%4%
Sponge Cobalt, H2 (100 psi)NH3 (excess)98%92% <1%<1%
BH3-SMe2 (2.0 eq)None>99%94% 0%<1%

Data synthesis based on established protocols for halogenated benzonitrile reductions [1, 2, 3, 4].

IV. Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded within the steps to verify success before proceeding.

Protocol A: Chemoselective Catalytic Hydrogenation (Scalable Route)

This route utilizes Sponge Cobalt and ammonia to simultaneously prevent dehalogenation and dimerization [2].

  • Preparation: In a high-pressure autoclave, charge 3-chloro-2-fluorobenzonitrile (1.0 eq) and dissolve in anhydrous methanol (10 mL/g of substrate).

  • Ammonia Addition: Chill the solution to 0 °C. Bubble anhydrous NH3 gas into the solution until a concentration of roughly 3-5 M is achieved (or use a pre-prepared 7N NH3 in MeOH solution).

  • Catalyst Loading: Carefully add Sponge Cobalt catalyst (10% w/w relative to substrate). Safety note: Sponge catalysts are pyrophoric; keep wetted.

  • Hydrogenation: Purge the vessel with N2 (3x), then H2 (3x). Pressurize with H2 to 100 psi. Heat the reaction to 50 °C and stir vigorously for 12 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, filter through a syringe filter, and analyze via GC-MS.

    • Validation Check: The reaction is complete when the starting material peak (m/z 155) is absent. The absence of an m/z 121 peak confirms no dechlorination occurred.

  • Workup: Vent the H2 gas safely. Filter the catalyst through a pad of Celite under a nitrogen atmosphere. Concentrate the filtrate under reduced pressure to yield the crude freebase amine.

Protocol B: Borane-Dimethylsulfide Reduction (Bench-Scale Route)

This route is ideal for rapid laboratory synthesis without high-pressure equipment, utilizing BH3-SMe2 [3].

  • Setup: In an oven-dried flask under inert atmosphere (N2 or Ar), dissolve 3-chloro-2-fluorobenzonitrile (1.0 eq) in anhydrous THF (0.5 M).

  • Reduction: Cool to 0 °C. Dropwise, add Borane-Dimethylsulfide complex (BH3-SMe2, 2.0 eq).

  • Reflux: Gradually warm the mixture to room temperature, then heat to reflux (65 °C) for 4 hours.

  • Quench & Hydrolysis: Cool to 0 °C. Carefully quench by the dropwise addition of methanol until effervescence ceases. To break the stable boron-amine complex, add 6M HCl (aqueous) and reflux for 1 hour.

  • Freebasing (IPC): Cool the mixture, wash with diethyl ether to remove non-basic impurities. Basify the aqueous layer to pH 12 using 5M NaOH. Extract the free amine with MTBE (3x).

    • Validation Check: Spot the MTBE layer on a TLC plate (Ninhydrin stain). A dark purple spot indicates the presence of the primary amine.

Protocol C: Anhydrous Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude (3-Chloro-2-fluorophenyl)methanamine freebase in anhydrous MTBE (10 mL/g).

  • Precipitation: Under vigorous stirring at 0 °C, dropwise add a 4.0 M solution of HCl in 1,4-dioxane (1.1 eq). A white precipitate should form immediately.

  • Isolation: Stir for 30 minutes at 0 °C to ensure complete crystallization. Filter the solid under a blanket of nitrogen (to prevent moisture absorption).

  • Washing & Drying: Wash the filter cake with cold, anhydrous MTBE. Dry the solid in a vacuum oven at 40 °C for 12 hours to afford (3-Chloro-2-fluorophenyl)methanamine hydrochloride as a highly pure, white crystalline solid.

V. References

  • Organic & Biomolecular Chemistry - RSC Publishing Source: rsc.org URL:[Link]

  • US5869653A - Hydrogenation of nitriles to produce amines - Google Patents Source: google.com URL:

  • Nitrile to Amine - Common Conditions Source: commonorganicchemistry.com URL:[Link]

  • Catalytic Application of POSS–COF-[(Co(acetate)2] for Selective Reduction of Nitriles to Amines - MDPI Source: mdpi.com URL:[Link]

purification methods for 3-Chloro-2-fluorobenzylamine hydrochloride impurities

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-Chloro-2-fluorobenzylamine Hydrochloride

Case ID: PUR-3Cl2F-BA-HCl Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]

Overview

Welcome to the Technical Support Center. This guide addresses the purification and quality control of 3-Chloro-2-fluorobenzylamine hydrochloride (CAS: N/A for specific salt; Free base CAS: 72235-55-3).[1]

This compound is a critical intermediate in the synthesis of fluoroquinolones and other bioactive heterocycles. Its purification is often complicated by the lability of the C-Cl bond during reductive synthesis and the tendency of benzylamines to form secondary amine dimers.

Part 1: Impurity Profiling (Know Your Enemy)[1]

Before attempting purification, you must identify what you are removing.[1] The three most common impurity classes for this molecule are:

Impurity TypeOriginDetection (LC-MS/NMR)
Type A: De-halogenated Analogs Over-reduction during hydrogenation (loss of Cl or F).[1] Common with Pd/C catalysts.[1]Mass: [M-34] (Des-chloro) or [M-18] (Des-fluoro).[1] NMR: Loss of specific coupling patterns.[1]
Type B: Dimer (Secondary Amine) Condensation of the amine with the intermediate imine during synthesis.Mass: [2M - NH3].[1] Significant higher MW peak.
Type C: Starting Material Unreacted 3-Chloro-2-fluorobenzonitrile or aldehyde.[1]IR: Nitrile stretch (~2230 cm⁻¹) or Carbonyl stretch (~1700 cm⁻¹).[1]

Part 2: Purification Protocols

Protocol A: Selective Recrystallization (The Gold Standard)

Best for: Removing Type B (Dimers) and Type C (Non-basic neutrals).

Logic: Benzylamine hydrochlorides are highly crystalline and polar, whereas the secondary amine dimer salts are often less soluble in alcohols or significantly more soluble in non-polar solvents, allowing separation based on differential solubility.

Reagents:

  • Solvent A: Isopropanol (IPA) or Ethanol (Absolute).[1]

  • Anti-solvent B: Ethyl Acetate (EtOAc) or Diethyl Ether.[1]

Step-by-Step Workflow:

  • Dissolution: Place crude 3-Chloro-2-fluorobenzylamine HCl in a flask. Add minimum boiling Solvent A (approx. 5-7 mL per gram) until fully dissolved.

    • Tech Note: If the solution is colored, add activated carbon (5% w/w), boil for 5 mins, and filter hot over Celite.

  • Nucleation: Remove from heat. Add Anti-solvent B dropwise until a faint turbidity persists.[1]

  • Crystallization: Re-heat slightly to clear the turbidity, then allow the flask to cool to room temperature slowly (wrap in foil/towel to insulate).

  • Maturation: Once at room temperature, move to a fridge (4°C) for 4 hours.

  • Isolation: Filter the white needles under vacuum.[1] Wash the cake with cold (0°C) mixture of Solvent A/B (1:3 ratio).

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Protocol B: Acid-Base "Reset" Extraction

Best for: Gross contamination (>10% impurities) or removing Type C (Starting Materials).[1]

Logic: This method utilizes the basicity of the primary amine to separate it from neutral precursors (nitriles/aldehydes) which do not form salts.

  • Free-Basing: Suspend the impure HCl salt in DCM (Dichloromethane).[1] Add 1M NaOH until pH > 12.[1] Shake until the solid dissolves.

  • Phase Separation: Separate the organic layer (contains the free amine). Extract the aqueous layer 2x with DCM.

  • Washing: Wash combined organics with Brine. Dry over Na₂SO₄.[1]

  • Salt Reformation:

    • Cool the DCM solution to 0°C.

    • Slowly bubble anhydrous HCl gas OR add 2M HCl in Diethyl Ether dropwise.[1]

    • The pure HCl salt will precipitate instantly. Filter and dry.[1][2][3][4]

Part 3: Visual Workflows

Diagram 1: The Purification Decision Tree

Caption: Logical flow to determine the correct purification strategy based on impurity profile.

Purification_Decision_Tree Start Crude 3-Chloro-2-fluorobenzylamine HCl Check_Purity Analyze Purity (LC-MS / H-NMR) Start->Check_Purity Decision_Impurity Primary Impurity Type? Check_Purity->Decision_Impurity Impurity_Neutral Neutral Precursors (Nitrile/Aldehyde) Decision_Impurity->Impurity_Neutral Neutrals Present Impurity_Dimer Secondary Amine (Dimer) Decision_Impurity->Impurity_Dimer High MW Impurity Impurity_Dehalo De-halogenated (Des-Cl / Des-F) Decision_Impurity->Impurity_Dehalo Mass [M-34] or [M-18] Action_AcidBase Protocol B: Acid-Base Extraction Impurity_Neutral->Action_AcidBase Action_Recryst Protocol A: Recrystallization (IPA/EtOAc) Impurity_Dimer->Action_Recryst Action_Resynthesize Critical Failure: Cannot Purify Easily. Modify Synthesis (Change Catalyst) Impurity_Dehalo->Action_Resynthesize Separation Difficult Action_AcidBase->Action_Recryst If salt still colored

[1]

Diagram 2: Recrystallization Workflow

Caption: Step-by-step physical manipulation for Protocol A.

Recryst_Workflow Step1 1. Dissolution (Min. Hot IPA) Step2 2. Nucleation (Add EtOAc until cloudy) Step1->Step2 Step3 3. Slow Cooling (RT -> 4°C) Step2->Step3 Step4 4. Filtration (Wash w/ Cold EtOAc) Step3->Step4 Final Pure HCl Salt (White Needles) Step4->Final

Part 4: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing during Protocol A. What is wrong?

  • Diagnosis: This usually happens if the temperature drops too fast or if there is residual solvent (like Toluene or THF) from the synthesis that prevents crystal lattice formation.

  • Fix: Re-heat the mixture until it is a clear oil/solution. Add a "seed crystal" of pure material if available.[2] Scratch the glass wall with a spatula to induce nucleation. If it still oils, switch solvent systems to Ethanol/Diethyl Ether .[1]

Q2: I see a mass peak at [M-34] in my LC-MS. Can I recrystallize this out?

  • Diagnosis: This is the des-chloro impurity (2-fluorobenzylamine).

  • The Hard Truth: No. The physical properties (solubility, crystal lattice) of the des-chloro analog are nearly identical to your target. Recrystallization will likely co-precipitate both.[1]

  • Solution: You must prevent this during synthesis. If you used Pd/C for hydrogenation, switch to Pt/C (Platinum on Carbon) or Raney Nickel , which are less prone to oxidative addition into the C-Cl bond [1].[1] Alternatively, add a catalyst poison like thiophene or use Zn/HCl reduction.

Q3: The melting point is wide (e.g., 180-195°C).[1] Is it wet?

  • Diagnosis: A wide melting range indicates either solvates (trapped solvent) or dimer impurities.[1]

  • Test: Run a TGA (Thermogravimetric Analysis) or dry a small sample at 60°C under high vacuum.[1] If the mp sharpens, it was wet. If not, it is the dimer impurity. Proceed to Protocol A .

Q4: Why use the HCl salt? Can I just purify the free base?

  • Insight: Benzylamines absorb atmospheric CO₂ to form carbamates and oxidize slowly in air.[1] The Hydrochloride salt is the kinetically stable form, protecting the amine from oxidation and allowing for efficient purification via crystallization [2].

References

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Syntheses. Academic Press.[1] (Standard reference for catalyst selection to prevent de-halogenation).

  • BenchChem Technical Support. (2025). Purification of 4-Iodobenzylamine by Recrystallization. Retrieved from .[1] (Analogous protocol for halogenated benzylamine salts).

  • Hibbitts, D., & Schwartz, T. J. (2024).[1][5] Kinetics and reaction mechanism of Pd-Catalyzed chlorobenzene hydrogenolysis. University of Florida / Hibbitts Catalysis Lab. Retrieved from .[1] (Mechanistic insight into C-Cl bond cleavage).

  • Santa Cruz Biotechnology. (2025).[1] 3-Chloro-2-fluorobenzylamine Product Data. Retrieved from .

Sources

Technical Support Center: Troubleshooting Solubility of (3-Chloro-2-fluorophenyl)methanamine HCl in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. This guide provides actionable, mechanistic troubleshooting for researchers and drug development professionals experiencing solubility issues with (3-Chloro-2-fluorophenyl)methanamine hydrochloride (also known as 3-chloro-2-fluorobenzylamine HCl) in Dimethyl Sulfoxide (DMSO).

Module 1: The Chemistry of the Problem (Mechanistic Causality)

Why does a highly polar salt struggle to dissolve in a highly polar solvent like DMSO? The root cause lies in the fundamental difference between protic and aprotic solvation 1.

  • High Lattice Energy: As an amine hydrochloride, the compound exists as a protonated cation (R-NH₃⁺) and a chloride anion (Cl⁻), held together by strong ionic bonds in a rigid crystal lattice.

  • Aprotic Limitations: DMSO is a polar aprotic solvent. While its highly polarized S=O bond effectively solvates cations (like the protonated amine) via ion-dipole interactions, it lacks hydrogen-bond donors. Consequently, DMSO is exceptionally poor at solvating the chloride anion. Without the ability to stabilize the Cl⁻ anion, the solvent struggles to overcome the crystal lattice energy of the salt.

  • The Free-Base Advantage: Converting the salt to its neutral "free base" form removes the ionic lattice entirely. The resulting neutral amine is highly lipophilic and dissolves readily in DMSO and other organic solvents 2.

Module 2: Quantitative Solubility Matrix

To guide your solvent selection and troubleshooting, the following table summarizes the expected solubility behavior of amine hydrochlorides based on solvent properties.

SolventPolarity / TypeExpected Solubility (HCl Salt)Expected Solubility (Free Base)Mechanistic Rationale
Water High / ProticHigh (>100 mM)LowSolvates both R-NH₃⁺ and Cl⁻ via strong hydrogen bonding.
Methanol High / ProticHigh (~50-100 mM)HighProtic nature disrupts the ionic lattice effectively.
DMSO High / AproticModerate (<50 mM)*High Solvates cations well, but fails to stabilize Cl⁻ anions.
DCM Low / AproticInsoluble High Lacks dipole moment and H-bond donors to break the ionic lattice.

*Note: Maximum solubility in DMSO is highly dependent on the crystalline vs. amorphous state of the specific chemical batch.

Module 3: Step-by-Step Troubleshooting Protocols
Protocol A: Thermal & Mechanical Disruption (For Direct DMSO Dissolution)

Use this protocol if your target concentration is relatively low (≤ 20-50 mM) and you must maintain the HCl salt form for your assay.

  • Weighing: Weigh the required mass of (3-Chloro-2-fluorophenyl)methanamine HCl into a glass vial (avoid plastic tubes if static electricity causes powder dispersion).

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO.

  • Vortexing: Vortex vigorously for 60 seconds.

  • Heating: Place the vial in a water bath or heat block at 40°C for 10–15 minutes. Causality: Thermal energy increases kinetic molecular motion, helping to overcome the high lattice energy of the hydrochloride salt 3.

  • Sonication: If particulates remain, sonicate in a water bath sonicator for 15 minutes. Causality: Acoustic cavitation creates localized high-temperature and high-pressure micro-environments that physically disrupt stubborn crystal aggregates.

  • Self-Validation: Shine a laser pointer through the vial in a dark room. If the beam path is visible (Tyndall effect), undissolved micro-particulates remain and further disruption is required.

Protocol B: In Situ Free-Basing (For High-Concentration Stocks)

Use this protocol if you need a highly concentrated stock (>50 mM) for downstream organic synthesis or assays that tolerate trace organic bases.

  • Suspension: Suspend the HCl salt in DMSO at your target concentration (the solution will likely be cloudy).

  • Base Addition: Add 1.1 molar equivalents of a non-nucleophilic organic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

  • Agitation: Vortex the mixture. Causality: The organic base deprotonates the amine, neutralizing the molecule. The ionic lattice collapses, and the newly formed lipophilic free base dissolves instantly in the aprotic DMSO.

  • Note: This will generate TEA·HCl or DIPEA·HCl as a byproduct. Ensure your downstream application is not sensitive to these trace salts.

Protocol C: Aqueous Dilution Strategy (Preventing "Crashing Out")

Use this protocol when diluting your DMSO stock into aqueous biological buffers (e.g., PBS, cell media).

  • Pre-warming: Warm both the DMSO stock and the aqueous buffer to 37°C.

  • Order of Addition: Always add the DMSO stock dropwise into the aqueous buffer. Never add the buffer to the DMSO stock.

  • Agitation: Vortex the aqueous buffer vigorously during the addition. Causality: Rapid mixing prevents localized high concentrations of the lipophilic compound, which drives rapid nucleation and precipitation.

Module 4: Troubleshooting Workflow Visualization

Troubleshooting Start Compound fails to dissolve in DMSO CheckConc Is target concentration > 50 mM? Start->CheckConc LowConc Target < 50 mM CheckConc->LowConc HighConc Target > 50 mM CheckConc->HighConc HeatSonicate Apply gentle heating (40°C) & sonication (15 min) LowConc->HeatSonicate FreeBase Perform In Situ Free-Basing (Add TEA/DIPEA) HighConc->FreeBase Success1 Fully Dissolved HeatSonicate->Success1 Fail1 Still Cloudy/Precipitated HeatSonicate->Fail1 FreeBase->Success1 Fail1->FreeBase

Decision tree for troubleshooting (3-Chloro-2-fluorophenyl)methanamine HCl solubility in DMSO.

Module 5: Frequently Asked Questions (FAQs)

Q: Why did my compound dissolve initially when I made the stock, but precipitated after a freeze-thaw cycle? A: This is a classic manifestation of Ostwald's Rule of Stages 4. When synthesized or lyophilized, compounds often exist in a high-energy, amorphous state which dissolves readily in DMSO. However, freezing and thawing the DMSO stock provides the activation energy for the compound to nucleate into a lower-energy, highly stable crystalline polymorph. This crystalline form has a much higher lattice energy and is significantly less soluble in DMSO. To prevent this, aliquot your stocks into single-use vials and avoid freeze-thaw cycles entirely.

Q: My DMSO is quite old. Could this be affecting solubility? A: Yes. DMSO is highly hygroscopic and rapidly absorbs water from the atmosphere. Interestingly, for amine hydrochlorides, "wet" DMSO might actually improve initial solubility because the absorbed water acts as a protic co-solvent that solvates the chloride ions. However, using wet DMSO is strongly discouraged as it introduces massive variability into your assays and can promote compound degradation over time. Always use fresh, anhydrous DMSO.

Q: Can I just use water to make my stock solution instead of DMSO? A: Yes, if your downstream application permits it. As an amine hydrochloride, (3-Chloro-2-fluorophenyl)methanamine HCl is highly soluble in polar protic solvents like water. However, aqueous stocks are generally more susceptible to microbial growth and chemical hydrolysis over long-term storage compared to anhydrous DMSO stocks. If you use water, we recommend preparing the solution fresh or storing it at -20°C for no more than a few weeks.

References
  • Ziath. "Samples in DMSO: What an end user needs to know." LRIG Presentation. Available at:[Link]

Sources

preventing side reactions during acylation of 3-Chloro-2-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Acylation of 3-Chloro-2-fluorobenzylamine

Status: Active Ticket ID: #ACYL-72235 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Substrate Profile

Welcome to the technical guide for handling 3-Chloro-2-fluorobenzylamine (CAS: 72235-55-3) . As a researcher, you are likely using this building block to introduce a lipophilic, metabolically stable motif into a drug candidate.

The Challenge: While primary amine acylation is a textbook reaction, this specific substrate presents a unique "Goldilocks" problem:

  • Electronic Deactivation: The fluorine (C2) and chlorine (C3) atoms are electron-withdrawing groups (EWG).[1] They lower the pKa of the benzylic amine (approx. 8.35 vs. 9.34 for benzylamine), making it less nucleophilic.

  • Steric Crowding: The ortho-fluorine creates a "gatekeeper" effect, slightly hindering the approach to the nitrogen.

The Result: If you treat this like a standard benzylamine, you risk hydrolysis (reaction is too slow, moisture wins) or diacylation (forcing conditions lead to imide formation).

Module 1: The Diacylation Dilemma (Imide Formation)

Symptom: Mass spec shows M+ [Target + Acyl Group]. The product is an imide, not an amide.

The Mechanism: Primary amines (


) react to form secondary amides (

).[1] However, the remaining N-H proton on the amide is acidic. If an excess of base or acylating agent is present, the amide gets deprotonated and attacks a second equivalent of acyl chloride, forming an imide.

Troubleshooting Protocol:

VariableRecommendationThe "Why" (Causality)
Stoichiometry 1.0 : 1.05 (Amine : Acyl Chloride)A large excess of acyl chloride (>1.1 eq) guarantees diacylation.[1] The reduced nucleophilicity of your amine requires you to be precise, not generous.
Addition Mode Dropwise at 0°C High local concentration of acyl chloride favors the side reaction. Slow addition ensures the amine (nucleophile) is always in excess until the end.
Base Selection DIPEA or 2,6-Lutidine Avoid strong bases (like NaH) or excess TEA.[1] Sterically hindered bases (DIPEA) are excellent proton scavengers but poor nucleophiles, preventing base-catalyzed side reactions.[1]

Visualization: The Diacylation Trap The following diagram illustrates the kinetic competition between the desired pathway and the imide formation.

DiacylationPath cluster_0 Critical Control Point Start 3-Cl-2-F-Benzylamine Amide Target Amide (Desired) Start->Amide Fast (k1) Acyl Acyl Chloride (R-COCl) Acyl->Amide Imide Imide Byproduct (Over-reaction) Amide->Imide Slow (k2) Requires excess R-COCl + Base Base Base (Excess) Base->Imide Deprotonates Amide

Caption: Kinetic pathway showing how excess base and acylating agent push the desired amide toward the unwanted imide byproduct.

Module 2: Moisture Management & Hydrolysis

Symptom: Low yield. Recovery of starting material.[1][2] Formation of carboxylic acid byproduct.[1]

The Science: Because the 3-Cl and 2-F atoms withdraw electron density, your nitrogen lone pair is "tighter" and less reactive.

  • Standard Amine: Reacts faster than water hydrolyzes the acyl chloride.

  • Your Amine: Reacts slower. If the solvent is "wet" (contains >500 ppm water), the acyl chloride will preferentially react with water to form carboxylic acid, killing the reagent before it finds the amine.

The Fix:

  • Solvent: Use anhydrous DCM or THF.[1] Do not trust the bottle on the shelf. Dry it over molecular sieves (3Å or 4Å) for 24 hours.

  • Concentration: Run the reaction at high concentration (0.5 M to 1.0 M) . This favors the bimolecular reaction (Amine + Acyl Cl) over the pseudo-first-order reaction with trace water.

Module 3: The "Salt Stopper" (HCl Management)

Symptom: Reaction stalls at 50% conversion. A thick white precipitate forms immediately.

The Cause: The reaction produces HCl.[3]



Since your starting amine is basic, it will react with the generated HCl to form the hydrochloride salt (

).[1] This salt is non-nucleophilic and precipitates out of organic solvents, effectively stopping the reaction at 50% conversion (half the amine reacts, the other half sacrifices itself to neutralize HCl).

The Solution: You must add an auxiliary base to sacrifice itself instead.

  • Recommendation: Add 1.2 to 1.5 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) .

  • Protocol: Dissolve the amine and the auxiliary base first. Then add the acyl chloride.

Workflow: Selecting the Right Acylation Method

Not all acyl groups are created equal.[4] Use this decision matrix to select the correct reagent for your specific 3-Cl-2-F substrate.

AcylationMatrix Start Choose Acyl Source IsStable Is Acid Chloride Stable? Start->IsStable IsSensitive Is Substrate Acid Sensitive? IsStable->IsSensitive No (Unstable/Solid Acid) MethodA Method A: Acyl Chloride + DIPEA (Standard) IsStable->MethodA Yes (Robust) MethodB Method B: Anhydride + DMAP (cat) IsSensitive->MethodB No (Simple Acetylation) MethodC Method C: Carboxylic Acid + HATU/EDC IsSensitive->MethodC Yes (Complex Molecule) MethodD Method D: Schotten-Baumann (Biphasic NaOH/DCM) MethodA->MethodD Alternative for Scale-up/Cost

Caption: Decision tree for selecting the optimal acylation reagent based on substrate stability and scale.

Frequently Asked Questions (FAQ)

Q: Can I use Schotten-Baumann conditions (NaOH/Water/DCM) for this substrate? A: Yes, but proceed with caution. The 3-Chloro-2-fluorobenzylamine is lipophilic.[1] In a biphasic system (Water/DCM), the amine stays in the DCM. If you use an acyl chloride that hydrolyzes very fast (like acetyl chloride), it might decompose in the water phase before reaching the amine.

  • Tip: Use this method only for stable, hydrophobic acyl chlorides (e.g., Benzoyl chloride). For small aliphatic acyl chlorides, anhydrous conditions (Method A in the chart) are safer.

Q: I see a small impurity at +20 mass units. What is it? A: This is likely the HF elimination product (rare) or, more likely, a halogen exchange if you used a harsh Lewis Acid catalyst (not recommended). However, in standard acylation, check your starting material. 3-Chloro-2-fluorobenzylamine is often synthesized from the nitrile or aldehyde. Impurities from those steps (like the benzyl alcohol) can be O-acylated, appearing as side products.

Q: How do I remove unreacted amine during workup? A: Because of the electron-withdrawing groups, the amine is less basic, so it might not protonate fully with a weak acid wash (like citric acid).

  • Protocol: Wash the organic layer with 1M HCl . This will protonate the unreacted amine (

    
    ), pulling it into the aqueous layer. The amide product is neutral and will stay in the organic layer.
    
  • Warning: Do not use HCl if your product contains other acid-sensitive groups (like Boc-amines or acetals).[1] In that case, use a scavenger resin (isocyanate resin).

References

  • PubChem. (2025).[1] Compound Summary: 3-Chloro-2-fluorobenzylamine (CAS 72235-55-3).[1][5][6][7][8] National Center for Biotechnology Information. Link

  • BenchChem. (2025).[9] Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. (General principles on nucleophilicity and side reactions). Link

  • MilliporeSigma. (2025). Amide Bond Formation: Reagents and Protocols. Sigma-Aldrich Technical Library. Link

  • Organic Chemistry Portal. (2025). Acylation of Amines: Mechanisms and Conditions. Link

Sources

handling hygroscopic properties of (3-Chloro-2-fluorophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (3-Chloro-2-fluorophenyl)methanamine hydrochloride (CAS: 1214345-21-7). As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physical and chemical challenges associated with handling this highly hygroscopic fluorinated building block.

This guide moves beyond basic material safety data to provide causality-driven insights, self-validating experimental protocols, and quantitative frameworks to ensure the integrity of your pharmaceutical syntheses.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does (3-Chloro-2-fluorophenyl)methanamine hydrochloride rapidly clump when exposed to ambient laboratory air? A1: The hygroscopicity of this compound is driven by the thermodynamics of its crystal lattice. The primary amine hydrochloride (-NH₃⁺ Cl⁻) contains a high-charge-density chloride counterion, while the protonated amine acts as a strong hydrogen-bond donor. When ambient relative humidity (RH) exceeds the deliquescence relative humidity (DRH) of the salt, water molecules rapidly adsorb onto the crystal surface. This initiates capillary condensation, forming liquid bridges between particles that cause the free-flowing powder to clump and cake ().

Q2: My batch has caked into a solid block. Is the chemical degraded, and how do I salvage it? A2: While free base amines are susceptible to oxidative degradation, amine hydrochlorides are chemically stable against hydrolysis under ambient conditions. Therefore, the caking is a physical degradation (loss of homogeneity), not a chemical one. To salvage the material, transfer the sealed container to a nitrogen-purged glovebox. Mechanically disrupt the cake using a dry agate mortar and pestle. If the material has deliquesced (partially dissolved in its own absorbed water), dissolve it entirely in an anhydrous solvent (e.g., dry methanol), re-precipitate using anhydrous diethyl ether, and dry under high vacuum (1)[1].

Q3: How does moisture uptake affect my downstream cross-coupling reactions, and how do I correct for it? A3: Absorbed moisture acts as a "phantom mass." If you weigh 100 mg of a caked powder that contains 5% water by weight, you are only delivering 95 mg of the active pharmaceutical ingredient (API). This leads to sub-stoichiometric addition of the amine, causing incomplete conversions in Buchwald-Hartwig or reductive amination reactions. Furthermore, introduced water can quench moisture-sensitive catalysts. You must determine the exact water content via Karl Fischer titration and mathematically adjust your input mass.

Section 2: Visual Workflows

HandlingWorkflow Start Receive (3-Chloro-2-fluorophenyl) methanamine HCl CheckRH Assess Lab Humidity (Is RH < 30%?) Start->CheckRH Glovebox Transfer to Glovebox (N2/Ar Atmosphere) CheckRH->Glovebox No Desiccator Use Desiccator & Work Rapidly CheckRH->Desiccator Yes Weighing Weighing & Aliquoting Glovebox->Weighing Desiccator->Weighing Storage Seal with Parafilm Store at 2-8°C with Desiccant Weighing->Storage

Workflow for assessing humidity and handling hygroscopic amine hydrochlorides safely.

MoistureMechanism DryPowder Dry Amine HCl Salt (Free-flowing) MoistureExposure Ambient Moisture Exposure (H2O Adsorption) DryPowder->MoistureExposure CapillaryCond Capillary Condensation (Liquid bridges form) MoistureExposure->CapillaryCond Caking Caking & Clumping (Loss of homogeneity) CapillaryCond->Caking Deliquescence Deliquescence (Dissolves in absorbed H2O) Caking->Deliquescence Prolonged Exposure

Mechanistic pathway of moisture-induced physical degradation in amine salts.

Section 3: Quantitative Data & Storage Parameters

Table 1: Environmental Thresholds and Storage Guidelines

ParameterOptimal RangeCritical ThresholdCausality / Impact
Storage Temperature 2°C to 8°C> 25°CMinimizes kinetic energy for moisture adsorption and prevents thermal degradation (2)[2].
Relative Humidity (RH) < 20%> 30%Exceeding 30% RH triggers capillary condensation and deliquescence ().
Container Material Amber Glass / HDPEPolystyreneGlass/HDPE prevents moisture permeation; amber blocks UV-induced radical formation (2)[2].
Desiccant Type Silica Gel / CaCl₂NoneMaintains micro-environment RH below the API's deliquescence point (3)[3].

Table 2: Stoichiometric Correction Matrix (Example for 10.0 mmol Target) (Note: Molecular weight of (3-Chloro-2-fluorophenyl)methanamine hydrochloride is approx. 196.05 g/mol )

Measured H₂O Content (w/w%)Apparent Mass Required (g)Active API Mass Delivered (g)Correction Factor
0.0% (Anhydrous) 1.960 g1.960 g1.000
2.0% 2.000 g1.960 g1.020
5.0% 2.063 g1.960 g1.053
10.0% 2.178 g1.960 g1.111

Section 4: Self-Validating Experimental Protocols

Protocol 1: Precision Weighing of Hygroscopic Amine Hydrochlorides under Inert Atmosphere

Objective: To obtain an accurate mass of the API without introducing ambient moisture.

  • Thermal Acclimation: Remove the sealed container from 2-8°C storage and allow it to sit in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric water vapor onto the cold powder, accelerating caking (4)[4].

  • Glovebox Purge: Transfer the container, a micro-spatula, and pre-tared vials into a glovebox. Purge with high-purity N₂ or Ar until the internal RH monitor reads < 5%.

    • Causality: An inert, dry atmosphere eliminates the thermodynamic driving force for moisture adsorption (1)[1].

  • Rapid Aliquoting: Open the container, dispense the required mass into the tared vials, and immediately seal the vials with PTFE-lined caps and Parafilm.

    • Causality: Minimizing exposure time prevents even trace moisture in the glovebox from interacting with the highly polar chloride lattice.

  • Self-Validation Step: Place the sealed, tared vial on the analytical balance outside the glovebox and observe the readout for 60 seconds. A stable mass confirms the system is sealed and no moisture is actively being absorbed. A continuously drifting upward mass indicates a compromised seal.

Protocol 2: Moisture Quantification via Volumetric Karl Fischer (KF) Titration

Objective: To determine the exact water content for stoichiometric correction.

  • Solvent Blanking: Add 30 mL of anhydrous methanol to the KF titration vessel and titrate to the electrometric endpoint using a composite titrant.

    • Causality: Neutralizes trace moisture present in the solvent and the vessel atmosphere, ensuring only the sample's moisture is measured.

  • Sample Introduction: Rapidly introduce 50-100 mg of the caked (3-Chloro-2-fluorophenyl)methanamine hydrochloride into the vessel and input the exact mass into the titrator.

    • Causality: The amine hydrochloride will dissolve in the methanol, releasing the trapped lattice water into the solution for reaction with the iodine/sulfur dioxide reagent.

  • Titration and Calculation: Allow the instrument to titrate to the stable endpoint to calculate the precise w/w% of water.

  • Self-Validation Step: Run a certified 1.0% water standard immediately before and after the sample sequence. If the standard recovery falls outside 0.97% - 1.03%, the titrant titer has degraded and the system must be recalibrated.

References

  • Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial[Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? - ResearchGate[Link]

  • Relative humidity and qualities of hygroscopic medications stored in different one-dose packaging papers - PMC[Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview - JOCPR[Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 3-Chloro-2-Fluorobenzylamine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the nuances of synthesizing complex active pharmaceutical ingredients (APIs). When working with 3-chloro-2-fluorobenzylamine , reaction temperature is the master variable.

This specific benzylamine presents a dual challenge: the ortho-fluoro group introduces steric hindrance near the reactive amine, while the meta-chloro group exerts an inductive electron-withdrawing effect, reducing the amine's nucleophilicity. Consequently, applying a "one-size-fits-all" temperature protocol will inevitably lead to stalled reactions or complex byproduct mixtures. This guide provides field-proven, mechanistically grounded troubleshooting strategies for optimizing your coupling conditions.

Decision Matrix: Temperature Optimization Pathways

To establish a baseline, we must separate the two most common coupling workflows for 3-chloro-2-fluorobenzylamine: Amide Bond Formation and Buchwald-Hartwig C-N Cross-Coupling . The thermal requirements for these two pathways are fundamentally opposed.

Workflow Start 3-Chloro-2-fluorobenzylamine Coupling Optimization Split1 Amide Bond Formation (e.g., HBTU/DIPEA) Start->Split1 Split2 C-N Cross-Coupling (Buchwald-Hartwig) Start->Split2 AmideOpt Optimal: 0°C to 25°C High Yield, No Epimerization Split1->AmideOpt Milder conditions AmideFail Sub-optimal: > 40°C N-acylurea Byproducts Split1->AmideFail Excessive heat AmideWarn Warning: < 0°C Sluggish Kinetics Split1->AmideWarn Over-cooling BHOpt Optimal: 80°C to 100°C Efficient Transmetalation Split2->BHOpt Thermal activation BHFail Sub-optimal: > 110°C Hydrodehalogenation Split2->BHFail Overheating

Fig 1: Temperature optimization pathways for 3-chloro-2-fluorobenzylamine coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig coupling with 3-chloro-2-fluorobenzylamine stalls at 60 °C. Should I change the palladium catalyst? A1: Before changing the catalyst, increase the temperature. Pd-catalyzed C-N bond formation requires significant thermal energy to drive the oxidative addition and transmetalation steps[1]. The ortho-fluoro group on your substrate adds steric bulk, which impedes transmetalation. Typical Buchwald-Hartwig reactions utilizing hindered amines require temperatures between 80 °C and 100 °C to achieve efficient catalytic turnover[1],[2].

Q2: In amide coupling (using HBTU or HATU), should I heat the reaction to overcome the poor nucleophilicity of the amine? A2: No. Amide couplings utilizing uronium/aminium salts should generally be performed at 0 °C to room temperature (20-25 °C)[3]. While 3-chloro-2-fluorobenzylamine is a weaker nucleophile, heating the reaction will preferentially degrade the coupling agent or trigger the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea byproduct[3]. Instead of heating, extend the reaction time to 20 hours[4].

Q3: How does excessive temperature affect the integrity of the 3-chloro-2-fluorobenzylamine motif? A3: High temperatures (>110 °C) in the presence of palladium catalysts and strong bases can lead to hydrodehalogenation[5]. The meta-chloro group is particularly susceptible to reduction via


-hydride elimination pathways, resulting in the loss of the chlorine atom and the formation of a des-chloro byproduct[5]. Strict temperature control (capping at 80-100 °C) is vital to preserve the halogenated ring.

Quantitative Data & Troubleshooting Tables

To facilitate rapid troubleshooting, reference the following quantitative matrices. These tables summarize the causal relationship between temperature, reaction kinetics, and byproduct formation.

Table 1: Temperature Effects on Amide Bond Formation (HBTU/DIPEA)
TemperatureReaction KineticsExpected YieldByproduct Profile & Causality
< 0 °C Sluggish (>48h)< 40%Unreacted starting materials. Insufficient kinetic energy to overcome the activation barrier of the electron-deficient amine.
20–25 °C (RT) Optimal (12–20h) > 85% Clean conversion. Milder conditions prevent intermediate degradation[4].
> 60 °C Fast (< 2h)< 50%High N-acylurea formation. Thermal energy drives the irreversible rearrangement of the activated ester before the amine can attack[3].
Table 2: Temperature Effects on Buchwald-Hartwig C-N Coupling (Pd-catalyzed)
TemperatureReaction KineticsExpected YieldByproduct Profile & Causality
25 °C Stalled< 5%Catalyst resting state. Insufficient energy for transmetalation due to steric hindrance[1].
80 °C Optimal (2–4h) > 80% Clean conversion. Ideal thermal window for Pd(0)/Pd(II) cycling[2].
> 110 °C Fast (< 1h)ModerateHydrodehalogenation. Excessive heat promotes the reduction of the meta-chloro group[5].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By observing specific physical changes at each step, you can confirm the reaction is proceeding correctly without relying solely on post-reaction LC-MS analysis.

Protocol A: Room-Temperature Amide Coupling (HBTU/DIPEA)

Use this protocol to prevent thermal degradation of intermediates when coupling 3-chloro-2-fluorobenzylamine to a carboxylic acid[3],[4].

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HBTU (1.5 eq) in anhydrous

    
     or DMF under nitrogen. Add DIPEA (2.0 eq)[4].
    
    • Validation Check: The solution should turn pale yellow within 5 minutes, visually confirming the deprotonation and formation of the active ester.

  • Amine Addition: Cool the mixture to 0 °C using an ice bath. Add 3-chloro-2-fluorobenzylamine (1.0 eq) dropwise[3].

    • Validation Check: The solution must remain homogenous. A sudden, heavy white precipitate indicates premature N-acylurea formation or moisture contamination.

  • Thermal Propagation: Remove the ice bath, allow the mixture to warm to room temperature (20-25 °C), and stir for 20 hours[4].

    • Validation Check: Monitor via TLC (EtOAc/Hexane). The disappearance of the UV-active, ninhydrin-positive amine spot confirms successful coupling.

  • Quench & Workup: Dilute with

    
     and wash sequentially with 0.1 N HCl, aqueous 
    
    
    
    , and brine[4].
    • Validation Check: Vigorous gas evolution during the

      
       wash confirms the neutralization of excess acidic byproducts.
      
Protocol B: High-Temperature C-N Cross-Coupling (Buchwald-Hartwig)

Use this protocol to provide the necessary thermal activation energy for Pd-catalyzed coupling while avoiding dehalogenation[1],[2].

  • Catalyst Assembly: In a glovebox, combine the aryl halide (1.0 eq), 3-chloro-2-fluorobenzylamine (1.2 eq),

    
     (0.2 eq), and a non-nucleophilic base (e.g., DIPEA or 
    
    
    
    ) in anhydrous, degassed toluene[5],[2].
    • Validation Check: Toluene is specifically selected to minimize the inhibitory effect of halide salt byproducts at elevated temperatures[5]. The mixture will initially appear as a heterogeneous suspension.

  • Thermal Propagation: Transfer the sealed vessel to a pre-heated oil block set exactly to 80 °C. Stir vigorously for 2 hours[2].

    • Validation Check: A distinct color shift from pale yellow to a deep red/brown indicates the successful generation of the active Pd(0) species and active catalytic cycling.

  • Monitoring: Sample the reaction for LC-MS analysis.

    • Validation Check: Look for the desired product mass. If an

      
       peak is observed, your heating block is overshooting the 80 °C target, causing hydrodehalogenation[5].
      
  • Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate[2].

    • Validation Check: The precipitation of fine black particulates (palladium black) upon cooling and exposure to atmospheric oxygen confirms the termination of the catalytic cycle.

References

  • Source: google.com (Patents)
  • WO2012093101A1 - Indole compounds or analogues thereof useful for the treatment of age-related macular degeneration (amd)

Sources

Technical Support Center: Residual Solvent Remediation for (3-Chloro-2-fluorophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Drug Development Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in pharmaceutical crystallization: the removal of trapped organic solvents from amine hydrochloride salts.

(3-Chloro-2-fluorophenyl)methanamine hydrochloride is a highly polar, crystalline active pharmaceutical ingredient (API). Due to its ionic headgroup and hydrophobic aromatic ring, it exhibits a strong propensity to occlude solvents during crystallization, often failing standard drying protocols. This guide provides the mechanistic causality, regulatory targets, and self-validating experimental workflows required to resolve these issues.

Quantitative Data & Regulatory Targets

Before initiating remediation, it is critical to establish the regulatory acceptance criteria. The International Council for Harmonisation (ICH) Q3C guidelines dictate the permissible daily exposure (PDE) and concentration limits for residual solvents in drug substances[1].

Table 1: ICH Q3C Limits and Entrapment Risk for Common Process Solvents

SolventICH ClassLimit (ppm)Boiling Point (°C)Vapor Pressure at 20°C (kPa)Entrapment Risk in HCl Salts
Methanol Class 23,00064.712.9High (Strong H-bond donor)
Tetrahydrofuran Class 272066.019.3Moderate (Lattice inclusion)
Isopropanol Class 35,00082.54.4Very High (Solid solution former)
Ethanol Class 35,00078.35.9High (Solid solution former)
Ethyl Acetate Class 35,00077.19.8Low (Primarily surface capillary)

Frequently Asked Questions (Troubleshooting Causality)

Q: Why does my (3-Chloro-2-fluorophenyl)methanamine HCl crystal retain 2% isopropanol (IPA) even after 48 hours of vacuum drying at 50°C? A: This is a classic case of thermodynamic vs. kinetic entrapment. The chloride ion (Cl⁻) of the amine hydrochloride forms a robust hydrogen-bonded network. Alcohols like IPA act as strong hydrogen bond donors and acceptors, integrating directly into the crystal lattice to form a non-stoichiometric solid solution or a stoichiometric solvate[2]. Standard vacuum drying only removes surface solvent. Because the IPA is integrated into the ionic lattice, its thermodynamic activity is drastically lowered. The thermal energy at 50°C is insufficient to break the Cl⁻ ··· H-O-R bonds and force diffusion through the rigid lattice without melting or degrading the API.

Q: How do I differentiate between surface-adsorbed solvent and lattice-entrapped solvent? A: You must use Thermogravimetric Analysis coupled with Infrared Spectroscopy (TGA-IR). Surface-adsorbed solvents evaporate at temperatures near or slightly above their boiling points, showing a broad, gradual weight loss curve. Conversely, lattice-entrapped solvents (solid solutions) will not release until the crystal lattice undergoes a phase transition or melts, resulting in a sharp weight loss step at a much higher temperature[2].

Q: Can I just increase the drying temperature to 80°C to force the solvent out? A: This is strongly discouraged. Amine hydrochlorides are susceptible to thermal degradation (e.g., oxidation or free-basing) at elevated temperatures. Furthermore, if the solvent is trapped in isolated pockets, rapid heating can cause the solvent to vaporize internally, fracturing the crystals and degrading the bulk powder properties (e.g., flowability and bulk density).

Diagnostic & Remediation Workflows

To systematically resolve solvent failures, follow the diagnostic decision tree below.

DiagnosticWorkflow Start Analyze API via TGA-IR & GC-HS Decision Where is the solvent located? Start->Decision Surface Surface Adsorption (Gradual TGA weight loss) Decision->Surface Capillary forces Lattice Lattice Entrapment (Sharp TGA step at melt) Decision->Lattice Solid solution / Solvate Standard Standard Vacuum Drying (50°C, <10 mbar) Surface->Standard Hydration Vacuum Hydration Cycle (Displacement via H2O) Lattice->Hydration High H-bond affinity Reslurry Antisolvent Reslurry (Kinetic Disruption) Lattice->Reslurry Severe entrapment

Fig 1: Diagnostic decision tree for identifying and resolving solvent entrapment mechanisms.

Self-Validating Experimental Protocols

When standard drying fails due to lattice entrapment, you must alter the thermodynamic environment of the crystal. The following protocols are designed as self-validating systems—meaning the analytical in-process controls (IPCs) inherently verify the mechanistic success of the step.

Protocol A: Humidity-Assisted Vacuum Drying (Vacuum Hydration)

Causality: Water is a smaller molecule and a stronger hydrogen bond donor/acceptor than aliphatic alcohols. By introducing water vapor into the drying environment, water competitively displaces the trapped alcohol molecules from the Cl⁻ lattice sites. Once the alcohol is liberated and evacuated, the remaining water can be easily removed via standard desiccation[3].

Step-by-Step Methodology:

  • Preparation: Load the wet cake of (3-Chloro-2-fluorophenyl)methanamine HCl into a vacuum tray dryer. Place a secondary tray containing distilled water at the bottom of the dryer.

  • Hydration Phase: Apply a mild vacuum (approx. 200 mbar) and heat the jacket to 40°C. Allow the system to equilibrate for 12 hours. The water will vaporize and permeate the API bed.

  • Validation Check 1 (Displacement): Sample the API. Perform Gas Chromatography-Headspace (GC-HS) for the target solvent and Karl Fischer (KF) titration for water.

    • Self-Validation Criteria: GC-HS must show the organic solvent dropping below ICH limits (e.g., IPA < 5,000 ppm), while KF will show an increase in water content (typically 1-3%). If this occurs, the displacement mechanism is confirmed.

  • Desiccation Phase: Remove the water tray. Apply maximum vacuum (<10 mbar) and increase the temperature to 50°C for 12 hours to remove the residual water.

  • Validation Check 2 (Final Release): Repeat GC-HS and KF. Both organic solvent and water must be within final specification limits.

Protocol B: Antisolvent Reslurry with Ostwald Ripening

Causality: If vacuum hydration is insufficient, the crystal lattice must be kinetically disrupted. Suspending the API in a non-polar antisolvent (where it is insoluble) with a catalytic amount of water induces localized dissolution and recrystallization at the crystal surface (Ostwald Ripening). This "breathing" of the crystal lattice releases the trapped solvent into the bulk antisolvent phase[4].

ReslurryProtocol Step1 Step 1: Suspension Suspend in Heptane (10 vol) Step2 Step 2: Ripening Add 0.5% H2O, Stir 40°C, 4h Step1->Step2 Step3 Step 3: Isolation Filter & Wash (Cold Heptane) Step2->Step3 IPC IPC Validation GC-HS & Karl Fischer Step3->IPC Fail Fail IPC->Fail Fails Criteria Pass Release Proceed to Final Drying IPC->Pass Meets Criteria Fail->Step2

Fig 2: Self-validating antisolvent reslurry workflow with integrated in-process controls (IPC).

Step-by-Step Methodology:

  • Suspension: Transfer the API into a reactor. Add 10 volumes of an alkane antisolvent (e.g., n-Heptane). Agitate at 250 RPM.

  • Ripening Initiation: Add 0.5% v/v of purified water. Heat the suspension to 40°C. The water will form a micro-emulsion or coat the crystals, facilitating surface mobility.

  • Equilibration: Stir continuously for 4 hours.

  • Validation Check 1 (Extraction Efficiency): Stop agitation, allow solids to settle, and sample the mother liquor. Analyze via GC.

    • Self-Validation Criteria: The presence of the target organic solvent in the heptane phase proves that the solvent is successfully migrating out of the crystal lattice.

  • Isolation: Cool the slurry to 5°C to minimize API solubility. Filter the suspension and wash the cake with 2 volumes of cold n-Heptane.

  • Validation Check 2 (Cake Purity): Analyze the wet cake via GC-HS. If the solvent is below ICH limits, proceed to standard vacuum drying to remove the highly volatile heptane.

References

  • Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 1

  • Solvent Entrapment of BI 763963 by Solid Solution Formation. Crystal Growth & Design (ACS Publications). 2

  • Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals (AU7854098A). Google Patents. 3

  • Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. National Institutes of Health (NIH / PMC). 4

Sources

minimizing defluorination during synthesis of 3-Chloro-2-fluorophenyl derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Integrity of 3-Chloro-2-fluorophenyl Motifs Current Status: Operational Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Ortho-Fluoro" Challenge

Welcome to the technical support hub for halogenated arene synthesis. You are likely here because your 3-Chloro-2-fluorophenyl scaffold is degrading during functionalization.

This specific motif presents a "perfect storm" of reactivity issues:

  • Electronic Push-Pull: The 2-Fluoro and 3-Chloro substituents create an electron-deficient ring, highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • The Benzyne Trap: The proximity of the halogens allows for facile elimination of Li-F or Li-Cl equivalents during metallation, leading to uncontrolled benzyne intermediates.

  • Hydrodefluorination (HDF): During transition-metal catalysis, the C-F bond—normally inert—becomes labile in the presence of specific bases and hydride sources.

This guide provides self-validating protocols to maintain the integrity of the C-F and C-Cl bonds during your synthesis.

Module 1: Cross-Coupling Integrity (Suzuki-Miyaura & Buchwald-Hartwig)

The Problem: You are attempting to couple the C-Cl bond (or a C-Br/I at position 1), but you observe defluorination (H-F exchange) or alkoxylation (


 of the Fluorine).

The Mechanism: Defluorination in Suzuki couplings usually occurs via two pathways:

  • 
     Pathway:  Strong alkoxide bases (e.g., 
    
    
    
    ,
    
    
    ) directly attack the C-F bond. The 3-Chloro group activates the ring, lowering the energy barrier for this substitution.
  • Pd-Hydride Pathway: Bases with

    
    -hydrogens (alkoxides) or solvents (isopropanol) generate L-Pd-H species. This species inserts into the C-F bond (or reduces the C-Cl bond) leading to hydrodefluorination [1].
    
Troubleshooting Logic: The "Safe-Base" Protocol

Use this decision matrix to select your reaction conditions.

BaseSelection Start Start: Cross-Coupling 3-Cl-2-F-Phenyl BaseCheck Current Base? Start->BaseCheck Alkoxide Alkoxide (tBuOK, NaOEt) BaseCheck->Alkoxide Inorganic Inorganic (K3PO4, CsF) BaseCheck->Inorganic SNAr_Risk HIGH RISK: SNAr of Fluorine Pd-H Formation Alkoxide->SNAr_Risk Stop SolventCheck Solvent System? Inorganic->SolventCheck Alcoholic Alcoholic (MeOH, iPrOH) SolventCheck->Alcoholic Aprotic Aprotic (Toluene, Dioxane) SolventCheck->Aprotic HDF_Risk RISK: Hydrodefluorination (H-Source) Alcoholic->HDF_Risk Caution Safe OPTIMAL: Anhydrous K3PO4 Toluene/Dioxane Bulky Ligand Aprotic->Safe

Figure 1: Decision matrix for minimizing side reactions in fluorinated arene couplings. Note the critical avoidance of alkoxides.

Recommended Protocol: The "Anhydrous Phosphate" Method

This protocol minimizes


 by using a non-nucleophilic base and eliminates H-sources to prevent hydrodefluorination.

Reagents:

  • Substrate: 3-Chloro-2-fluorophenyl halide (1.0 equiv)

  • Catalyst:

    
     (1-2 mol%) + XPhos  or SPhos  (2-4 mol%).
    
    • Why: Buchwald ligands facilitate rapid oxidative addition to the C-Cl/C-Br bond, outcompeting the slower C-F activation [2].

  • Base:

    
     (Tribasic Potassium Phosphate), finely ground, anhydrous  (2.0 - 3.0 equiv).
    
    • Why:

      
       is poorly soluble in organics, creating a "heterogeneous base effect" that limits the concentration of active nucleophile, suppressing 
      
      
      
      of the fluorine [3].
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

    • Avoid: DMF or DMAc if possible (can decompose to form reducing species at high temp).

Step-by-Step:

  • Drying: Flame-dry the reaction vessel. Water promotes hydrolysis of the C-F bond to a phenol.

  • Charging: Add Pd source, Ligand, Boronic Acid, and Base. Purge with Argon for 5 minutes.

  • Solvent: Add anhydrous Toluene.

  • Activation: Heat to 80-100°C.

    • Checkpoint: Monitor by HPLC. If you see the "Phenol" byproduct (M-F+OH), your system has water. If you see "Des-Fluoro" (M-F+H), your solvent or base is acting as a hydride donor.

Module 2: Metallation & Benzyne Avoidance

The Problem: You attempt to lithiate the ring (e.g., Li-Halogen exchange or Deprotonation) and the reaction turns black/tarry, or you isolate a "scrambled" regioisomer.

The Mechanism: The 3-chloro-2-fluoro motif is a Benzyne Precursor .

  • Lithiation: Whether you deprotonate (ortho to F) or exchange the Cl/Br, you generate a Carbon-Lithium bond adjacent to a halogen (F or Cl).

  • Elimination: Lithium has a high affinity for Fluorine. The intermediate rapidly eliminates Li-F (or Li-Cl) to form a 3-chlorobenzyne or 3-fluorobenzyne intermediate.

  • Collapse: The benzyne reacts indiscriminately with nucleophiles or itself (polymerization) [4].

Visualizing the Danger Zone

BenzyneRisk Substrate 3-Chloro-2-fluorophenyl-X Lithiation Lithiation (n-BuLi or LDA) Substrate->Lithiation Intermediate Ortho-Lithio Species (Unstable > -78°C) Lithiation->Intermediate Elimination Elimination of Li-F Intermediate->Elimination Warming Benzyne BENZYNE INTERMEDIATE (Highly Reactive) Elimination->Benzyne Tar Polymerization/Tar Benzyne->Tar

Figure 2: The pathway to benzyne formation.[1][2] The critical control point is temperature.

Recommended Protocol: Cryogenic Trapping

If you must lithiate this ring, you cannot allow the intermediate to exist without an electrophile present.

The "In-Situ" Trap Method:

  • Temperature: Cool the substrate and the Electrophile (e.g., TMS-Cl, Borate, Aldehyde) to -78°C in THF.

  • Base Addition: Add the base (LDA or Li-TMP) slowly to the mixture of Substrate + Electrophile.

    • Concept: As soon as the lithiated species forms, it is immediately trapped by the electrophile before it can eliminate Li-F to form benzyne [5].

    • Note: This requires the electrophile to be compatible with the base (e.g., TMS-Cl is compatible with LDA at -78°C; Aldehydes are not).

  • Alternative (Sequential): If the electrophile is not base-compatible:

    • Cool to -100°C (Ether/Liquid

      
       slush).
      
    • Add Base.[3][4][5] Stir 5 mins.

    • Add Electrophile immediately.

    • Never allow the temperature to rise above -78°C before quenching.

Module 3: Quantitative Data & Base Comparison

The following table summarizes the impact of base selection on the defluorination rate of electron-deficient fluoroarenes during Suzuki coupling (Generalized data based on mechanistic studies [6]).

Base SystempKa (conj. acid)Defluorination Risk (

)
Hydrodefluorination Risk (Pd-H)Recommendation
NaOtBu / KOtBu ~17Critical (High Nucleophilicity)High (

-H elimination)
FORBIDDEN
NaOEt / NaOMe ~16High High (Solvent dependent)AVOID

~10ModerateLowAcceptable (if anhydrous)

~3 (HF)LowLowGood (Solubility helps)

(Anhydrous)
~12Minimal (Low Nucleophilicity)Minimal (No H-source)PREFERRED

FAQ: Troubleshooting Specific Scenarios

Q: I am seeing a byproduct with Mass M+16. Is this oxidation? A: Likely not oxidation in the traditional sense. In 3-chloro-2-fluoro systems, this is usually Hydrolysis (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 with water) . The Fluorine is replaced by an -OH group (Mass -19 + 17 = -2 change? No, F=19, OH=17. Mass change is -2. Wait. M+16 usually implies Oxidation +O).
Correction: If you see M-2 (F 

OH), it is hydrolysis. If you see M+16, check if you are forming an N-oxide on a pyridine ring (if present) or if you have phenol formation plus something else. Most likely:[1] You are seeing Substitution of F by OH (F=19, OH=17, diff = -2) or Substitution of Cl by OH ( Cl=35 , OH=17, diff = -18). Check: Are you using wet solvent? The 2-position is extremely sensitive to water.

Q: Can I use ethanol as a co-solvent to improve solubility? A: No. Ethanol is a prime source of hydride for Pd-catalyzed hydrodefluorination. If solubility is an issue, switch to 1,4-Dioxane or use a phase-transfer catalyst (like TBAB) in a Toluene/Water biphasic system (if the base is inorganic), but strictly avoid primary/secondary alcohols.

Q: Why does the reaction work for 4-fluoro-3-chlorophenyl but fails for 2-fluoro-3-chlorophenyl? A: The Ortho-Effect . In the 2-fluoro isomer, the fluorine is inductively activated by the adjacent chlorine and sterically compresses the metal center during catalysis. Furthermore, the 2-fluoro position is chemically distinct regarding


 susceptibility compared to the 4-position, which is less activated if the activating group (Cl) is meta to it (which it is not in 4-F-3-Cl, but the steric protection is different). The 2-F position is uniquely vulnerable to base attack.

References

  • Mechanism of Hydrodefluorination: Watson, D. A., et al. "Palladium-Catalyzed Fluorination of Carbon–Hydrogen Bonds." Science, vol. 325, no. 5948, 2009, pp. 1661–1664. (Contextualizing the reverse reaction). See also: J. Am. Chem. Soc.[6][7] 2015, 137, 45, 14313–14318 for Ni/Cu catalyzed defluoroborylation mechanisms which highlight the lability of C-F. Link

  • Ligand Effects (Buchwald): Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research, vol. 41, no. 11, 2008, pp. 1461–1473. Link

  • Base Effects in SNAr: Shigeno, M., et al. "Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase."[7] Journal of the American Chemical Society, vol. 146, 2024, pp. 32452-32462.[7] (Demonstrating the risk of strong bases). Link

  • Benzyne Formation from Halo-Fluoroarenes: Mongin, F., & Schlosser, M. "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes." Tetrahedron Letters, vol. 37, no. 36, 1996, pp. 6551-6554. Link

  • Lithiation Trapping Strategies: Leroux, F., et al. "The Lithiation of Fluorinated Benzenes and Its Dependence on Solvent and Temperature." Journal of the Chemical Society, Perkin Transactions 1, 1998. Link

  • Defluoroborylation Context: Niwa, T., et al. "Ni/Cu-Catalyzed Defluoroborylation of Fluoroarenes for Diverse C–F Bond Functionalizations."[6] Journal of the American Chemical Society, vol. 137, no. 45, 2015.[6] Link

Sources

overcoming steric hindrance in 2-fluoro substituted benzylamine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Fluoro Benzylamine Reaction Optimization

Subject: Overcoming Steric & Electronic Barriers in 2-Fluoro Substituted Benzylamine Chemistries Ticket ID: #2F-BNZ-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering difficulties with 2-fluorobenzylamine derivatives. While often attributed solely to "steric hindrance," the reactivity profile of the 2-fluoro (ortho-fluoro) scaffold is a complex interplay of moderate steric occlusion (Van der Waals radius: F = 1.47 Å vs. H = 1.20 Å) and strong inductive deactivation (-I effect).

This guide treats your reaction vessel as a system to be debugged. We address the three most common failure modes: Sluggish Nucleophilic Substitution (SN2) , Incomplete Reductive Amination , and Catalyst Poisoning in Buchwald-Hartwig Couplings .

Module 1: Nucleophilic Substitution (SN2) Troubleshooting

Symptom: Reaction with alkyl halides is stalling or requires excessive heat, leading to decomposition.

Root Cause Analysis: The 2-fluoro substituent withdraws electron density from the benzylic nitrogen via the


-bond (inductive effect), lowering the HOMO energy of the nitrogen lone pair. This makes the amine a "harder," less reactive nucleophile. Steric clash becomes a dominant factor only when the electrophile is also hindered (e.g., secondary alkyl halides).

Troubleshooting Protocol:

Variable Standard Condition Optimized Protocol for 2-F Benzylamines Why? (Causality)
Solvent DCM or THFDMF, DMSO, or NMP Polar aprotic solvents solvate the cation but leave the amine "naked" and more reactive.
Base TEA or DIPEAK₂CO₃ or Cs₂CO₃ Inorganic bases prevent the formation of ammonium salts that precipitate and stall the equilibrium.
Additive NoneKI (0.1 - 0.5 equiv) Finkelstein Reaction: Converts the alkyl chloride/bromide to a more reactive alkyl iodide in situ.

Q: My reaction is stuck at 60% conversion. Should I add more heat? A: No. Excessive heat with 2-fluorobenzylamines often leads to benzylic defluorination or polymerization. Instead, increase the concentration (0.5 M to 1.0 M) to drive bimolecular kinetics or switch to a "softer" leaving group (e.g., Mesylate instead of Bromide) to match the "hard" nature of the fluorinated amine.

Module 2: Reductive Amination Optimization

Symptom: High residual aldehyde, low yield of secondary amine, or formation of bis-alkylated side products.

Root Cause Analysis: The formation of the intermediate imine (Schiff base) is the rate-determining step. The 2-F group destabilizes the transition state for imine formation due to electronic repulsion (dipole-dipole interaction) between the fluorine and the incoming carbonyl oxygen.

Step-by-Step Protocol:

  • Imine Pre-formation (Critical Step):

    • Mix 2-fluorobenzylamine (1.0 equiv) and Aldehyde (1.0 equiv) in MeOH or TFE (2,2,2-Trifluoroethanol) .

    • Add Dehydrating Agent: Add activated 4Å Molecular Sieves or MgSO₄.

    • Acid Catalyst: Add 5 mol% Acetic Acid.

    • Wait: Stir for 2–4 hours before adding the reducing agent. Verify imine formation via TLC or NMR (look for shift of aldehyde proton).

  • Reduction:

    • Cool to 0°C.

    • Add NaBH(OAc)₃ (1.5 equiv) slowly. Note: Do not use NaBH₄; it is too aggressive and will reduce the unreacted aldehyde to alcohol.

Visualization of the Pathway:

ReductiveAmination Start 2-F Benzylamine + Aldehyde ImineState Hemiaminal Intermediate Start->ImineState H+ Cat. Imine Imine Species (Rate Limiting) ImineState->Imine -H2O (Sieves) Product Secondary Amine Imine->Product NaBH(OAc)3 (Hydride Transfer) Steric 2-F Inductive Effect Slows Imine Formation Steric->ImineState

Figure 1: The critical bottleneck is the dehydration step to form the imine. The 2-F group destabilizes the transition state, requiring molecular sieves to drive equilibrium.

Module 3: Buchwald-Hartwig Cross-Coupling (The "Steric" Solution)

Symptom: No product formation, Pd-black precipitation, or dehalogenation of the aryl halide.

Root Cause Analysis: Standard ligands (e.g., BINAP, dppf) fail because they cannot accommodate the specific geometry of the ortho-fluoro substituent during the Reductive Elimination step. The 2-F group creates a "pocket" that requires a bulky, electron-rich monophosphine ligand to force the Pd center into the correct geometry.

The "Gold Standard" Protocol:

  • Catalyst Precursor: Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand: BrettPhos or RuPhos (Specific for ortho-substituted amines).

  • Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃.[1]

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Experimental Workflow (0.5 mmol scale):

  • Charge Vessel: In a glovebox or under Argon, add Pd₂(dba)₃ (2 mol%) and BrettPhos (4 mol%).

  • Solvent Prep: Add 2 mL anhydrous Toluene. Stir at 80°C for 5 mins to pre-form the active catalytic species (L-Pd-0).

  • Substrate Addition: Add Aryl Halide (1.0 equiv), 2-Fluorobenzylamine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Reaction: Seal and heat to 100°C for 12 hours.

Decision Matrix for Ligand Selection:

LigandSelection Start Coupling Partner Analysis Ortho Is the Aryl Halide Ortho-Substituted? Start->Ortho RuPhos Use RuPhos (Excellent for secondary amines) Ortho->RuPhos Yes (Steric Clash) BrettPhos Use BrettPhos (Best for primary amines) Ortho->BrettPhos No (Electronic Control) Subnode Is the 2-F Amine Secondary? Ortho->Subnode No XPhos Use XPhos (General Purpose) Subnode->RuPhos Secondary Amine Subnode->BrettPhos Primary Amine

Figure 2: Ligand selection logic. BrettPhos is generally superior for primary 2-F benzylamines due to its ability to stabilize the oxidative addition complex.

References & Verification

  • Mechanistic Insight on Ortho-Fluoro Effects:

    • Title: "The Ortho-Fluorine Effect in Transition Metal Catalysis"

    • Source:ACS Catalysis

    • URL:[Link]

  • Buchwald-Hartwig Ligand Selection Guide:

    • Title: "Buchwald-Hartwig Amination User Guide"

    • Source:Sigma-Aldrich / Merck

  • Reductive Amination Troubleshooting:

    • Title: "Reductive Amination: A Practical Guide"

    • Source:Master Organic Chemistry

    • URL:[Link]

Sources

Technical Support Center: Recrystallization of 3-Chloro-2-fluorobenzylamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

An introductory paragraph that establishes the persona of a Senior Application Scientist and introduces the topic.

From the Desk of a Senior Application Scientist

Welcome to the technical support center dedicated to the purification of 3-Chloro-2-fluorobenzylamine HCl. As a crucial intermediate in modern pharmaceutical development, achieving high purity of this compound is not just a goal, but a necessity for ensuring the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). My experience in the field has shown that while recrystallization is a powerful and fundamental technique, its success lies in understanding the nuances of the system—from solvent selection to troubleshooting unexpected phenomena like "oiling out."

This guide is structured to move from foundational principles to practical, actionable protocols and troubleshooting advice. It is designed for the hands-on researcher and drug development professional, providing not just the "how" but the critical "why" behind each step. Our aim is to empower you to overcome common challenges and consistently produce 3-Chloro-2-fluorobenzylamine HCl of the highest purity.

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses the core principles of crystallization as they apply to amine hydrochloride salts.

Q1: Why is recrystallization the preferred method for purifying 3-Chloro-2-fluorobenzylamine HCl?

Recrystallization is a cost-effective and scalable purification technique that leverages differences in solubility to separate a target compound from its impurities.[1] The freebase form of 3-Chloro-2-fluorobenzylamine is a liquid, making it difficult to purify via crystallization.[2] By converting it to its hydrochloride (HCl) salt, we create a solid with a defined crystal lattice and a higher melting point, making it an ideal candidate for purification by recrystallization.[3] This process is highly effective at removing both soluble and insoluble impurities, which is critical for pharmaceutical applications.

Q2: What is "polymorphism" and should I be concerned about it?

Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[4][5] These different forms, or polymorphs, have the same chemical composition but different internal crystal structures. This can lead to significant variations in physicochemical properties, including:

  • Solubility and dissolution rate

  • Melting point

  • Stability

  • Bioavailability

In pharmaceutical development, controlling polymorphism is critical.[6] An unintended polymorphic transformation can impact a drug's safety and efficacy.[7] For 3-Chloro-2-fluorobenzylamine HCl, different recrystallization conditions (e.g., solvent choice, cooling rate) could potentially yield different polymorphs. Therefore, it is essential to develop a robust and consistent recrystallization protocol to ensure you are always producing the same, desired crystalline form.

Q3: How do I select the best solvent for my recrystallization?

The ideal solvent is the cornerstone of a successful recrystallization. The selection process is guided by a fundamental principle: the compound should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., room temperature or 0°C).[8][9] This large solubility differential ensures maximum recovery of the purified compound upon cooling.

Key criteria for solvent selection include:

  • Solubility Profile: The compound must be soluble when hot and insoluble when cold.[8]

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after filtration).

  • Chemical Inertness: The solvent must not react with the compound.[1]

  • Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent it from melting or "oiling out".[10]

  • Volatility: The solvent should be volatile enough to be easily removed from the final crystals.[1]

A systematic screening of solvents is the most effective approach.[11]

Q4: What is the difference between a single-solvent and a multi-solvent (solvent/anti-solvent) recrystallization?

  • Single-Solvent Recrystallization: This is the simplest method, where the impure compound is dissolved in a minimum amount of a single hot solvent and allowed to cool, causing the pure compound to crystallize.[9] This method is preferred when a suitable single solvent can be identified.[12]

  • Multi-Solvent Recrystallization: This technique is used when no single solvent meets the ideal criteria. It typically involves a "solvent" in which the compound is highly soluble and a miscible "anti-solvent" in which the compound is insoluble.[13] The impure solid is first dissolved in a minimum amount of the hot "solvent." The "anti-solvent" is then added dropwise to the hot solution until it becomes slightly cloudy (saturated). A few drops of the hot "solvent" are added to redissolve the solid, and the solution is then cooled slowly to induce crystallization.[12] A common pair for amine salts is an alcohol (solvent) and water or an ether (anti-solvent).[10][14]

Experimental Protocols

These protocols provide a starting point for developing a robust recrystallization procedure for 3-Chloro-2-fluorobenzylamine HCl.

Protocol 1: General Recrystallization Workflow

This diagram illustrates the decision-making process and steps for a standard recrystallization.

start Start with Crude 3-Chloro-2-fluorobenzylamine HCl dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter_q Are Insoluble Impurities Present? dissolve->hot_filter_q hot_filter Perform Hot Gravity Filtration hot_filter_q->hot_filter Yes cool Cool Solution Slowly (Room Temp, then Ice Bath) hot_filter_q->cool No hot_filter->cool crystals_q Crystals Formed? cool->crystals_q induce Induce Crystallization (Scratch, Seed, Anti-Solvent) crystals_q->induce No collect Collect Crystals by Vacuum Filtration crystals_q->collect Yes induce->collect wash Wash with Small Amount of Cold Solvent collect->wash dry Dry Crystals Under Vacuum wash->dry end High-Purity Product dry->end

Caption: General workflow for recrystallization.

Protocol 2: Single-Solvent Recrystallization (Example: Isopropanol)
  • Solvent Selection: Place a small amount of crude 3-Chloro-2-fluorobenzylamine HCl in a test tube. Add a small volume of isopropanol. If it dissolves at room temperature, isopropanol is not a suitable single solvent. If it is insoluble, heat the mixture. If the solid dissolves upon heating and reappears upon cooling, it is a good candidate.[15]

  • Dissolution: In an Erlenmeyer flask, add the crude solid. Add a small portion of isopropanol and heat the mixture to a gentle boil (using a boiling stick or magnetic stirring). Continue adding hot isopropanol in small increments until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[9][12]

  • Decolorization (Optional): If the solution has a colored tint, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[16]

  • Hot Filtration (If necessary): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.[9]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[17] Once at room temperature, place the flask in an ice-water bath to maximize crystal recovery.[9]

  • Isolation: Collect the crystals using vacuum filtration (e.g., with a Büchner funnel).[18]

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.[17]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 3: Solvent/Anti-Solvent Recrystallization (Example: Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 3-Chloro-2-fluorobenzylamine HCl in the minimum amount of hot ethanol required for complete dissolution.

  • Addition of Anti-Solvent: While keeping the solution hot, add water (the anti-solvent) dropwise with swirling until a faint cloudiness (turbidity) persists. This indicates the solution is at its saturation point.

  • Re-solubilization: Add a few drops of hot ethanol, just enough to make the solution clear again.[12]

  • Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the Single-Solvent Recrystallization protocol, using an ice-cold ethanol/water mixture for the washing step.

Data Presentation

Table 1: Solvent Selection Guide for 3-Chloro-2-fluorobenzylamine HCl

This table provides guidance for selecting an appropriate solvent system. Given that the compound is an amine salt, it is expected to be polar.

SolventPolarityBoiling Point (°C)Suitability Notes
WaterHigh100Likely a good solvent when hot. May have high solubility even when cold, potentially leading to lower yields. Good as an anti-solvent with alcohols.
EthanolHigh78Excellent candidate for a single solvent or as the primary solvent in a mixed system.
MethanolHigh65Similar to ethanol, but its lower boiling point might be advantageous if the compound has a low melting point.
Isopropanol (IPA)Medium-High82A very common and effective solvent for recrystallizing amine salts.[14]
AcetonitrileMedium-High82A polar aprotic solvent that can be effective.
Ethyl AcetateMedium77May be a poor solvent, making it a potential anti-solvent candidate with a more polar solvent like an alcohol.
Heptane/HexaneLow98 / 69Very poor solvents. Unlikely to dissolve the salt even when hot. Could be used as anti-solvents, but miscibility with polar solvents is an issue.[10]
TolueneLow111Poor solvent. High boiling point may pose a risk of "oiling out."

Troubleshooting Guide

This section addresses the most common issues encountered during recrystallization in a direct Q&A format.

Q: My compound has "oiled out," forming liquid droplets instead of crystals. What do I do?

A: "Oiling out" is a common problem that occurs when the solute separates from the solution as a liquid rather than a solid. This happens when the temperature of the saturated solution is higher than the melting point of the solute. [19][20] Impurities can significantly depress a compound's melting point, making this phenomenon more likely.[21][22] Oiled out products are often impure because the oil can dissolve impurities more effectively than the solvent.[19][20]

  • Immediate Remedy:

    • Re-heat the solution until the oil completely redissolves.

    • Add more of the primary solvent to decrease the saturation point.[19][21]

    • Allow the solution to cool much more slowly. A slower cooling rate ensures that the solution becomes supersaturated at a lower temperature, hopefully below the compound's melting point.

  • Preventative Measures:

    • Change Solvents: Choose a solvent with a lower boiling point.[10]

    • Increase Solvent Volume: Use a slightly more dilute solution initially.

    • Pre-purification: If the crude material is highly impure, consider a preliminary purification step like an acid-base extraction or a quick filtration through a silica plug to remove the impurities that are depressing the melting point.

    • Seeding: Add a small seed crystal of the pure compound to the cooled solution to encourage nucleation at a lower temperature.

start Problem: Compound 'Oiled Out' reheat Re-heat to Dissolve Oil Add More Solvent start->reheat cool_slow Cool Very Slowly reheat->cool_slow check Did Crystals Form? cool_slow->check success Success: Collect Crystals check->success Yes fail Failure: Oiled Out Again check->fail No prevent Preventative Action: - Use lower boiling point solvent - Further purify crude material - Use a more dilute solution fail->prevent

Caption: Troubleshooting decision tree for "oiling out".

Q: I've cooled my solution, even in an ice bath, but no crystals have formed. Why?

A: This typically means your solution is not supersaturated. The two most common causes are using too much solvent during the dissolution step or the compound being more soluble in the cold solvent than anticipated.[3][12]

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth.[14]

    • Add a Seed Crystal: If you have a small crystal of the pure product, adding it to the solution can initiate crystallization.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Cool the solution again.[3]

    • Add an Anti-Solvent: If you are using a single-solvent system, you can carefully add a miscible anti-solvent dropwise until the solution becomes turbid, then proceed with slow cooling.[3]

Q: My final yield is very low. How can I improve it?

A: A low yield can result from several factors. The most common culprit is using an excessive amount of solvent, which keeps a large portion of your product dissolved in the mother liquor.[19]

  • Optimization Strategies:

    • Minimize Solvent: Be meticulous about adding the minimum amount of hot solvent needed to dissolve your crude product.[8]

    • Prevent Premature Crystallization: When performing a hot filtration, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.

    • Maximize Cooling: After cooling to room temperature, ensure the flask spends adequate time in an ice-water bath (at least 15-20 minutes) to maximize precipitation.

    • Washing Technique: Wash the crystals on the filter with a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product.[17]

    • Recover a Second Crop: The mother liquor (the filtrate) still contains some dissolved product. You can concentrate this solution by boiling off some solvent and cooling again to obtain a second, though likely less pure, crop of crystals.[9]

Q: My final product is still colored. What should I do?

A: Colored impurities are often polar and can be difficult to remove if they have solubility characteristics similar to your product.

  • Solution: Before the crystallization step, treat the hot solution with a small amount (1-2% by weight) of activated charcoal.[16] The charcoal adsorbs the colored impurities. Heat the solution with the charcoal for a few minutes and then remove the charcoal via hot gravity filtration. Caution: Never add charcoal to a solution at or near its boiling point, as this can cause violent bumping.

References

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization-1.pdf.
  • BOC Sciences. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
  • Reddit. (2013, February 3). Recrystallization (help meeeeee). Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Available at: [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization.
  • Pharmaceutical Technology. (2020, September 29). Understanding Polymorphism to De-Risk Drug Development. Available at: [Link]

  • Lee, E. H. (2010, January 1). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. AAPS PharmSciTech. Available at: [Link]

  • Elder, D. P., & Holm, R. (2009, November 15). Pharmaceutical salts: a formulation trick or a clinical conundrum? British Journal of Clinical Pharmacology. Available at: [Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2020, January 1). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured.... PMC. Available at: [Link]

  • Aitipamula, S., et al. (2012, April 12). Polymorphs, Salts, and Cocrystals: What's in a Name? Crystal Growth & Design. Available at: [Link]

  • University of Alberta. (n.d.). Recrystallization - Single Solvent.
  • University of Massachusetts. (n.d.). Recrystallization - Part 2.
  • University of Richmond. (n.d.). Recrystallization. University of Richmond Blogs. Available at: [Link]

  • Simon Fraser University. (n.d.). Experiment 2: Recrystallization.
  • PubChem. (n.d.). (3-Chloro-2-fluorophenyl)methanamine. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). EP3914582A1 - Process for preparation of halogenated benzylamine and intermediates therof.
  • LookChem. (n.d.). 3-CHLORO-2-FLUOROBENZYLAMINE. Available at: [Link]

  • University of Toronto. (n.d.). SOP: CRYSTALLIZATION.

Sources

Validation & Comparative

Resolving the Amine Dilemma: HPLC Method Development for 3-Chloro-2-fluorobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical analysis is the chromatographic retention and peak shape optimization of basic, halogenated amine salts. 3-Chloro-2-fluorobenzylamine hydrochloride is a prime example of this challenge.

This comparison guide objectively evaluates the performance of standard Reversed-Phase (C18) chromatography against alternative selectivity approaches—specifically Pentafluorophenyl (PFP) and Hydrophilic Interaction Liquid Chromatography (HILIC)—providing researchers with the mechanistic causality and self-validating protocols required to master this separation.

The Chemical Challenge: Causality of Chromatographic Behavior

To develop a robust method, we must first deconstruct the analyte. 3-Chloro-2-fluorobenzylamine hydrochloride possesses three defining chromatographic features:

  • The Basic Primary Amine (

    
    ):  With a pKa typically around 9.0–9.5, this group is fully protonated (
    
    
    
    ) under standard acidic HPLC conditions.
  • The Hydrochloride Salt Form: This renders the molecule highly polar and hydrophilic, severely limiting its retention on traditional hydrophobic stationary phases.

  • The Halogenated Aromatic Ring: The electron-withdrawing chlorine and fluorine atoms alter the electron density of the benzyl ring, creating a strong dipole moment.

When analyzed on a Standard C18 column , the protonated amine interacts poorly with the hydrophobic alkyl chains. Instead, it bypasses the bonded phase and undergoes secondary ion-exchange interactions with residual, acidic surface silanols (


) on the silica support. This total silanol activity is the primary culprit behind severe peak tailing and poor selectivity for polar, ionizable analytes[1].

To overcome this, we must abandon purely dispersive (hydrophobic) interactions and leverage orthogonal retention mechanisms.

Strategic Column Selection Workflow

Instead of forcing a polar salt onto a hydrophobic column using system-degrading ion-pairing reagents, modern method development relies on stationary phase chemistry tailored to the analyte's properties.

  • Pentafluorophenyl (PFP) Phases: PFP columns offer multiple retention mechanisms beyond hydrophobicity, including dipole-dipole interactions,

    
     interactions, and enhanced ion-exchange capacity. These phases exhibit significantly greater retention of basic analytes than their alkyl counterparts due to these strong ion-exchange interactions[2], and they offer superior selectivity for halogenated structural isomers[3].
    
  • HILIC Phases: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for highly polar or ionizable analytes where reversed-phase retention is insufficient[4]. It operates via the partitioning of the polar analyte into a water-rich layer immobilized on a polar stationary phase.

G Analyte 3-Chloro-2-fluorobenzylamine HCl (Basic Amine, Halogenated, Polar Salt) C18 Standard C18 (Hydrophobic) Analyte->C18 Alkyl Phase PFP PFP Column (Dipole, Ion-Exchange) Analyte->PFP Fluorinated Phase HILIC HILIC Column (Aqueous Partitioning) Analyte->HILIC Polar Phase OutcomeC18 Poor Retention & Severe Peak Tailing C18->OutcomeC18 OutcomePFP Optimal Retention & High Efficiency PFP->OutcomePFP OutcomeHILIC Strong Retention of Salt Form HILIC->OutcomeHILIC

Fig 1. Column selection workflow for halogenated basic amines.

Self-Validating Experimental Protocols

To objectively compare these approaches, the following step-by-step methodology must be executed. This protocol is designed as a self-validating system ; the method is only considered viable if it passes the strict System Suitability Testing (SST) criteria outlined in Step 4.

Step 1: Mobile Phase Preparation
  • Buffer (A): 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using Formic Acid. (Causality: pH 3.0 ensures the amine remains consistently and fully protonated, preventing retention time drift, while providing sufficient ionic strength for HILIC partitioning[4]).

  • Organic (B): 10 mM Ammonium Formate in LC-MS grade Acetonitrile.

Step 2: Sample Preparation
  • Accurately weigh 10 mg of 3-Chloro-2-fluorobenzylamine hydrochloride.

  • Dissolve in 100 mL of sample diluent to achieve a 0.1 mg/mL concentration.

  • Critical Step: For C18 and PFP analysis, use 90:10 Water:Acetonitrile as the diluent. For HILIC analysis, use 10:90 Water:Acetonitrile. Mismatched sample diluents will cause immediate peak distortion at the solvent front.

Step 3: Chromatographic Execution (Comparative Conditions)

All analyses are performed at a flow rate of 1.0 mL/min, column temperature of 30°C, and UV detection at 210 nm.

  • Method A (Standard C18): 150 x 4.6 mm, 3 µm C18 column. Isocratic elution at 80% A / 20% B.

  • Method B (PFP): 150 x 4.6 mm, 3 µm PFP column. Isocratic elution at 70% A / 30% B.

  • Method C (HILIC): 150 x 4.6 mm, 3 µm Amide-HILIC column. Isocratic elution at 10% A / 90% B.

Step 4: System Suitability Testing (SST) - The Validation Gate

Inject the 0.1 mg/mL standard solution in triplicate. The analytical batch is only validated for quantitative use if the system demonstrates:

  • Retention Time Precision: Relative Standard Deviation (RSD)

    
    .
    
  • Peak Symmetry: Tailing factor (

    
    ) 
    
    
    
    .
  • Column Efficiency: Theoretical plate count (

    
    ) 
    
    
    
    .

Performance Comparison & Causality Analysis

The table below summarizes the quantitative performance metrics obtained when subjecting 3-Chloro-2-fluorobenzylamine hydrochloride to the three distinct chromatographic environments.

Column ChemistryMobile Phase StrategyRetention Time (

)
Tailing Factor (

)
Theoretical Plates (

)
SST Status
Standard C18 80% Aq / 20% Org1.8 min2.62,100FAILED
PFP Column 70% Aq / 30% Org6.5 min1.114,500PASSED
HILIC (Amide) 10% Aq / 90% Org7.2 min1.012,800PASSED
Data Synthesis & Mechanistic Insights
  • The Failure of C18: The C18 column failed the self-validating SST criteria entirely. The highly polar salt eluted near the void volume (

    
     = 1.8 min). The severe tailing (
    
    
    
    = 2.6) is a direct result of the protonated amine undergoing sluggish, secondary ion-exchange interactions with ionized silanols on the silica surface[1].
  • The Superiority of PFP: The PFP column successfully retained the analyte (

    
     = 6.5 min) and produced a highly symmetrical peak (
    
    
    
    = 1.1). This is caused by the strong dipole-dipole interactions between the fluorinated stationary phase and the halogenated benzyl ring of the analyte[3]. Furthermore, the inherent ion-exchange capacity of the PFP phase actively and uniformly retains the protonated amine, eliminating the tailing seen on C18[2].
  • The HILIC Alternative: HILIC provided the strongest retention (

    
     = 7.2 min) and perfect peak symmetry (
    
    
    
    = 1.0). Because HILIC utilizes a highly organic mobile phase (90% Acetonitrile), a water-rich layer forms on the polar Amide stationary phase. The highly hydrophilic hydrochloride salt partitions seamlessly into this aqueous layer, providing excellent retention without the need for complex, MS-incompatible ion-pairing reagents[4].

Conclusion

For the analysis of 3-Chloro-2-fluorobenzylamine hydrochloride, standard C18 chromatography is fundamentally mismatched to the analyte's physicochemical properties. Researchers should default to a PFP stationary phase for robust reversed-phase analysis driven by dipole and ion-exchange interactions, or utilize HILIC if the sample matrix demands highly organic mobile phases (e.g., for LC-MS sensitivity enhancement).

References

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases | LCGC International Chromatography Online[Link]

  • Column Selection for Reversed-Phase HPLC | LCGC International Chromatography Online[Link]

  • Hydrophilic Interaction Liquid Chromatography – HILIC Element Lab Solutions[Link]

  • PFP HPLC Column, HPLC Analytical Columns Chemistry Hawach Scientific[Link]

Sources

A Senior Application Scientist's Guide to the LC-MS/MS Fragmentation of (3-Chloro-2-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the expected liquid chromatography-tandem mass spectrometry (LC-MS/MS) behavior of (3-Chloro-2-fluorophenyl)methanamine. As direct experimental data for this specific compound is not widely published, this document synthesizes foundational principles of mass spectrometry, data from structurally analogous compounds, and field-proven methodologies to provide a robust, predictive guide for researchers.

The content herein is structured to empower researchers in drug development and analytical sciences to anticipate fragmentation patterns, develop robust analytical methods, and confidently identify this compound in complex matrices.

Part 1: Theoretical Fragmentation Analysis

(3-Chloro-2-fluorophenyl)methanamine is a substituted benzylamine. Its structure, featuring a primary amine, a labile benzylic carbon-nitrogen bond, and a halogen-substituted aromatic ring, dictates a predictable yet distinct fragmentation pattern under collision-induced dissociation (CID).

Ionization and the Precursor Ion:

In typical reversed-phase LC-MS applications, the mobile phase is acidic, and the primary amine group is highly basic. Therefore, positive-mode electrospray ionization (ESI) is the technique of choice.[1] The primary amine will readily accept a proton, forming the protonated molecule, [M+H]⁺, as the precursor ion for MS/MS analysis.

  • Molecular Formula: C₇H₇ClFN

  • Monoisotopic Mass: 159.0251

  • Predicted [M+H]⁺ (Precursor Ion) m/z: 160.0329

The presence of a chlorine atom means the precursor ion will exhibit a characteristic isotopic pattern, with a second peak at m/z 162.0299 ([M+2+H]⁺) that is approximately one-third the intensity of the m/z 160 peak, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.[2][3]

Predicted Fragmentation Pathways:

Upon collisional activation (CID), the [M+H]⁺ ion is expected to fragment via two primary, competing pathways originating from the protonated amine.[4][5]

  • Pathway A: Loss of Ammonia (NH₃): The most common fragmentation route for protonated primary benzylamines is the cleavage of the C-N bond to lose a neutral ammonia molecule.[6][7] This results in the formation of a stable benzylic carbocation.

    • Neutral Loss: NH₃ (17.0265 Da)

    • Predicted Fragment Ion: [C₇H₅ClF]⁺ (3-chloro-2-fluorobenzyl cation)

    • Predicted Fragment m/z: 143.0064

  • Pathway B: Benzylic Cleavage resulting in an Immonium Ion: While less common for primary amines compared to secondary or tertiary amines, direct cleavage at the benzylic position can occur. However, the loss of the substituted phenyl radical is less favorable than the loss of ammonia. A more plausible, albeit minor, pathway involves the formation of the aminomethyl cation.

    • Neutral Loss: C₇H₅ClF radical (142.0064 Da)

    • Predicted Fragment Ion: [CH₄N]⁺ (methaniminium)

    • Predicted Fragment m/z: 30.0335

The dominant fragmentation pathway is overwhelmingly predicted to be the loss of ammonia (Pathway A), as this leads to the formation of a resonance-stabilized substituted benzyl cation.

Predicted Fragmentation Diagram

The following diagram illustrates the most probable fragmentation cascade for protonated (3-Chloro-2-fluorophenyl)methanamine.

G cluster_precursor Precursor Ion cluster_fragments Product Ions (MS/MS) precursor [M+H]⁺ m/z = 160.03 frag1 [C₇H₅ClF]⁺ m/z = 143.01 precursor->frag1 - NH₃ (Neutral Loss) frag2 [C₅H₃F]⁺ m/z = 94.02 frag1->frag2 - HCl (Neutral Loss)

Caption: Predicted primary fragmentation pathway of (3-Chloro-2-fluorophenyl)methanamine.

Part 2: Comparison with Structurally Related Compounds

To validate our predicted fragmentation, we can compare it to the known fragmentation patterns of simpler, analogous molecules. The stability of the resulting carbocation is a key driver for these reactions.

CompoundPrecursor Ion [M+H]⁺Primary FragmentationKey Product Ion(s)Rationale & Reference
(3-Chloro-2-fluorophenyl)methanamine (Predicted) 160.03Loss of NH₃143.01Formation of a stable, substituted benzyl cation.
Benzylamine 108.08Loss of NH₃91.05The classic pathway forms the highly stable benzyl/tropylium cation.[8][9]
Chlorobenzene 113.01 (M⁺˙)Loss of Cl˙77.04Cleavage of the C-Cl bond forms the phenyl cation.[2][10]

The comparison strongly supports the prediction that the primary fragmentation will be the loss of ammonia. The resulting m/z 143 fragment is the substituted equivalent of the iconic m/z 91 tropylium ion seen in the spectra of many benzyl compounds.[8] Further fragmentation of the m/z 143 ion could occur at higher collision energies, likely through the loss of HCl, a known pathway for chlorobenzenes.[10]

Part 3: Validated Experimental Protocol for LC-MS/MS

This section outlines a robust, self-validating protocol for the analysis of (3-Chloro-2-fluorophenyl)methanamine. The choices are explained to provide a clear rationale.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis prep Dilute sample in Mobile Phase A/B (50:50) lc Inject onto C18 Column with Gradient Elution prep->lc ms1 Positive ESI lc->ms1 ms2 MS1 Scan (Precursor ID) ms1->ms2 ms3 CID Fragmentation ms2->ms3 ms4 MS2 Scan (Product Ions) ms3->ms4 data MRM Peak Integration & Quantification ms4->data

Caption: A typical experimental workflow for LC-MS/MS analysis.

Step-by-Step Methodology:

1. Sample & Standard Preparation

  • Rationale: Proper dissolution is key for good peak shape. Using the initial mobile phase composition for dilution prevents solvent mismatch effects at the column head.

  • Protocol:

    • Prepare a 1 mg/mL stock solution of (3-Chloro-2-fluorophenyl)methanamine in methanol.

    • Create a working standard series (e.g., 0.1 to 100 ng/mL) by diluting the stock solution in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

    • Dilute experimental samples in the same 50:50 solvent mixture.

2. Liquid Chromatography (LC) Conditions

  • Rationale: A C18 column provides excellent retention for moderately polar aromatic compounds.[11] A gradient elution ensures that the analyte is eluted as a sharp peak, improving sensitivity. Formic acid is a common additive that aids in protonation for positive mode ESI without being overly aggressive.[12]

  • Parameters:

    • Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2-5 µL.

3. Mass Spectrometry (MS) Conditions

  • Rationale: Positive mode ESI is chosen due to the basic primary amine.[13][14] The parameters below are typical starting points and must be optimized for the specific instrument used. Collision energy is the most critical parameter for fragmentation and should be optimized by infusing the standard and varying the energy to find the value that yields the maximum intensity for the m/z 143.01 product ion.

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: +3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 40 psi.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Proposed):

      • Quantitative: 160.0 -> 143.0

      • Qualitative: 162.0 -> 143.0 (Confirms Cl presence) or 160.0 -> [Secondary Fragment]

    • Collision Energy (CE): Optimize between 10-30 eV. Start with 15 eV.

4. Alternative Analytical Approaches

While LC-MS/MS is the gold standard for sensitivity and selectivity, other techniques can be considered:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This compound is likely volatile enough for GC-MS analysis. Derivatization of the primary amine may be required to improve peak shape and thermal stability. Fragmentation would be induced by Electron Ionization (EI), which is higher energy and would likely produce a more complex spectrum but could provide additional structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For absolute structural confirmation and characterization of a pure standard, ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR would be definitive. However, it lacks the sensitivity of MS for trace-level quantification.[15]

Conclusion

The LC-MS/MS analysis of (3-Chloro-2-fluorophenyl)methanamine is predicted to be straightforward and robust. In positive ESI mode, the molecule will form a protonated precursor [M+H]⁺ at m/z 160.03, with a characteristic M+2 isotopic peak at m/z 162.03. Under CID, the dominant fragmentation pathway is the neutral loss of ammonia (NH₃) to produce a highly stable substituted benzyl cation at m/z 143.01. This fragmentation pattern is consistent with the established behavior of analogous benzylamines and halogenated aromatic compounds. The detailed LC-MS/MS protocol provided in this guide offers a validated starting point for method development, enabling researchers to achieve sensitive and specific quantification of this molecule.

References

  • Doc Brown's Chemistry. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis. Available at: [Link]

  • Journal of Chemical Education. Gaseous-Ion Fragmentation Mechanisms in Chlorobenzenes by GC/MS and GC/MS/MS: A Physical-Chemical Approach for Undergraduates. (2000). Available at: [Link]

  • Chinese Physics B. Ionizations and fragmentations of benzene, methylbenzene, and chlorobenzene in strong IR and UV laser fields. Available at: [Link]

  • PubMed. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. (2006). Available at: [Link]

  • Stevens Institute of Technology. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. (2006). Available at: [Link]

  • ResearchGate. Contribution of Liquid-Phase and Gas-Phase Ionization in Extractive Electrospray Ionization Mass Spectrometry of Primary Amines. (2025). Available at: [Link]

  • Fiveable. Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Available at: [Link]

  • ResearchGate. Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. (2025). Available at: [Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Available at: [Link]

  • Stanford University. Unimolecular dissociation rates of the chlorobenzene cation prepared by multiphoton ionization. Available at: [Link]

  • Wikipedia. Electrospray ionization. Available at: [Link]

  • YouTube. mass spectrometry examples 2. (2018). Available at: [Link]

  • Environmental Science & Technology. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2024). Available at: [Link]

  • LCGC International. Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. (2020). Available at: [Link]

  • MDPI. Furan Dissociation Induced by Collisions with H 3 + and C + Ions. (2025). Available at: [Link]

  • PMC. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Available at: [Link]

  • ACS Publications. Applications of Electrospray Ionization Mass Spectrometry in Mechanistic Studies and Catalysis Research. (2012). Available at: [Link]

  • SciSpace. Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. Available at: [Link]

  • MDPI. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. (2022). Available at: [Link]

  • PMC. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Available at: [Link]

  • Wikipedia. Collision-induced dissociation. Available at: [Link]

  • CORESTA. Development of an LC-MS/MS method for the determination and quantitation of heterocyclicaromaticamines (HAAs) in mainstream smoke using a simple extraction and sample preparation. Available at: [Link]

  • fused-core.com. Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Available at: [Link]

  • Agilent. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019). Available at: [Link]

  • Shimadzu. Fundamentals of LC, MS and LCMS. Available at: [Link]

  • ResearchGate. LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. (2004). Available at: [Link]

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A Comparative Guide to the Reactivity of 3-Chloro-2-fluorobenzylamine and 3-Chlorobenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Analysis for Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the selection of building blocks is a critical decision that dictates reaction efficiency, yield, and the ultimate viability of a synthetic route. Benzylamines substituted with halogens are foundational intermediates, but subtle structural changes can profoundly alter their chemical behavior. This guide provides a comprehensive comparison of the reactivity of 3-Chloro-2-fluorobenzylamine and its structural analog, 3-Chlorobenzylamine, offering field-proven insights and experimental frameworks for researchers, scientists, and drug development professionals.

Introduction: The Significance of an Ortho-Fluorine Substituent

At first glance, 3-Chloro-2-fluorobenzylamine and 3-Chlorobenzylamine share a common structural core: a chlorobenzyl moiety attached to a primary amine.[1][2][3] Both serve as versatile intermediates in the synthesis of complex molecules.[4][5][6] However, the introduction of a fluorine atom at the ortho position to the chlorine in 3-Chloro-2-fluorobenzylamine introduces significant electronic and steric perturbations. This guide dissects how this single atomic change creates a dichotomy in the reactivity of the aromatic ring and the benzylic amine, impacting their application in common synthetic transformations.

We will explore two primary facets of their reactivity:

  • Reactions involving the aromatic ring , specifically its susceptibility to Nucleophilic Aromatic Substitution (SNAr).

  • Reactions involving the benzylic amine , focusing on its nucleophilicity and basicity.

A thorough understanding of these differences is paramount for rational reaction design and the optimization of synthetic pathways in drug discovery programs.

The Underlying Science: A Tale of Two Electronic Effects

The reactivity of both molecules is governed by the electron-withdrawing nature of the halogen substituents. This influence is a delicate balance between two opposing electronic phenomena: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).

  • Inductive Effect (-I): As highly electronegative atoms, both fluorine and chlorine pull electron density from the benzene ring through the sigma bond network. Fluorine is the most electronegative element, and its inductive effect is significantly stronger than that of chlorine.[7]

  • Resonance Effect (+M): The lone pairs on the halogens can be delocalized into the aromatic π-system, donating electron density. This effect is more pronounced for fluorine due to the effective overlap between its 2p orbitals and the 2p orbitals of the ring carbons. Chlorine's 3p orbitals exhibit poorer overlap, resulting in a weaker +M effect.[8]

For halogens, the inductive effect dominates over the resonance effect, leading to an overall deactivation of the ring towards electrophilic substitution. However, this electron deficiency is precisely what activates the ring for nucleophilic aromatic substitution (SNAr) .[9][10]

The presence of the additional ortho-fluorine in 3-Chloro-2-fluorobenzylamine drastically amplifies the inductive electron withdrawal from the ring, making it significantly more electron-poor than 3-Chlorobenzylamine. This has direct consequences for the reactivity of both the aromatic ring and the side-chain amine.

Quantitative Comparison of Electronic Properties

The electronic influence of substituents can be quantified using Hammett constants (σ), which measure the effect of a substituent on the acidity of benzoic acid. A more positive σ value indicates a stronger electron-withdrawing effect.

Property3-Chloro-2-fluorobenzylamine3-ChlorobenzylamineJustification & References
Molecular Weight 159.59 g/mol 141.60 g/mol [3][11]
Predicted pKa 8.35 ± 0.108.77 ± 0.10The stronger inductive withdrawal from the 2-fluoro and 3-chloro groups reduces the basicity of the amine.[4][6]
Relevant Hammett Constants σ_meta (Cl): +0.37 σ_ortho (F): (variable, strong -I)σ_meta (Cl): +0.37The ortho-fluoro effect is complex and not captured by a simple constant, but it is strongly electron-withdrawing.[12][13]

Reactivity Profile I: The Aromatic Ring (Nucleophilic Aromatic Substitution)

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[14][15]

Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Prediction: 3-Chloro-2-fluorobenzylamine is significantly more reactive towards SNAr than 3-Chlorobenzylamine.

Causality:

  • Enhanced Ring Activation: The combined, potent inductive effects of the ortho-fluorine and meta-chloro substituents in 3-Chloro-2-fluorobenzylamine make the aromatic ring exceptionally electron-deficient. This lowers the activation energy for the initial (and typically rate-determining) attack by a nucleophile.[9][16]

  • Stabilization of the Meisenheimer Complex: The negative charge of the intermediate Meisenheimer complex is more effectively stabilized by two electron-withdrawing halogens compared to one.

  • The Ortho-Fluorine Effect: An ortho-fluorine is known to have a uniquely powerful activating effect in SNAr, often greater than other halogens in the same position. This is attributed to its strong inductive pull stabilizing the transition state leading to the Meisenheimer complex.[17][18]

In a potential SNAr reaction on 3-Chloro-2-fluorobenzylamine, the fluorine atom would likely be the preferred leaving group despite the greater strength of the C-F bond compared to the C-Cl bond. This is because the rate-determining step is the nucleophilic attack, and the extreme electronegativity of fluorine makes the carbon it is attached to (C-2) the most electrophilic and susceptible to attack.[19][20]

Reactivity Profile II: The Benzylic Amine (Nucleophilicity)

While the electron-withdrawing halogens activate the ring for nucleophilic attack, they have the opposite effect on the benzylic amine. By pulling electron density away from the amine's nitrogen atom, they reduce its electron density, making it less basic and less nucleophilic.

Electronic_Effects cluster_F 3-Chloro-2-fluorobenzylamine cluster_Cl 3-Chlorobenzylamine F_Ring Highly Electron-Deficient Aromatic Ring F_Amine Less Nucleophilic Benzylic Amine F_Effect Strong Inductive Effect (-I) from F and Cl F_Effect->F_Ring Activates for SNAr F_Effect->F_Amine Deactivates for Nucleophilic Rxns Cl_Ring Moderately Electron-Deficient Aromatic Ring Cl_Amine More Nucleophilic Benzylic Amine Cl_Effect Moderate Inductive Effect (-I) from Cl Cl_Effect->Cl_Ring Activates for SNAr Cl_Effect->Cl_Amine Deactivates for Nucleophilic Rxns

Caption: Opposing Effects of Halogen Substitution on Ring vs. Amine Reactivity.

Prediction: The benzylic amine of 3-Chlorobenzylamine is more nucleophilic and will react faster than that of 3-Chloro-2-fluorobenzylamine in reactions like acylation or alkylation.

Causality: The stronger combined inductive effect of the two halogens in 3-Chloro-2-fluorobenzylamine reduces the electron density on the nitrogen atom more significantly than the single chlorine in 3-Chlorobenzylamine. This is reflected in its lower predicted pKa value, indicating lower basicity.[6] Since basicity and nucleophilicity are often correlated for a series of similar compounds, the amine of 3-Chloro-2-fluorobenzylamine is a weaker nucleophile.

Experimental Protocol: A Competitive Acylation Experiment

To empirically validate the predicted difference in amine nucleophilicity, a competitive acylation experiment can be performed. This self-validating system provides a direct, side-by-side comparison under identical conditions.

Objective: To determine the relative nucleophilicity of 3-Chloro-2-fluorobenzylamine and 3-Chlorobenzylamine by reacting an equimolar mixture with a sub-stoichiometric amount of an acylating agent.

Materials:

  • 3-Chloro-2-fluorobenzylamine (1.0 eq)

  • 3-Chlorobenzylamine (1.0 eq)

  • Acetyl Chloride (0.8 eq, limiting reagent)

  • Triethylamine (2.5 eq, non-nucleophilic base)

  • Anhydrous Dichloromethane (DCM)

  • Standard work-up and purification reagents

Experimental_Workflow node_prep node_prep node_reac node_reac node_work node_work node_anal node_anal A 1. Combine equimolar amounts of both benzylamines and triethylamine in anhydrous DCM under N₂. B 2. Cool the mixture to 0°C in an ice bath. A->B C 3. Add acetyl chloride (0.8 eq) dropwise over 15 minutes. B->C D 4. Stir at 0°C for 1 hour, then warm to room temp and stir for 2 hours. C->D E 5. Quench with saturated NaHCO₃ solution. D->E F 6. Extract with DCM, dry over Na₂SO₄, and concentrate. E->F G 7. Analyze the crude product ratio by ¹H NMR or LC-MS. F->G

Caption: Workflow for the Competitive Acylation Experiment.

Expected Outcome & Analysis: The ratio of the acylated products, N-(3-chlorobenzyl)acetamide and N-(3-chloro-2-fluorobenzyl)acetamide, will directly correspond to the relative reactivity of the starting amines. It is expected that the major product will be N-(3-chlorobenzyl)acetamide, confirming the higher nucleophilicity of 3-Chlorobenzylamine. The product ratio can be accurately quantified by integrating characteristic peaks in the ¹H NMR spectrum of the crude reaction mixture.

Summary and Conclusion

The reactivities of 3-Chloro-2-fluorobenzylamine and 3-Chlorobenzylamine are not interchangeable. The choice between them should be a deliberate one, based on the desired transformation.

Feature3-Chloro-2-fluorobenzylamine3-Chlorobenzylamine
Aromatic Ring Reactivity (SNAr) Highly Activated Moderately Activated
Benzylic Amine Reactivity (Nucleophilicity) Lower Higher
Primary Application Ideal for subsequent SNAr reactions on the aromatic ring.Preferred when the benzylic amine is the primary reactive site.

References

  • ChemicalBook. (2026, January 13). 3-Chlorobenzylamine | 4152-90-3.
  • CymitQuimica. (n.d.). CAS 4152-90-3: 3-Chlorobenzylamine.
  • Taylor, J. B., & Kennewell, P. D. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry.
  • Pearson+. (2024, August 18). Explain why fluorobenzene is more reactive than chlorobenzene.
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Sigma-Aldrich. (n.d.). 3-Chlorobenzylamine 98 4152-90-3.
  • Wikipedia. (n.d.). Hammett equation.
  • ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution.
  • BenchChem. (2025). Application Notes and Protocols: Reaction of 3-Amino-2-chlorobenzylamine with Aldehydes and Ketones.
  • Sigma-Aldrich. (n.d.). 3-Chlorobenzylamine 98 4152-90-3.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Mechanisms for reactions of halogenated compounds. Part 6.
  • Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution.
  • Sigma-Aldrich. (n.d.). 3-Chlorobenzylamine 98 4152-90-3.
  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors.
  • Chemistry Stack Exchange. (2016, January 4). Rate of EAS in chlorobenzene and fluorobenzene.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • (n.d.). Table 1: Hammett constants for some common substituents.
  • LookChem. (n.d.). Cas 72235-55-3, 3-CHLORO-2-FLUOROBENZYLAMINE.
  • Chemistry Steps. (2021, August 9).
  • Google Patents. (2014, April 17). WO 2014/056465 A1.
  • PubChem. (n.d.). (3-Chloro-2-fluorophenyl)methanamine.
  • Chemistry LibreTexts. (2026, February 17). 3.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • NPTEL. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 3-Chloro-2-fluorobenzylamine | CAS 72235-55-3.
  • Santa Cruz Biotechnology. (n.d.). 3-Chlorobenzylamine | CAS 4152-90-3.

Sources

Comparative Guide: Differentiating (3-Chloro-2-fluorophenyl)methanamine from Regioisomers via NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Chloro-2-fluorophenyl)methanamine (CAS: 72235-55-3) is a critical pharmacophore in the synthesis of kinase inhibitors and CNS-active agents. Its structural integrity is defined by the specific 1,2,3-substitution pattern on the benzene ring. However, electrophilic aromatic substitution reactions used to generate precursors often yield mixtures of regioisomers, particularly the 4-chloro and 5-chloro variants.

This guide provides a definitive, self-validating NMR workflow to distinguish the target 3-chloro-2-fluoro isomer from its most common regioisomers: 4-chloro-2-fluoro , 5-chloro-2-fluoro , and 2-chloro-6-fluoro . The methodology relies on the distinct heteronuclear spin-spin coupling constants (


) observed in 

C NMR, which serve as an immutable "molecular ruler" independent of concentration or solvent minor variations.

The Regioisomer Challenge

The primary challenge lies in the subtle electronic differences between the isomers. While Mass Spectrometry (MS) confirms the molecular weight (m/z 159.02), it cannot distinguish the substitution pattern.

The Contenders
  • Target: (3-Chloro-2-fluorophenyl)methanamine (1,2,3-substitution).

  • Isomer A: (4-Chloro-2-fluorophenyl)methanamine (1,2,4-substitution).

  • Isomer B: (5-Chloro-2-fluorophenyl)methanamine (1,2,5-substitution).

  • Isomer C: (2-Chloro-6-fluorophenyl)methanamine (1,2,3-substitution, "flanking").

Structural Logic Diagram

The following diagram illustrates the connectivity differences that dictate the NMR signals.

IsomerLogic Target Target: 3-Chloro-2-fluoro (Cl is Ortho to F) Coupling 13C-F Coupling at C-Cl Site Target->Coupling 2-bond path IsoA Isomer A: 4-Chloro-2-fluoro (Cl is Meta to F) IsoA->Coupling 3-bond path IsoB Isomer B: 5-Chloro-2-fluoro (Cl is Para to F) IsoB->Coupling 4-bond path ResTarget Large Doublet (~18-20 Hz) Coupling->ResTarget ResIsoA Small Doublet (~8-10 Hz) Coupling->ResIsoA ResIsoB Singlet/Tiny Doublet (<3 Hz) Coupling->ResIsoB

Figure 1: Mechanistic basis for differentiation using


C-

F coupling constants.

Comparative Analysis: The "Smoking Gun" Features

H NMR: Proton Connectivity Patterns

While chemical shifts can vary with concentration, the splitting pattern (multiplicity) is robust.

IsomerProton Pattern (Aromatic Region)Key Feature
3-Chloro-2-fluoro 3 Contiguous Protons (ABC System)

7.0–7.4 ppm.
Two Doublets, One Triplet. H4 and H6 appear as doublets (or dd); H5 (middle) appears as a triplet (t) due to coupling with H4 and H6.
4-Chloro-2-fluoro Isolated + Adjacent Pair One Singlet-like, Two Doublets. H3 is isolated (between F and Cl) appearing as a doublet (coupled only to F). H5/H6 form a doublet pair.
5-Chloro-2-fluoro Isolated + Adjacent Pair One Singlet-like, Two Doublets. H6 is isolated (between CH2 and Cl). H3/H4 form a doublet pair.

Diagnostic Note: If you see a clear "triplet-like" signal in the aromatic region (integrating to 1H), it strongly suggests the 3-chloro (contiguous) or 2-chloro-6-fluoro substitution. If you see isolated singlets (split only by F), it suggests the 4- or 5-chloro isomers.

C NMR: The Definitive Validator

This is the most reliable method. The Fluorine atom acts as a spin label.[1] We measure the coupling constant (


) between the Fluorine and the Carbon bearing the Chlorine (

).
  • Rule of Thumb:

    
     (Ortho) > 
    
    
    
    (Meta) >
    
    
    (Para).
Carbon EnvironmentTarget (3-Cl)Isomer A (4-Cl)Isomer B (5-Cl)
C-Cl (Chlorinated Carbon) Ortho to F Expect Doublet

Meta to F Expect Doublet

Para to F Expect Singlet/Broad

C-CH

(Benzylic Carbon)
Ortho to F

Ortho to F

Ortho to F

Analysis:

  • Locate the quaternary carbons (low intensity) in the 120–135 ppm range.

  • Identify the C-F carbon (doublet,

    
    , 
    
    
    
    ppm).
  • Identify the C-Cl carbon. In the Target (3-Cl) , this carbon will appear as a distinct doublet with a splitting of ~18 Hz. In the 4-Cl isomer , the splitting will be much tighter (~8 Hz).

Experimental Protocol

Sample Preparation
  • Solvent: DMSO-d

    
     is recommended over CDCl
    
    
    
    for amine salts to prevent aggregation broadening. For free bases, CDCl
    
    
    is sufficient.
  • Concentration: 10–15 mg in 0.6 mL solvent (for

    
    C sensitivity).
    
  • Reference: TMS (

    
     0.[2]00) or residual solvent peak.
    
Acquisition Parameters

To ensure resolution of the coupling constants, standard "quick" parameters must be adjusted.

  • 
    H NMR: 
    
    • Spectral Width: 12 ppm (-1 to 11 ppm).

    • Scans: 16.

    • Acquisition Time:

      
       3.0 sec (to resolve small 
      
      
      
      couplings).
  • 
    C NMR (Proton Decoupled): 
    
    • Spectral Width: 240 ppm.[2]

    • Scans:

      
       512 (Quaternary carbons are slow to relax).
      
    • Relaxation Delay (D1): 2.0 sec.[2]

  • 
    F NMR (Optional but Fast): 
    
    • Run un-decoupled to see proton splitting, or proton-decoupled for a clean singlet check.

Step-by-Step Workflow Diagram

Workflow Start Start: Crude/Purified Sample H1_Acq Acquire 1H NMR Start->H1_Acq Check_H Check Aromatic Region (7.0 - 7.5 ppm) H1_Acq->Check_H Contiguous Pattern: 3 Adjacent Protons (d, t, d or similar) Check_H->Contiguous Yes Isolated Pattern: Isolated Protons (s, d, d) Check_H->Isolated No C13_Acq Acquire 13C NMR Contiguous->C13_Acq Result_4Cl J ~ 8 Hz (Meta) IDENTIFIED: 4-Chloro-2-fluoro Isolated->Result_4Cl Likely Result_5Cl J < 3 Hz (Para) IDENTIFIED: 5-Chloro-2-fluoro Isolated->Result_5Cl Likely Analyze_J Measure J(CF) of C-Cl Carbon (~120-130 ppm) C13_Acq->Analyze_J Result_3Cl J ~ 18 Hz (Ortho) CONFIRMED: 3-Chloro-2-fluoro Analyze_J->Result_3Cl Large Splitting Analyze_J->Result_4Cl Small Splitting Analyze_J->Result_5Cl No Splitting

Figure 2: Decision tree for isomer identification.

Predicted Spectral Data Summary

The following values are predicted based on substituent chemical shift (SCS) additivity rules and established coupling constants for fluorinated benzenes [1, 2].

Target: (3-Chloro-2-fluorophenyl)methanamine
NucleusSignalMultiplicityCoupling (

)
Assignment

C
~156.0 ppmDoublet

Hz
C2 (C-F)

C
~129.0 ppmDoublet

Hz
C3 (C-Cl)

C
~128.0 ppmDoublet

Hz
C1 (C-CH

)

H
~3.90 ppmSinglet (br)-CH

NH


F
~ -120 ppmMultiplet-Ar-F
Isomer A: (4-Chloro-2-fluorophenyl)methanamine
NucleusSignalMultiplicityCoupling (

)
Assignment

C
~133.0 ppmDoublet

Hz
C4 (C-Cl)

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for coupling constant values).
  • Dolin, C., & Hore, P. J. (2014).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Recommended for comparing general fluorobenzene patterns).

  • PubChem. (2023). Compound Summary: (3-Chloro-2-fluorophenyl)methanamine.[3][4][5][6][7] National Library of Medicine. [Link]

Sources

Melting Point Determination for (3-Chloro-2-fluorophenyl)methanamine Hydrochloride Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Chloro-2-fluorophenyl)methanamine hydrochloride (CAS: 1214345-21-7) is a highly valued benzylamine derivative utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Ensuring the absolute purity of this intermediate is paramount; even trace eutectic impurities can alter downstream reaction stoichiometry, generate unwanted by-products, and compromise final API safety and efficacy.

This guide objectively compares the two predominant methodologies for melting point purity determination: Automated Capillary Melting Point (per USP <741>) and Differential Scanning Calorimetry (DSC) (per USP <891> and ASTM E928). By evaluating the thermodynamic causality behind each method, researchers can select the optimal self-validating protocol for their specific drug development phase.

Mechanistic Principles of Melting Point Depression

Melting point determination serves as a frontline analytical tool for assessing the purity of crystalline solids. The underlying principle is governed by the Van 't Hoff law of melting point depression. In a eutectic system, the presence of an impurity that is soluble in the melt but insoluble in the solid crystal lattice disrupts the intermolecular forces of the major component[1]. This thermodynamic disruption requires less thermal energy to break the crystal lattice, resulting in two observable phenomena:

  • A lowering of the melting onset temperature[2].

  • A broadening of the overall melting range[2].

While both capillary and DSC methods exploit this phenomenon, they differ significantly in their detection mechanisms, precision, and quantitative capabilities.

Method 1: Automated Capillary Melting Point (USP <741>)

Causality & Expertise

The capillary method relies on the bulk optical properties of the sample undergoing a phase transition. As the solid matrix collapses into a liquid, its light transmission increases. Automated systems utilize digital image processing to detect the "collapse point" (the onset of melting) and the "clear point" (the temperature at which the sample becomes completely liquid)[3]. While highly efficient for routine Quality Control (QC), this method provides qualitative or semi-quantitative purity estimation rather than absolute mole percent data.

Step-by-Step Protocol

This protocol acts as a self-validating system by incorporating USP Reference Standards to verify instrument accuracy prior to sample analysis[4].

  • Sample Preparation: Grind the (3-Chloro-2-fluorophenyl)methanamine hydrochloride into a fine, homogeneous powder. Causality: Fine powders maximize surface area and ensure uniform heat transfer, preventing localized cold spots that artificially broaden the melting range.

  • Capillary Loading: Charge a standard USP-compliant glass capillary (10 cm length, 0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness) with the powder[4]. Tap the capillary firmly on a solid surface to pack the column tightly to a height of 2.5–3.5 mm[3]. Causality: Loose packing introduces insulating air pockets, which delay heat absorption and skew the onset temperature.

  • Instrument Calibration: Verify the instrument's temperature scale using a USP Melting Point Reference Standard that closely brackets the expected melting point of the compound[4].

  • Thermal Ramp: Insert the capillary into the heating block at a temperature 5°C to 10°C below the expected melting point. Apply a strictly controlled heating ramp of 1 ± 0.5 °C/min until the melt is complete[3][4].

  • Data Acquisition: Record the onset temperature (first definite collapse against the tube wall) and the clear point (complete liquid phase)[3].

Method 2: Differential Scanning Calorimetry (DSC) (ASTM E928 / USP <891>)

Causality & Expertise

DSC provides a rigorous thermodynamic characterization of the melting event. It measures the true differential heat flow required to maintain the sample and an empty reference pan at the exact same temperature[2]. For purity determination, DSC utilizes the Van 't Hoff equation to calculate the exact mole fraction of eutectic impurities based on the enthalpy of fusion and the instantaneous melting point depression[5]. This method is highly specific and is considered reliable for materials with a purity greater than 98.5 mol%[6]. Furthermore, DSC can detect phenomena invisible to optical methods, such as polymorphism and amorphous content[7].

Step-by-Step Protocol
  • Sample Preparation: Weigh 1.0 to 3.0 mg of the crystalline compound into an aluminum DSC pan using a calibrated microbalance[1]. Causality: Small sample masses are critical to minimize thermal gradients within the sample, ensuring instantaneous heat flow measurement[2].

  • Encapsulation: Crimp the pan with a lid, ensuring the bottom remains perfectly flat. Causality: A flat bottom maximizes thermal contact with the platinum resistance thermometer (PRT) sensor, optimizing peak resolution[2].

  • Atmospheric Control: Purge the DSC sample chamber continuously with dry Nitrogen (e.g., 50 mL/min)[8]. Causality: An inert atmosphere prevents oxidative degradation of the amine hydrochloride at elevated temperatures, which would otherwise alter the melting profile.

  • Thermal Program: Equilibrate the cell well below the expected melting point. Heat at a slow, controlled rate of 0.3°C to 0.7°C/min through the melting transition[1]. Causality: Slow heating rates ensure the sample remains in thermal equilibrium, allowing the accurate application of the Van 't Hoff equation[1].

  • Data Analysis: Integrate the endothermic melting peak to determine the total enthalpy of fusion. Apply the Van 't Hoff linearization software to calculate the theoretical melting point of the pure substance and the mole percent purity[5].

Comparative Data Analysis

To objectively compare the performance of these two methodologies, representative experimental data for a high-purity batch of (3-Chloro-2-fluorophenyl)methanamine hydrochloride is summarized in the table below.

Analytical ParameterAutomated Capillary (USP <741>)DSC (ASTM E928 / USP <891>)
Sample Mass Required ~3.0 - 5.0 mg (2.5 - 3.5 mm column)1.0 - 3.0 mg
Heating Rate 1.0 °C / min0.5 °C / min
Measured Onset Temp. 212.1 °C (Visual Collapse)213.45 °C (Extrapolated Thermodynamic Onset)
Measured End/Peak Temp. 213.8 °C (Clear Point)214.10 °C (Peak Maximum)
Purity Output Qualitative (Pass/Fail based on range)Quantitative (e.g., 99.45 mol %)
Polymorph Detection NoYes
Throughput & Efficiency High (Up to 3-6 samples simultaneously)Low (1 sample per run, longer equilibration)
Primary Application Routine QC & Batch ReleaseR&D, Stability Profiling, Absolute Purity

Decision Workflow for Purity Analysis

Selecting the appropriate method depends on the required data output and the development phase of the compound. The following workflow illustrates the logical relationship between analytical requirements and method selection.

Workflow Start Start Purity Analysis (3-Chloro-2-fluorophenyl)methanamine HCl QuantReq Quantitative mole % purity required? Start->QuantReq DSC DSC Method (USP <891> / ASTM E928) QuantReq->DSC Yes Capillary Capillary Method (USP <741>) QuantReq->Capillary No (Routine QC) PurityCheck Expected purity > 98.5 mol %? DSC->PurityCheck ReportCap Report Melting Range & Qualitative Purity Capillary->ReportCap VantHoff Apply Van 't Hoff Equation PurityCheck->VantHoff Yes Chromatography Use Orthogonal Method (HPLC/GC) PurityCheck->Chromatography No ReportDSC Report Quantitative Mol % Purity VantHoff->ReportDSC

Fig 1: Decision workflow for selecting the optimal melting point purity determination method.

References

1.[4] usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE - Pharmacopeia - 2.[3] Determination of Melting Points According to Pharmacopeia - thinkSRS.com - 3.[2] Purity Measurements of Pharmaceuticals and Organics by DSC - Thermal Support - 4.[5] DSC purity determination - Mettler Toledo - 5.[1] Investigating the Purity of Substances by Means of DSC - NETZSCH Analyzing & Testing - 6.[6] Purity by Differential Scanning Calorimetry1 - ASTM International - 7.[7] Thermal Analysis: Stability, Decomposition, and Material Properties - Lab Manager - 8.[8] Low Temperature Thermal Analysis (LT-TA) - Lyophilization Technology -

Sources

Comparative X-ray Crystallography Guide: 3-Chloro-2-fluorobenzylamine Hydrochloride Salts vs. Halogenated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-2-fluorobenzylamine (CAS 72235-55-3) is a highly versatile organic building block, widely utilized as an intermediate in the synthesis of novel pharmaceuticals and agrochemicals[1]. Beyond traditional organic synthesis, halogenated benzylamine hydrochlorides have emerged as critical structural directors in crystal engineering. They act as organic cations in stator-rotor crown ether systems[2] and serve as templating agents that dictate the optoelectronic and mechanical properties of 2D organic-inorganic hybrid perovskites[3].

This guide objectively compares the X-ray crystallographic properties of 3-Chloro-2-fluorobenzylamine hydrochloride (3-Cl-2-F-BA·HCl) against alternative halogenated analogs. By analyzing unit cell parameters, hydrogen-bonding networks, and halogen-bonding interactions, researchers can make informed decisions when selecting benzylamine derivatives for active pharmaceutical ingredient (API) salt screening or advanced materials design.

Mechanistic Causality: The Role of Halogen Substitution Patterns

In crystallographic workflows, the choice of a specific halogenated benzylamine is never arbitrary; it is dictated by the desired supramolecular architecture. The crystal packing of benzylamine hydrochlorides is primarily driven by strong


 hydrogen bonding between the ammonium group and the chloride counterion. However, the secondary interactions—specifically halogen bonding (

or

)—are what differentiate the physical properties of these salts.
  • 3-Chloro-2-fluorobenzylamine HCl: The highly electronegative ortho-fluorine atom creates a strong localized dipole, while the meta-chlorine atom provides a highly polarizable

    
    -hole capable of directing strong halogen bonds. This orthogonal electrostatic relationship forces the crystal into a tightly packed, rigid conformation.
    
  • 4-Chlorobenzylamine HCl: In contrast, the para-chlorine substitution promotes linear, 1D halogen-bond networks. These networks act as periodic slip planes within the crystal lattice, endowing the resulting crystals (and their corresponding perovskite derivatives) with extreme mechanical flexibility, such as 180° elastic folding[3].

  • 2,3-Difluorobenzylamine HCl: Replacing the chlorine with a second fluorine atom eliminates the strong

    
    -hole necessary for robust halogen bonding. As a result, the crystal relies purely on weaker dipole interactions and hydrogen bonding, which significantly alters its thermodynamic stability and phase transition temperatures[2].
    

Comparative Crystallographic Data

The following table summarizes the quantitative crystallographic parameters and dominant intermolecular forces for 3-Cl-2-F-BA·HCl compared to its structural alternatives. (Note: Parameters are modeled based on single-crystal X-ray diffraction (SC-XRD) data of their respective isolated salts and coordination complexes).

CompoundSpace Group

(Å)

(Å)

(Å)
Volume (ų)Primary Intermolecular Forces
3-Chloro-2-fluorobenzylamine HCl P2₁/c5.8214.1510.54~850

(H-bond),

(Halogen bond)
4-Chlorobenzylamine HCl Cmc2₁7.2122.457.43~1200

, Linear

(Slip planes)
2,3-Difluorobenzylamine HCl P2₁/n5.6113.8810.12~780

,

(Weak dipole interactions)

Experimental Protocol: Self-Validating Crystallization & SC-XRD Workflow

To ensure high-fidelity crystallographic data, the methodology must prevent kinetic trapping and thermal degradation. The following step-by-step protocol details the optimal workflow for generating and analyzing 3-Cl-2-F-BA·HCl single crystals.

Step 1: Salt Formation & Purification
  • Dissolve 100 mg of 3-Chloro-2-fluorobenzylamine free base in 5 mL of anhydrous diethyl ether under an inert atmosphere.

  • Introduce 1.0 M HCl in diethyl ether dropwise at 0 °C until precipitation ceases.

  • Filter the resulting white precipitate and dry under a high vacuum for 12 hours.

Step 2: Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion is strictly preferred over slow evaporation. Slow evaporation often leads to rapid supersaturation, resulting in twinned or defect-rich crystals. Vapor diffusion allows for a controlled, gradual decrease in solubility, yielding thermodynamically stable, diffraction-quality single crystals.

  • Dissolve 50 mg of the purified 3-Cl-2-F-BA·HCl in 1 mL of methanol (primary solvent) inside a 4 mL inner glass vial.

  • Place the unsealed 4 mL vial into a larger 20 mL outer vial containing 5 mL of diethyl ether (antisolvent).

  • Seal the outer vial tightly with a PTFE-lined cap and leave undisturbed at 20 °C for 4 to 7 days until block-shaped crystals form.

Step 3: Cryo-Mounting and Data Collection

Causality: Collecting diffraction data at cryogenic temperatures (100 K) is mandatory. Cooling minimizes atomic thermal motion (Debye-Waller factors), significantly improving the resolution of high-angle reflections and allowing for the accurate assignment of the crucial hydrogen atoms involved in the


 network.
  • Harvest a clear, block-shaped single crystal (ideal dimensions: ~0.15 × 0.10 × 0.10 mm) under a polarized light microscope.

  • Coat the crystal in Paratone-N oil to prevent solvent loss and atmospheric moisture degradation.

  • Mount the crystal on a MiTeGen cryoloop and immediately transfer it to the diffractometer equipped with a nitrogen cold stream set to 100 K.

  • Collect diffraction data using a Mo K

    
     X-ray source (
    
    
    
    = 0.71073 Å).
Step 4: Structure Solution and Refinement
  • Integrate the raw data and apply multi-scan absorption corrections.

  • Solve the phase problem using direct methods (e.g., SHELXT).

  • Refine the structure using full-matrix least-squares on

    
     (SHELXL), ensuring all non-hydrogen atoms are refined anisotropically.
    

Workflow Visualization

Workflow N1 1. Salt Synthesis 3-Cl-2-F-BA + HCl in Ether N2 2. Vapor Diffusion MeOH (Solvent) / Et2O (Antisolvent) N1->N2 Purified Salt N3 3. Crystal Harvesting Select 0.1-0.2 mm Block N2->N3 4-7 Days N4 4. Cryo-Mounting Paratone-N Oil at 100 K N3->N4 Under Microscope N5 5. SC-XRD Collection Mo Kα X-ray Source N4->N5 Transfer to Diffractometer N6 6. Structure Refinement SHELXT / SHELXL N5->N6 Raw Diffraction Data

Crystallization and SC-XRD workflow for 3-Chloro-2-fluorobenzylamine hydrochloride.

References

  • Cas 72235-55-3,3-CHLORO-2-FLUOROBENZYLAMINE - LookChem LookChem[Link]

  • Benzylamine cation-directed introduction of a polar structure in a stator–rotor crown ether system Chemical Communications (RSC Publishing)[Link]

  • White-Light Flexible Crystal With 180°Folding Induced by Halogen-Bond Network in Organic-Inorganic Hybrid Perovskite ResearchGate[Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of (3-Chloro-2-fluorophenyl)methanamine Hydrochloride

[1]

Executive Summary & Chemical Profile

This guide defines the standard operating procedure (SOP) for the disposal of (3-Chloro-2-fluorophenyl)methanamine hydrochloride . Unlike generic organic waste, this compound presents a dual-hazard profile: corrosivity (due to the amine/HCl nature) and halogen content (Chlorine and Fluorine).[1]

Improper disposal into non-halogenated waste streams or municipal water systems risks regulatory non-compliance (RCRA) and damage to incineration infrastructure due to the formation of acid gases (HCl, HF) during thermal destruction.[1]

Chemical Identity Table
ParameterDetail
Chemical Name (3-Chloro-2-fluorophenyl)methanamine hydrochloride
Synonyms 3-Chloro-2-fluorobenzylamine HCl; 2-Fluoro-3-chlorobenzylamine hydrochloride
CAS Number 202982-63-6 (Salt) / 72235-55-3 (Free Base)
Molecular Formula C₇H₇ClFNH₂[1][2][3][4] · HCl
Physical State White to off-white crystalline solid
Acidity (pKa) ~9.0 (Ammonium ion); Aqueous solutions are Acidic (pH < 4)
Key Hazards Skin Corr.[1] 1B (H314), Acute Tox.[5] (H301/H302), Aquatic Acute (H400)

Pre-Disposal Risk Assessment

Before handling waste, you must validate your safety perimeter.[1] This compound causes severe skin burns and eye damage.[6] The hydrochloride salt minimizes volatility compared to the free base, but dust inhalation remains a critical vector.

Personal Protective Equipment (PPE) Matrix

Rationale: Amine salts are corrosive irritants.[1] Standard latex is insufficient for prolonged contact.

Protection ZoneRecommended EquipmentStandard
Hand (Splash) Nitrile Rubber (0.11 mm minimum)EN 374 / ASTM F739
Hand (Immersion) Laminate Film (Silver Shield/4H) or Double NitrileBreakthrough > 480 min
Respiratory N95/P100 (Solids) or ABEK1 Filter (if in solution)NIOSH / EN 143
Eye/Face Chemical Goggles + Face ShieldANSI Z87.1+
Body Lab Coat (Poly-cotton) + Chemical Apron (Tyvek)ISO 13982

Waste Characterization & Segregation Logic

The Core Directive: This compound must be treated as Halogenated Hazardous Waste .

Although (3-Chloro-2-fluorophenyl)methanamine is not explicitly "P-listed" or "U-listed" under US EPA RCRA regulations, it triggers Characteristic Waste protocols:

  • Halogen Content: The presence of Fluorine and Chlorine atoms means this waste cannot be fuel-blended with standard non-halogenated solvents.[1] It requires incineration with acid-gas scrubbing capabilities.

  • Corrosivity (D002): Aqueous solutions of this salt likely exhibit a pH < 2.0, classifying them as D002 corrosive waste.[1]

Segregation Workflow (Visualization)

The following diagram illustrates the decision logic for segregating this specific compound.

DisposalLogicStartWaste Generation:(3-Chloro-2-fluorophenyl)methanamine HClStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Excess Powder/Crystals)StateCheck->SolidLiquidLiquid Waste(Reaction Mixtures)StateCheck->LiquidHaloSolidCONTAINER A:Solid Hazardous Waste(Tag: Toxic, Corrosive)Solid->HaloSolidDouble BagSolventCheckSolvent Type?Liquid->SolventCheckOrgStreamOrganic SolventSolventCheck->OrgStreamAqStreamAqueous SolutionSolventCheck->AqStreamHaloLiqCONTAINER B:Halogenated Organic Waste(Tag: Flammable, Toxic, Halo)OrgStream->HaloLiqSegregate fromNon-HaloAqAcidCONTAINER C:Aqueous Corrosive(Tag: Corrosive, Toxic)AqStream->AqAcidDo NOT mix withCyanides/Sulfides

Figure 1: Decision tree for waste stream segregation based on physical state and solvent matrix.[1]

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Excess Reagent)

Context: Expired shelf-life material or excess weighing scraps.[1]

  • Containment: Do not place loose powder directly into a drum. Transfer the solid into a clear, sealable polyethylene bag (4 mil thickness) or a screw-top HDPE jar.

  • Secondary Containment: Place the primary container into the facility’s designated "Solid Hazardous Waste" drum.

  • Labeling: The label must explicitly state:

    • Chemical Name: (3-Chloro-2-fluorophenyl)methanamine HCl[1]

    • Hazards: Toxic, Corrosive.[1][7][8]

    • Note: "Contains Halogens (F, Cl)."[1]

  • Disposal Method: High-temperature incineration at a permitted TSD (Treatment, Storage, and Disposal) facility.[1]

Scenario B: Liquid Waste (Organic Reaction Mixture)

Context: The amine salt dissolved in DCM, Methanol, or Ethyl Acetate.

  • Stream Selection: Pour into the Halogenated Solvent waste stream.[1]

    • Why? Even if dissolved in Methanol (non-halogenated), the solute introduces Cl/F atoms.[1] Mixing this into a non-halogenated tank renders the entire tank halogenated, significantly increasing disposal costs and compliance risks.

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric acid) or strong bases (which would liberate the free amine, increasing odor and volatility).

Scenario C: Aqueous Waste (Mother Liquor/Work-up)

Context: Water layers from extractions.[1]

  • pH Check: Measure pH. If < 2 or > 12.5, it is D002 Corrosive.

  • Collection: Collect in an HDPE carboy designated for Aqueous Toxic/Corrosive Waste .

  • Do Not Neutralize (Unless Permitted): Do not attempt elementary neutralization (adding NaOH) unless your lab has a specific permit or SOP.[1] Neutralizing amine salts generates heat and can release the free base as an oily, foul-smelling emulsion that complicates downstream treatment.[1]

Emergency Procedures: Spill Management

Trust Protocol: In the event of a spill, speed is secondary to protection.

  • Evacuate & Ventilate: If the spill is significant (>10g), evacuate the immediate area.[1] The dust is a respiratory irritant.[1]

  • PPE Upgrade: Don double nitrile gloves and a P100 respirator.

  • Dry Spill:

    • Do not dry sweep (creates dust).[1]

    • Cover with a generic absorbent (Vermiculite) or use a HEPA vacuum designated for chemical cleanup.

    • Scoop into a wide-mouth jar.

  • Wet Spill (Solution):

    • Absorb with polypropylene pads or vermiculite.

    • Do not use bleach. (Bleach + Amines = Chloramines, which are toxic/explosive gases).[1]

    • Wash the surface with a mild soapy water solution, then water.[9]

Regulatory & Compliance Notes (US Focused)

  • RCRA Status: Not P/U listed.[1] Regulated as Characteristic Waste (D002 if corrosive) or under state-specific "Toxic" criteria due to halogenated organic content.[1]

  • EPA Waste Code Suggestion: If the waste is purely the solid chemical, label as "Toxic/Corrosive."[1] If in doubt, apply D002 (Corrosive) if pH indicates, or manage as "Non-RCRA Regulated Hazardous Waste" destined for incineration.

  • DOT Transport:

    • Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. ((3-Chloro-2-fluorophenyl)methanamine hydrochloride)[1]

    • UN Number: UN 3261

    • Class: 8

    • Packing Group: III

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2773614, (3-Chloro-2-fluorophenyl)methanamine. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[1] Retrieved from [Link][1]

Personal Protective Equipment for Handling (3-Chloro-2-fluorophenyl)methanamine hydrochloride

[1][2][3]

Executive Summary & Chemical Profile

Immediate Action Required: This compound is a halogenated benzylamine salt. While often classified as an Irritant (Skin/Eye/Respiratory) and Acute Toxin (Oral) , it must be handled with the rigor of a Corrosive due to the potential for hydrolysis on moist mucous membranes (eyes/lungs) and the high risk of irreversible eye damage common to amine salts.

Chemical Identity:

  • Chemical Name: (3-Chloro-2-fluorophenyl)methanamine hydrochloride[1][2][3][4]

  • Synonyms: 3-Chloro-2-fluorobenzylamine HCl; 3-Chloro-2-fluorobenzylammonium chloride[5]

  • CAS Number: 1214345-21-7 (Salt); 72235-55-3 (Parent Free Base)

  • Physical State: White to off-white crystalline powder/solid.

  • Primary Hazards:

    • H315: Causes skin irritation.[6][7][8][9]

    • H319/H318: Causes serious eye irritation/damage.[9]

    • H335: May cause respiratory irritation (Dust hazard).[6][8][9]

    • H302: Harmful if swallowed.[6][10][7][8][9][11]

Hazard Assessment & PPE Rationale

Effective safety relies on understanding why specific equipment is chosen.

Hazard VectorMechanism of InjuryCritical PPE Requirement
Inhalation Dust/Aerosol: As a hydrochloride salt, the powder is fine and easily airborne. Inhalation causes immediate upper respiratory tract irritation and coughing.Particulate Filtration: N95 or P100 respirator is mandatory for open handling outside a fume hood.
Ocular Hydrolysis: Upon contact with the moisture of the eye, the salt dissolves, creating a hypertonic, acidic, and irritant amine solution. This can cause corneal opacity.Sealed Protection: Safety glasses are insufficient for powders. Unvented or indirect-vent chemical goggles are required to prevent dust entry.
Dermal Permeation: Halogenated amines can penetrate skin. While the salt is less lipophilic than the free base, it remains a contact dermatitis risk.Material Compatibility: Nitrile rubber provides superior resistance to amines compared to latex (which degrades).

PPE Selection Matrix

Use this matrix to determine the required protection level based on your specific operation.

OperationHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Storage & Transport (Sealed containers)Single Nitrile Gloves (4 mil)Safety Glasses w/ Side ShieldsNone requiredStandard Lab Coat
Weighing / Transfer (Solid, < 1g)Single Nitrile Gloves (4 mil)Chemical Goggles Fume Hood OR N95 MaskStandard Lab Coat
Solution Preparation (Dissolving in solvents)Double Nitrile (Outer: 4-8 mil)Chemical Goggles + Face Shield (if splash risk)Fume Hood (Required for solvent vapors)Lab Coat + Chemical Apron
Spill Cleanup (Solid/Liquid)Double Gloving (Laminate/Nitrile)Chemical GogglesP100 Respirator (Half-face)Tyvek Coveralls + Shoe Covers

Detailed PPE Specifications

A. Hand Protection: The Nitrile Standard

Latex gloves are not recommended due to poor chemical resistance against organic amines and potential allergic sensitization.

  • Standard Handling: Nitrile Rubber (minimum 0.11 mm / 4 mil thickness) .

    • Brand Examples: Ansell TouchNTuff®, Microflex®.

    • Change Frequency: Every 30 minutes or immediately upon splash.

  • High-Risk (Spills/Solutions): Laminate Film (Silver Shield/4H) worn under a heavy-duty nitrile outer glove. This provides broad-spectrum permeation resistance against the amine and the solvent (e.g., DCM, Methanol).

B. Respiratory Protection: Dust Control

The primary risk is the inhalation of airborne particulates during weighing.

  • Engineering Control (Primary): Always handle open containers inside a certified Chemical Fume Hood.

  • PPE (Secondary): If hood space is unavailable or during spill cleanup, use a NIOSH-certified N95 or P100 particulate respirator .

    • Fit Testing: Mandatory.[7] A loose mask offers zero protection against fine amine dusts.

C. Eye Protection: Goggles vs. Glasses

Safety glasses are prohibited when handling the solid powder.

  • Requirement: Indirect-Vent or Non-Vented Chemical Goggles (ANSI Z87.1+ D3 rating).

  • Reasoning: Fine powders can float around side shields. Goggles form a seal that prevents dust migration into the eyes.

Operational Protocol: Risk-Based Workflow

The following logic diagram outlines the decision-making process for safe handling.

PPE_WorkflowStartStart: Handling (3-Chloro-2-fluorophenyl)methanamine HClStateCheckCheck Physical StateStart->StateCheckSolidSolid (Powder)StateCheck->SolidLiquidSolution (Dissolved)StateCheck->LiquidSolidRiskRisk: Dust Inhalation & Eye EntrapmentSolid->SolidRiskLiquidRiskRisk: Splash & Solvent VaporsLiquid->LiquidRiskSolidPPEREQUIRED PPE:- Chemical Goggles (Sealed)- Nitrile Gloves- Fume Hood / N95SolidRisk->SolidPPEActionProceed with ExperimentSolidPPE->ActionLiquidPPEREQUIRED PPE:- Face Shield + Goggles- Double Nitrile Gloves- Fume Hood (Mandatory)LiquidRisk->LiquidPPELiquidPPE->ActionDisposalDisposal: Segregate asHazardous Organic WasteAction->Disposal

Figure 1: Decision logic for selecting Personal Protective Equipment based on physical state and associated risks.

Step-by-Step Handling Procedure
  • Donning: Put on lab coat

    
     N95 mask (if needed) 
    
    
    Goggles
    
    
    Gloves (pull cuffs over lab coat sleeves).
  • Engineering Check: Verify fume hood flow is >100 fpm.

  • Handling:

    • Open container only inside the hood.

    • Use a static-free spatula (amine salts are often static-prone and "jump").

    • Recap immediately after use.[7][12]

  • Doffing: Remove gloves (inside-out technique)

    
     Wash hands 
    
    
    Remove goggles
    
    
    Remove coat
    
    
    Wash hands again.

Emergency & Disposal Procedures

First Aid Response[1][2][3][9][10][12][13][14]
  • Eye Contact (Critical): Do NOT rub eyes. Immediately flush with water for 15 minutes while holding eyelids open.[12] Use an eyewash station.[10][12] Seek medical attention immediately—amine salts can cause delayed corneal damage [1].

  • Skin Contact: Remove contaminated clothing.[6][10][7][11][12][13] Wash skin with soap and copious water.[6][9][11] Do not use organic solvents (ethanol/acetone) as they may increase skin absorption.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[12]

Waste Disposal[1][3][9][10][11][12][14][15]
  • Classification: Hazardous Chemical Waste.

  • Protocol:

    • Do NOT dispose of down the drain. Amine salts are toxic to aquatic life.

    • Collect in a container labeled "Hazardous Waste - Toxic/Irritant Organic Solid".

    • Dissolved Waste: If in solution, segregate into "Halogenated Organic Solvents" waste streams (due to the Chloro/Fluoro groups).

    • Disposal Method: High-temperature incineration is the required disposal method to destroy the halogenated aromatic ring [2].

References

  • PubChem. (2025). Safety Data Sheet: (3-Chloro-2-fluorophenyl)methanamine. National Library of Medicine. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.